Rubratoxin B
Description
This compound is a mycotoxin produced by fungi such as Penicillum rubrum and Penicillum purpurogenum, which are common soil fungi that sometimes contaminate animal feeds. This compound has been shown to be hepatotoxic, nephrotoxic, and splenotoxic. (A2985)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,10S)-2-hydroxy-3-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O11/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32/h6,9,12,15-16,20-22,27,29-30H,2-5,7-8,10-11H2,1H3/t12-,15+,16-,20+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTBTDVZNGBSNG-RETZLTROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]([C@H]1[C@H](C2=C(C[C@H](CC3=C1C(=O)OC3=O)[C@@H]([C@@H]4CC=CC(=O)O4)O)C(=O)OC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019060 | |
| Record name | Rubratoxin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White powder; [MSDSonline] | |
| Record name | Rubratoxin B | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6980 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
PARTIALLY SOL IN WATER, FAIRLY SOL IN ALC & ESTERS & VERY SOL IN ACETONE /RUBRATOXINS/, INSOL IN OILS OR CHLOROFORM /RUBRATOXINS/ | |
| Record name | RUBRATOXIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALIZES FROM DIETHYL ETHER AS ROSETTES OF NEEDLES; FROM BENZENE & ETHYL ACETATE AS LONG LATHES; HEXAGONAL PLATES FROM AMYL ACETATE, Crystalline | |
CAS No. |
21794-01-4 | |
| Record name | Rubratoxin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21794-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubratoxin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021794014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RUBRATOXIN B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rubratoxin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4R*,5S*(R*),10S*[S*(S*)]]-(+)-10-[(3,6-dihydro-6-oxo-2H-pyran-2-yl)hydroxymethyl]-5,9,10,11-tetrahydro-4-hydroxy-5-(1-hydroxyheptyl)-1H-cyclonona[1,2-c:5,6-c']difuran-1,3,6,8(4H)-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUBRATOXIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J38U4758MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RUBRATOXIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
168-170 °C (dec.) | |
| Record name | RUBRATOXIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Rubratoxin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological activity of Rubratoxin B, a mycotoxin produced by Penicillium species such as Penicillium rubrum and Penicillium purpurogenum. This document summarizes key findings on its mode of action, presents quantitative data from various studies, outlines experimental methodologies, and provides visual representations of the signaling pathways involved.
Core Mechanisms of Action
This compound exerts a multifaceted toxicological effect on cells, primarily through the induction of oxidative stress, inhibition of key enzymes, and disruption of fundamental cellular processes. Its main effects are hepatotoxic, nephrotoxic, and splenotoxic, leading to congestive, hemorrhagic, and degenerative lesions[1]. The core mechanisms can be categorized as follows:
-
Enzyme Inhibition: this compound is a potent inhibitor of several critical enzymes:
-
Na+/K+-transporting ATPases: It inhibits these essential enzymes responsible for maintaining cellular membrane potential and transport processes. This inhibition is dose-dependent and has been observed in brain, kidney, and liver tissues[1][2]. The inhibition of (Na+-K+)-ATPase activity by this compound is competitive with respect to Na+ and K+ ions[2].
-
Protein Phosphatase 2A (PP2A): Inhibition of PP2A, a key serine/threonine phosphatase, disrupts cellular signaling cascades, contributing to its antitumor and antimetastatic effects[1]. This can lead to the phosphorylation of proteins like CREB.
-
Matrix Metalloproteinases (MMPs): this compound inhibits the activity of MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix and are crucial for processes like cell migration and invasion.
-
-
Induction of Oxidative Stress: The toxin interferes with mitochondrial electron transport, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can damage cellular macromolecules, including DNA, lipids, and proteins. In response, cells may upregulate antioxidant defense mechanisms, such as superoxide dismutase (SOD) activity.
-
Inhibition of Protein Synthesis: this compound causes the disaggregation of the polyribosome complex, suggesting an inhibitory effect on protein synthesis. This is likely due to the inhibition of an enzyme associated with the binding of polyribosomes to the membrane.
-
Induction of Apoptosis: The cytotoxic nature of this compound is partly due to its ability to induce programmed cell death, or apoptosis. This process is initiated by cellular stress signals, including those arising from enzyme inhibition and oxidative damage.
-
Metabolic Disruption: this compound can lead to hypoglycemia and fatty liver by depleting hepatic glycogen stores. This is achieved by inhibiting the activity and expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis. The reduction in PEPCK is linked to decreased levels of its transcriptional activators, phospho-CREB and C/EBPα.
Quantitative Data
The following tables summarize the quantitative data on the inhibitory effects of this compound from various studies.
Table 1: Inhibition of ATPase Activity by this compound
| Enzyme | Tissue | Species | Inhibition Metric | Value | Reference |
| (Na+-K+)-ATPase | Brain | Mouse | ID50 | 1.17 µmol | |
| Oligomycin-sensitive Mg++ ATPase | Brain | Mouse | ID50 | 2.57 µmol | |
| Oligomycin-insensitive Mg++ ATPase | Brain | Mouse | ID50 | 8.35 µmol | |
| (Na+-K+)-stimulated ATPase | Brain | Mouse | IC50 | 6 x 10⁻⁶ M | |
| Mg++ ATPase | Liver | Not Specified | ID50 | 4.5 µmol |
Table 2: Other Biological Effects of this compound
| Effect | System | Species | Metric | Concentration/Dose | Reference |
| Inhibition of Oxygen Consumption | Mitochondria | Mouse | 50% Inhibition | 0.08 mmol | |
| Inhibition of Cell Growth | Tetrahymena pyriformis | - | Inhibitory Concentration | 25 µg/mL | |
| Inhibition of Sporulation | Various Fungi | - | Complete Inhibition | 100 µ g/disc | |
| Induction of Fatty Acid Oxidation Disorder Signs | - | Mouse | - | 1.5 mg/kg for 24h |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for studying its cytotoxic effects.
Caption: Overview of this compound's molecular mechanisms of action.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments based on the cited literature.
1. Cell Culture and Cytotoxicity Assays
-
Cell Lines: Human hepatoma (HepG2), human cervical cancer (HeLa), or other relevant cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A vehicle control (solvent only) is included in all experiments.
-
Viability Assessment (e.g., MTT Assay):
-
After the desired incubation period (e.g., 24, 48, or 72 hours), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle control.
-
-
Data Analysis: Dose-response curves are generated by plotting cell viability against the logarithm of this compound concentration. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated using non-linear regression analysis.
2. (Na+-K+)-ATPase Activity Assay
-
Preparation of Microsomes: Brain tissue from mice is homogenized in a suitable buffer (e.g., sucrose-Tris-HCl buffer) and centrifuged to obtain a microsomal fraction rich in (Na+-K+)-ATPase.
-
Assay Procedure:
-
The reaction is initiated by adding the microsomal preparation to a reaction mixture containing ATP, MgCl₂, NaCl, and KCl in a buffered solution (e.g., Tris-HCl).
-
To measure (Na+-K+)-ATPase activity specifically, a parallel reaction is run in the presence of ouabain, a specific inhibitor of the enzyme.
-
The reactions are incubated at 37°C for a defined period and then stopped by adding a quenching solution (e.g., trichloroacetic acid).
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., the Fiske-Subbarow method).
-
(Na+-K+)-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the Mg++-ATPase activity (with ouabain).
-
-
Inhibition Studies: To determine the effect of this compound, various concentrations of the toxin are pre-incubated with the enzyme preparation before initiating the reaction. The IC50 value is then determined from the dose-response curve. Kinetic studies involve varying the concentrations of substrates (ATP) and activating cations (Na+, K+) in the presence and absence of the inhibitor to determine the mode of inhibition (competitive, non-competitive, etc.).
3. In Vivo Studies in Animal Models
-
Animals: Mice or rats are commonly used. They are housed under standard laboratory conditions with access to food and water ad libitum.
-
Administration of this compound: this compound, dissolved in a suitable vehicle like propylene glycol, is administered to the animals via intraperitoneal (IP) injection or oral gavage at specified doses.
-
Sample Collection: At designated time points after administration, animals are euthanized, and tissues of interest (e.g., liver, brain, kidney) are collected for biochemical or histopathological analysis. Blood samples may also be collected for plasma analysis.
-
Biochemical Analysis: Tissues can be processed to measure enzyme activities (as described above), levels of oxidative stress markers (e.g., malondialdehyde), or gene and protein expression levels of relevant targets.
-
Histopathology: Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination of pathological changes.
This guide provides a foundational understanding of the mechanism of action of this compound. Further research is warranted to fully elucidate the intricate molecular pathways and to explore its potential therapeutic applications, particularly in the context of its antitumor properties.
References
The Biosynthesis of Rubratoxin B in Penicillium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubratoxin B, a mycotoxin produced by several species of Penicillium, notably Penicillium rubrum and Penicillium purpurogenum, has garnered significant attention due to its hepatotoxic properties. Understanding its biosynthesis is crucial for developing strategies to control its production and for exploring its potential pharmacological applications. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic reactions, and key intermediates. The information presented is based on the elucidation of the rubratoxin biosynthetic gene cluster in Penicillium dangeardii and syntenic clusters found in other fungi. This document summarizes quantitative data, provides detailed experimental protocols for key analytical techniques, and includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this complex secondary metabolic process.
Introduction
This compound is a complex polyketide metabolite known for its toxicity, primarily affecting the liver.[1] Its intricate chemical structure, featuring two maleic anhydride moieties and a nine-membered ring, has made its biosynthesis a subject of considerable scientific inquiry. The elucidation of the biosynthetic pathway has been made possible through a combination of genomic analysis, gene knockout studies, and isotopic labeling experiments.
The biosynthesis of this compound originates from the condensation of precursors derived from both fatty acid and central carbon metabolism. A dedicated biosynthetic gene cluster (BGC), denoted as the 'rbt' cluster, orchestrates the intricate series of enzymatic reactions required for its assembly and modification. This guide will delve into the specifics of this pathway, providing a detailed roadmap of the molecular transformations leading to the formation of this compound.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process involving a core set of enzymes encoded by the 'rbt' gene cluster, which was identified through the genomic sequencing of Penicillium dangeardii.[2] A syntenic gene cluster is also present in Talaromyces stipitatus.[2] The pathway can be broadly divided into three stages: initiation, elongation and cyclization, and a series of oxidative modifications.
Precursor Molecules
The biosynthesis initiates with the condensation of two primary precursors:
-
Decanoic acid: A ten-carbon fatty acid.
-
Oxaloacetic acid: An intermediate of the citric acid cycle.[3]
Core Biosynthetic Machinery
The initial steps of the pathway are catalyzed by a set of core enzymes that assemble the foundational structure of this compound. These include:
-
Polyketide Synthase (PKS): Responsible for the iterative condensation of malonyl-CoA units to a starter unit, likely derived from decanoic acid.
-
Citrate Synthase (CS)-like enzyme: Catalyzes the initial condensation reaction between the polyketide chain and a derivative of oxaloacetic acid.
-
2-Methylcitrate Dehydratase (2MCDH)-like enzyme: Involved in a dehydration step.
-
Ketoisomerase (KI)-like enzyme: Catalyzes an isomerization reaction.
-
Phosphatidylethanolamine-binding protein (PEBP)-like protein: Its precise role is yet to be fully elucidated but is a conserved member of the gene cluster.
Key Intermediates and Enzymatic Transformations
Following the initial condensation and cyclization, the nascent molecule undergoes a series of enzymatic modifications, primarily oxidations, to yield the final this compound structure. Isotopic labeling studies using [1-¹⁴C]acetate have confirmed the polyketide origin of the molecule.[4]
A key step in the pathway is the dimerization of an intermediate anhydride, which is then subjected to a cascade of redox reactions catalyzed by at least seven different redox enzymes. One of these, a cytochrome P450 monooxygenase designated as RbtI, is proposed to be involved in the terminal hydroxylation of one of the monomeric units before dimerization.
The proposed biosynthetic pathway is visualized in the following diagram:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Quantitative data on the biosynthesis of this compound is primarily derived from studies on the effects of nutritional and environmental factors on its production and from gene knockout experiments.
| Parameter | Condition | Result | Reference |
| This compound Yield | P. rubrum grown in stationary cultures of Mosseray's simplified Raulin solution with 2.5% malt extract | Maximum production of 552.0 mg/500 ml | |
| Zinc Requirement | Absence of zinc in the culture medium | No toxin production | |
| Iron Requirement | Absence of iron sulfate in the culture medium | 50-fold reduction in this compound production | |
| pH Optimum | P. purpurogenum grown in Yeast Extract Sucrose (YES) medium | Maximum yield at pH 5.5 | |
| NADPH/NADP Ratio | Conditions favoring a depressed NADPH/NADP ratio | Favors mycotoxin formation over fatty acid synthesis | |
| Gene Knockout | Deletion of the key biosynthetic gene rbtJ in P. dangeardii | Activation of silent gene clusters and production of novel metabolites |
Experimental Protocols
Isotopic Labeling Studies
Objective: To determine the biosynthetic precursors of this compound.
Methodology:
-
Culture Preparation: Prepare replacement cultures of Penicillium rubrum 3290.
-
Precursor Incorporation: Introduce [1-¹⁴C]acetate into the culture medium.
-
Incubation: Incubate the cultures for a defined period (e.g., up to 108 hours) to allow for the incorporation of the labeled precursor into secondary metabolites.
-
Extraction of this compound:
-
Harvest the fungal biomass and culture filtrate.
-
Extract this compound from the culture filtrate using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the extracted this compound using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Detection of Radioactivity:
-
Quantify the amount of this compound produced.
-
Measure the radioactivity of the purified this compound using a scintillation counter.
-
The incorporation of ¹⁴C into the this compound molecule confirms that acetate is a precursor in its biosynthesis.
-
Caption: Workflow for isotopic labeling experiments.
Gene Knockout Studies
Objective: To confirm the involvement of a specific gene in the biosynthesis of this compound.
Methodology (based on the deletion of rbtJ in P. dangeardii):
-
Vector Construction:
-
Amplify the upstream and downstream flanking regions of the target gene (rbtJ) from the genomic DNA of P. dangeardii using PCR.
-
Clone the amplified flanking regions into a suitable vector containing a selectable marker (e.g., hygromycin resistance gene).
-
-
Protoplast Preparation:
-
Grow P. dangeardii in a suitable liquid medium.
-
Harvest the mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.
-
-
Transformation:
-
Transform the prepared protoplasts with the gene knockout vector using a polyethylene glycol (PEG)-mediated transformation method.
-
-
Selection of Transformants:
-
Plate the transformed protoplasts on a regeneration medium containing the selective agent (e.g., hygromycin).
-
Isolate and culture the resistant colonies.
-
-
Verification of Gene Deletion:
-
Extract genomic DNA from the putative knockout mutants.
-
Confirm the deletion of the target gene using PCR with primers specific to the gene and the flanking regions. Southern blotting can also be used for further confirmation.
-
-
Metabolite Analysis:
-
Culture the confirmed knockout mutants and the wild-type strain under conditions conducive to this compound production.
-
Extract the secondary metabolites from the cultures.
-
Analyze the metabolite profiles using HPLC or LC-MS to compare the production of this compound between the wild-type and the knockout strains. The absence or significant reduction of this compound in the knockout mutant confirms the gene's role in its biosynthesis.
-
Caption: General workflow for gene knockout experiments.
Conclusion
The biosynthesis of this compound in Penicillium is a complex process orchestrated by a dedicated gene cluster. The pathway involves the convergence of fatty acid and central carbon metabolism, followed by a series of enzymatic reactions including polyketide synthesis, condensation, and extensive oxidative modifications. While the core components of the biosynthetic machinery have been identified, further research is needed to fully characterize the function of each enzyme and to elucidate the precise chemical structures of all intermediates. The experimental protocols outlined in this guide provide a framework for future investigations aimed at a more detailed understanding of this fascinating biosynthetic pathway. This knowledge will be instrumental in developing strategies to mitigate the risks associated with this compound contamination and may also unveil novel biocatalysts for synthetic biology applications.
References
- 1. mdpi.com [mdpi.com]
- 2. In silico analyses of maleidride biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A gene cluster of the ochratoxin A biosynthetic genes inPenicillium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of macromolecules and rubratoxin by Penicillium rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Rubratoxin B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubratoxin B is a mycotoxin produced by several species of Penicillium fungi, notably Penicillium rubrum and Penicillium purpurogenum.[1] It is a known hepatotoxic, nephrotoxic, and splenotoxic agent that elicits a range of adverse health effects in various animal species.[1] This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its mechanisms of action, target organ toxicity, and genotoxic, carcinogenic, reproductive, and immunotoxic potential. Detailed experimental protocols and quantitative toxicological data are presented to serve as a resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a complex polycyclic molecule with the chemical formula C₂₆H₃₀O₁₁. Its molecular weight is approximately 518.5 g/mol .[1] The structure of this compound is characterized by two α,β-unsaturated lactone rings, which are thought to be crucial for its biological activity.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Following intraperitoneal administration in mice and rats, radiolabeled this compound is distributed to various organs, with the highest concentrations found in the liver and kidneys within the first hour of exposure.[1] A significant portion of the administered dose is metabolized, with approximately 30-35% being excreted as carbon dioxide via respiration, indicating substantial breakdown of the molecule.[1] The remaining radioactivity is excreted in the urine (6-9%) and feces. The plasma elimination of this compound is biphasic, suggesting a multi-compartment model of distribution and elimination.
Mechanism of Action
The toxicity of this compound is attributed to several molecular mechanisms, primarily revolving around the induction of oxidative stress and the inhibition of key cellular enzymes.
Inhibition of Protein Phosphatase 2A (PP2A)
This compound is an inhibitor of Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in regulating numerous cellular processes. This inhibition leads to the hyperphosphorylation of various substrate proteins, disrupting normal cellular signaling pathways. One notable downstream effect is the altered phosphorylation of the CREB (cAMP response element-binding) protein, which can impact gene expression related to cell survival and proliferation.
Caption: this compound inhibits PP2A, leading to altered CREB phosphorylation.
Induction of Oxidative Stress
This compound is known to induce oxidative stress by interfering with mitochondrial function. It disrupts the mitochondrial electron transport chain, leading to an overproduction of reactive oxygen species (ROS). This increase in ROS can overwhelm the cell's antioxidant defense mechanisms, resulting in damage to lipids, proteins, and DNA.
Caption: this compound induces oxidative stress via mitochondrial dysfunction.
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death. This process is likely initiated by the cellular stress caused by PP2A inhibition and oxidative damage. The apoptotic cascade involves the activation of a series of cysteine proteases known as caspases, which ultimately leads to the dismantling of the cell.
Caption: this compound induces apoptosis through cellular stress pathways.
Target Organ Toxicity
The primary target organs of this compound toxicity are the liver, kidneys, and spleen.
Hepatotoxicity
This compound is a potent hepatotoxin, causing congestion, hemorrhagic, and degenerative lesions in the liver. Exposure can lead to elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicative of hepatocellular damage.
Nephrotoxicity
The kidneys are also significantly affected by this compound, with observed effects including renal tubular degeneration and necrosis.
Splenotoxicity
Splenotoxicity is another characteristic feature of this compound exposure, manifesting as congestion and necrosis of the spleen.
Genotoxicity and Carcinogenicity
The genotoxic potential of this compound is linked to its ability to induce oxidative DNA damage. However, its carcinogenic potential is not well-established, and it is not currently classified as a human carcinogen by the International Agency for Research on Cancer (IARC).
Reproductive and Developmental Toxicity
This compound is a known teratogen in mice. Administration during gestation has been shown to cause adverse effects on fetal weight and mortality.
Immunotoxicity
The effects of this compound on the immune system are not as well-characterized as its other toxicities. However, given its impact on the spleen, a key immune organ, and its ability to induce cellular stress, it is plausible that this compound can modulate immune responses. Further research is needed to fully elucidate its immunotoxic potential.
Quantitative Toxicological Data
| Parameter | Species | Route of Administration | Value | Reference |
| LD₅₀ | Mouse | Intraperitoneal | 0.31 mg/kg | |
| LD₅₀ | Mouse | Intraperitoneal | 0.22-0.43 mg/kg | |
| Kᵢ (for PP2A) | - | In vitro | 3.1 µM |
Experimental Protocols
Acute Toxicity Study in Mice
This protocol outlines a typical acute toxicity study to determine the LD₅₀ and observe the toxic effects of this compound in mice.
Caption: Workflow for an acute toxicity study of this compound in mice.
Methodology:
-
Animal Model: Male Swiss ICR mice are commonly used. Animals are acclimatized to laboratory conditions before the experiment.
-
Dose Preparation: this compound is dissolved in a suitable vehicle, such as dimethyl sulfoxide (DMSO).
-
Administration: The test substance is administered via intraperitoneal (i.p.) injection. A range of doses is used to determine the LD₅₀.
-
Observation: Animals are observed for clinical signs of toxicity and mortality over a specified period (e.g., 14 days). Body weights are recorded regularly.
-
Pathology: At the end of the observation period, surviving animals are euthanized, and a full necropsy is performed. Target organs (liver, kidneys, spleen) are collected, weighed, and preserved for histopathological examination.
-
Data Analysis: The LD₅₀ is calculated using appropriate statistical methods (e.g., probit analysis). Histopathological findings are scored and analyzed.
Teratogenicity Study in Mice
This protocol describes a study to assess the developmental toxicity of this compound in pregnant mice.
Caption: Workflow for a teratogenicity study of this compound in mice.
Methodology:
-
Animal Model: Time-mated pregnant mice (e.g., CD-1 strain) are used. The day of vaginal plug detection is considered gestation day 0.
-
Dosing: Pregnant females are treated with this compound at a specific dose (e.g., 0.4 mg/kg) via intraperitoneal injection on a critical day of organogenesis, such as gestation day 10.
-
Maternal Evaluation: Dams are monitored throughout gestation for clinical signs of toxicity and body weight changes.
-
Fetal Evaluation: Near the end of gestation (e.g., day 18), dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Live fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.
-
Data Analysis: Data from treated groups are compared to a concurrent control group to assess the effects on maternal and developmental parameters.
Conclusion
References
Rubratoxin B: A Technical Guide to its Discovery, History, and Core Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubratoxin B is a hepatotoxic mycotoxin belonging to the maleic anhydride family of secondary metabolites. First identified in the mid-20th century, it is primarily produced by the fungi Penicillium rubrum and Penicillium purpurogenum. These molds are common contaminants of animal feeds, particularly corn and grains, raising concerns for both animal and human health. This technical guide provides an in-depth overview of the discovery and history of this compound, along with detailed experimental protocols and a summary of its physicochemical and toxicological properties.
Discovery and History
The investigation into the toxic metabolites of Penicillium rubrum began in the context of veterinary mycotoxicoses. Early reports in the 1950s linked moldy feed containing P. rubrum to hemorrhagic syndromes in livestock. This spurred research into isolating the causative toxic agents.
A significant breakthrough came in 1966 when Townsend, Moss, and Peck reported the isolation and characterization of two related hepatotoxic compounds from cultures of Penicillium rubrum: rubratoxin A and the more abundant this compound. Their work laid the foundation for future research into the toxicology and chemistry of these mycotoxins.
Subsequent studies focused on elucidating the complex chemical structure of this compound. In 1968, Moss and colleagues proposed the definitive structure of this compound, a bis-anhydride compound, through detailed spectroscopic analysis. Further research has since delved into its biosynthesis, mechanism of action, and analytical detection methods.
Physicochemical and Toxicological Data
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀O₁₁ | |
| Molecular Weight | 518.5 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 168-170 °C (decomposes) | |
| Solubility | Very soluble in acetone; fairly soluble in alcohols and esters; partially soluble in water. | |
| Stability | Stable at room temperature. Heating at 85-100°C for 2 hours can destroy or alter the toxin. | |
| UV max (acetonitrile) | 250 nm |
Toxicological Data (LD₅₀) of this compound
| Species | Route of Administration | LD₅₀ (mg/kg body weight) | Reference |
| Mouse | Intraperitoneal | 0.22 - 0.43 | |
| Hamster (Syrian) | Intraperitoneal | 0.4 |
Experimental Protocols
Production and Isolation of this compound from Penicillium rubrum
This protocol is based on the methods developed by Hayes and Wilson (1968).
3.1.1. Fungal Culture and Toxin Production
-
Organism: Penicillium rubrum Stoll.
-
Culture Medium: Mosseray's simplified Raulin solution supplemented with 2.5% malt extract. Optimal production is achieved in stationary cultures.
-
Incubation: Incubate cultures at room temperature for 14-21 days. Maximum yields have been reported after 21 days. Toxin production is favored at a pH of 5.5.
-
Harvesting: After incubation, separate the mycelial mat from the culture medium by gravity filtration.
3.1.2. Extraction and Purification
-
Acidification and Extraction: Adjust the pH of the culture filtrate to 1.5 with concentrated HCl. Extract the acidified filtrate with ethyl ether in a liquid-liquid extractor for 10-12 hours.
-
Concentration: Evaporate the ethyl ether extract to approximately one-tenth of its original volume.
-
Crystallization: Allow the concentrated extract to stand, during which crude this compound will crystallize.
-
Column Chromatography: For further purification, dissolve the crude crystals in a minimal amount of acetone and apply to a silica gel column. Elute with a solvent system such as glacial acetic acid:methanol:chloroform (2:20:80, v/v/v).
-
Recrystallization: Recrystallize the purified this compound from acetone to obtain pure crystals.
Caption: Workflow for the isolation and purification of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol is based on the method by Unger and Hayes (1978) for the analysis of rubratoxins in biological samples.
-
Chromatographic System: Reversed-phase HPLC.
-
Column: Small-particle (10 µm) C18 column.
-
Mobile Phase: Acetonitrile:Water:Ethyl Acetate (11:9.9:3, v/v/v).
-
Detection: UV absorbance at 254 nm.
-
Flow Rate: Isocratic elution.
-
Retention Time: Rubratoxins A and B are resolved as sharp peaks within 3 minutes, with A eluting before B.
-
Quantification: Peak height is linearly proportional to the injected quantity over a range of 0.05-5 µg for this compound. The detection limit is approximately 3-5 ng.
-
Sample Preparation (for biological fluids like urine):
-
Adjust the sample pH to 2 with acid.
-
Extract with ethyl acetate.
-
Evaporate the ethyl acetate and reconstitute the residue in the mobile phase for injection.
-
Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of this compound on a cell line such as HepG2 (human liver cancer cell line).
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Toxin Exposure: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Biosynthesis and Mechanism of Action
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. While the complete pathway is still under investigation, it is known to be derived from the polyketide pathway. A putative biosynthetic gene cluster (BGC) for rubratoxin has been identified in Penicillium dangeardii. This cluster contains genes encoding key enzymes such as polyketide synthases (PKS), oxidoreductases, and transcription factors that regulate the expression of the pathway. The biosynthesis is thought to involve the dimerization of two identical polyketide-derived precursors.
An In-depth Technical Guide to the Natural Occurrence and Analysis of Rubratoxin B in Foodstuffs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of Rubratoxin B in foodstuffs, its analytical determination, and its molecular mechanisms of toxicity. This document is intended to serve as a valuable resource for professionals engaged in mycotoxin research, food safety, and toxicology.
Introduction to this compound
This compound is a toxic secondary metabolite produced predominantly by the fungi Penicillium rubrum and Penicillium purpurogenum. These molds are known contaminants of various agricultural commodities, particularly corn, soybeans, and animal feed.[1] The presence of this compound in the food and feed chain poses a potential health risk to both humans and livestock due to its hepatotoxic, nephrotoxic, and splenotoxic effects.[2] It is often found to co-occur with other mycotoxins, such as aflatoxins, which can lead to synergistic toxic effects.[2]
Natural Occurrence of this compound in Foodstuffs
Table 1: Documented Qualitative Occurrence of this compound
| Foodstuff/Feedstuff | Producing Fungi | Geographic Regions of Fungal Isolation/Contamination | Reference(s) |
| Corn (Maize) | Penicillium rubrum, Penicillium purpurogenum | Not specified in detail in available literature | |
| Soybeans | Penicillium rubrum | Not specified in detail in available literature | |
| Animal Feed | Penicillium rubrum, Penicillium purpurogenum | Not specified in detail in available literature |
Note on Data Gaps: The lack of extensive, recent quantitative data on the natural occurrence of this compound highlights a significant gap in mycotoxin monitoring. This underscores the need for the development and application of reliable analytical methods to include this compound in routine mycotoxin surveillance of food and feed.
Experimental Protocols for the Analysis of this compound
The analysis of this compound in complex food matrices requires robust extraction, clean-up, and detection methods. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection is a commonly employed technique.
General Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a solid food matrix such as corn.
Detailed Protocol for LC-MS/MS Analysis of this compound in Corn
This protocol is a synthesized methodology based on established procedures for multi-mycotoxin analysis in cereal matrices.
3.2.1. Sample Preparation and Extraction
-
Homogenization: Grind a representative 50 g sample of corn to pass through a 20-mesh sieve.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of extraction solvent (acetonitrile:water, 80:20, v/v).
-
Vortex vigorously for 2 minutes.
-
Shake on a mechanical shaker for 60 minutes at room temperature.
-
Centrifuge at 4,000 x g for 10 minutes.
-
-
Dilution: Transfer an aliquot of the supernatant and dilute with an equal volume of water.
3.2.2. Solid-Phase Extraction (SPE) Clean-up
-
Column Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load 5 mL of the diluted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the this compound with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
3.2.3. LC-MS/MS Parameters
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start at a low percentage of B, increasing to a high percentage over several minutes to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound. The exact m/z values would need to be determined using a pure standard.
-
Table 2: Key Parameters for LC-MS/MS Method
| Parameter | Specification |
| Sample Matrix | Ground Corn |
| Extraction Solvent | Acetonitrile:Water (80:20, v/v) |
| Clean-up | C18 Solid-Phase Extraction |
| Analytical Technique | LC-MS/MS |
| Detection Mode | ESI Negative |
Molecular Signaling Pathways Affected by this compound
This compound exerts its toxicity through the modulation of several key cellular signaling pathways.
Inhibition of Protein Phosphatase 2A (PP2A)
This compound is a known inhibitor of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase that plays a crucial role in regulating a wide range of cellular processes. By inhibiting PP2A, this compound leads to the hyperphosphorylation of various substrate proteins, thereby disrupting normal cellular signaling. Rubratoxin A is a more potent inhibitor of PP2A than this compound.
Downregulation of Phosphoenolpyruvate Carboxykinase (PEPCK)
This compound has been shown to induce hypoglycemia. This effect is, at least in part, due to the transcriptional repression of the gene encoding PEPCK, a key enzyme in gluconeogenesis. This compound administration leads to a reduction in the active, phosphorylated form of the cAMP response element-binding protein (p-CREB) and CCAAT/enhancer-binding protein alpha (C/EBPα). These transcription factors are essential for the expression of the PEPCK gene.
Potential Inhibition of Mitochondrial F1Fo-ATP Synthase
There is evidence to suggest that this compound may inhibit mitochondrial ATPase activity, which would impair cellular energy production. The precise mechanism, including the specific subunit of the F1Fo-ATP synthase complex that this compound interacts with, is not yet fully elucidated.
Conclusion
This compound is a mycotoxin of concern due to its presence in key agricultural commodities and its potent toxicity. This guide has provided an overview of its natural occurrence, detailed a synthesized protocol for its analysis, and elucidated its known molecular mechanisms of action. The significant lack of recent quantitative occurrence data underscores the need for further research and the inclusion of this compound in routine mycotoxin monitoring programs to better assess its risk to human and animal health. The detailed experimental protocols and descriptions of signaling pathways provided herein offer a valuable resource for researchers in the fields of food safety, toxicology, and drug development.
References
- 1. Development of a LC-MS/MS Method for the Multi-Mycotoxin Determination in Composite Cereal-Based Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dsm-firmenich.com [dsm-firmenich.com]
- 3. mdpi.com [mdpi.com]
- 4. 338 A Survey of Mycotoxin Occurrence in Us Corn and Corn By-Product Feed Ingredients from 2018 to 2022 Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Degradation Factors of Rubratoxin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of Rubratoxin B's stability and the various factors that contribute to its degradation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, food safety, and toxicology.
Stability of this compound
This compound is a mycotoxin produced by fungi of the Penicillium genus, notably Penicillium rubrum and Penicillium purpurogenum. Understanding its stability is crucial for accurate risk assessment, the development of effective decontamination strategies, and for its potential applications in biomedical research.
Effect of Temperature
This compound is generally considered to be stable at room temperature in its pure, crystalline form[1]. However, its stability is significantly influenced by temperature, especially in complex matrices like animal feed. The deterioration rate of this compound in mixed feed is markedly affected by storage temperature[1]. While specific kinetic data on the thermal degradation of purified this compound is limited in publicly available literature, some studies provide general observations. Heating at temperatures between 85-100°C for a duration of 2 hours has been reported to potentially destroy or alter the toxin in feedstuffs[1].
| Condition | Observation | Reference |
| Room Temperature (Crystalline Form) | Stable | [1] |
| 85-100°C (in Feed) | Potential for destruction or alteration after 2 hours | [1] |
Effect of pH
| pH Condition | Observation | Reference |
| 2.0 | Maximum recovery from urine samples, suggesting short-term stability | |
| 5.5 | Optimal for biosynthesis, suggesting relative stability | |
| Near Neutral | Decreased biosynthesis |
Photostability
Specific quantitative data and kinetic studies on the photodegradation of this compound are scarce in the current scientific literature. General principles of mycotoxin degradation suggest that UV irradiation can be an effective method for decontamination; however, the specific rate constants and degradation pathways for this compound under different light conditions have not been extensively reported.
Stability in Feed Matrix
The stability of this compound in animal feed is a complex issue influenced by a combination of factors. Studies have shown that storage temperature, moisture content, and the surrounding atmosphere all have a marked effect on the deterioration rate of this compound in mixed feed. Higher moisture content and elevated temperatures are generally expected to accelerate the degradation of mycotoxins.
Degradation of this compound
The degradation of this compound can be achieved through various physical, chemical, and biological methods. While specific studies on this compound are limited, general principles of mycotoxin detoxification can be applied.
Thermal Degradation
As mentioned previously, heating at 85-100°C for 2 hours can lead to the degradation of this compound in feedstuffs. The mechanism of thermal degradation likely involves the breakdown of its complex polycyclic structure.
Chemical Degradation
While specific studies on the chemical degradation of this compound are not widely available, other mycotoxins have been shown to be degraded by various chemical agents.
-
Oxidizing Agents: Agents like ozone and sodium hypochlorite are known to degrade other mycotoxins, such as aflatoxins. The reactive oxygen species generated by these agents can attack the double bonds and functional groups within the mycotoxin structure, leading to its inactivation. However, the efficacy and reaction kinetics of these agents against this compound have not been reported. It is important to note that chemical treatments can sometimes lead to the formation of degradation products that may also have toxicological relevance.
Enzymatic Degradation
Enzymatic detoxification is a promising approach for the specific and efficient degradation of mycotoxins. Various enzymes, including laccases and peroxidases, have been shown to degrade other mycotoxins. These enzymes can catalyze the oxidation or hydrolysis of the toxin, converting it into less toxic or non-toxic compounds. To date, specific enzymes that effectively degrade this compound have not been extensively characterized in the literature.
Signaling Pathways Affected by this compound
This compound exerts its toxic effects by interfering with key cellular signaling pathways. Two notable targets are Protein Phosphatase 2A (PP2A) and the transcriptional regulation of the Phosphoenolpyruvate Carboxykinase (PEPCK) gene.
Inhibition of Protein Phosphatase 2A (PP2A)
This compound is a known inhibitor of Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in a wide range of cellular processes. PP2A plays a critical role in regulating cell cycle, growth, and apoptosis. Inhibition of PP2A by this compound can lead to the hyperphosphorylation of numerous cellular proteins, disrupting normal cellular function. This compound exhibits a weaker inhibitory effect on PP2A compared to its structural analog, Rubratoxin A, with a reported inhibition constant (Ki) of 3.1 μM.
Caption: Inhibition of PP2A signaling by this compound.
Regulation of Phosphoenolpyruvate Carboxykinase (PEPCK) Gene Expression
This compound has been shown to affect the transcriptional regulation of the gene encoding Phosphoenolpyruvate Carboxykinase (PEPCK), a key enzyme in gluconeogenesis. The expression of the PEPCK gene is controlled by a complex interplay of various transcription factors. While the precise mechanism of this compound's action on this pathway is not fully elucidated, it is known to disrupt the normal regulation, potentially leading to metabolic disturbances.
Caption: Postulated interference of this compound with PEPCK gene expression.
Experimental Protocols
The following sections outline generalized experimental protocols for assessing the stability of this compound. These protocols are based on established methods for mycotoxin analysis and can be adapted for specific research needs.
Protocol for Assessing this compound Stability in Solution
This protocol describes a general workflow for determining the stability of this compound in a liquid matrix under various environmental conditions.
References
An In-depth Technical Guide to the Solubility of Rubratoxin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Rubratoxin B, a mycotoxin produced by Penicillium species. Understanding the solubility of this complex organic molecule is crucial for its extraction, purification, analytical quantification, and for toxicological and pharmacological studies. This document compiles available data on its solubility in various solvents and outlines a general experimental protocol for determining its solubility.
Core Concepts in this compound Solubility
This compound (C₂₆H₃₀O₁₁) is a complex nonadride metabolite that exhibits a range of polar and non-polar functionalities, including hydroxyl, ether, and cyclic anhydride groups. This structural complexity dictates its solubility behavior, making it readily soluble in polar aprotic solvents, moderately soluble in polar protic and ester solvents, and poorly soluble in water and non-polar hydrocarbon solvents.
Quantitative Solubility Data
While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and semi-quantitative understanding has been established through various extraction and analytical procedures. The following table summarizes the known solubility characteristics of this compound in different solvents.
| Solvent Class | Solvent | Solubility Description | Citation(s) |
| Polar Aprotic | Acetone | Very Soluble | [1][2] |
| Polar Protic | Alcohols (general) | Moderately/Fairly Soluble | [1][2] |
| Water | Sparingly/Partially Soluble | [1] | |
| Esters | Esters (general) | Moderately/Fairly Soluble | |
| Non-Polar | Non-polar solvents | Completely Insoluble | |
| Oils | Insoluble | ||
| Chloroform | Insoluble |
It is important to note that terms like "very soluble," "moderately soluble," and "sparingly soluble" are qualitative. For precise applications, it is imperative to determine the quantitative solubility in the specific solvent system and conditions (e.g., temperature, pH) of interest.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in a given solvent, adapted from standard methods such as the shake-flask method. This protocol incorporates high-performance liquid chromatography (HPLC) for accurate quantification, a technique well-established for the analysis of this compound.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
Crystalline this compound
-
Selected solvent (e.g., acetone, ethanol, water)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase for HPLC (e.g., acetonitrile-water-ethyl acetate mixture)
-
Analytical balance
Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of crystalline this compound and add it to a series of vials.
-
Pipette a known volume of the selected solvent into each vial. The amount of this compound should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of dissolved this compound remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the HPLC method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the diluted sample onto the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.
-
The resulting concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: A flowchart of the experimental procedure for determining this compound solubility.
References
Rubratoxin B: An In-depth Technical Guide on its Effects on Liver Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubratoxin B is a mycotoxin produced by fungi such as Penicillium rubrum and Penicillium purpurogenum, which are known contaminants of animal feeds.[1] This mycotoxin is a recognized hepatotoxin, posing significant risks to animal and potentially human health.[1] Its cytotoxic effects include hindering cell proliferation and inducing apoptosis.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced hepatotoxicity, with a focus on quantitative data, detailed experimental protocols, and the key signaling pathways involved.
Quantitative Data on Hepatotoxic Effects
The hepatotoxicity of this compound has been demonstrated in both in vivo and in vitro models. While specific IC50 values for this compound in liver cell lines are not extensively documented in publicly available literature, data from animal studies and related in vitro experiments provide valuable insights into its toxic potential.
| Parameter | Model System | Treatment | Observed Effect | Reference |
| LD50 | Intraperitoneal, Mouse | Single dose | 0.22-0.43 mg/kg | [1] |
| Enzyme Inhibition (PP2A) | In vitro enzyme assay | N/A | Ki = 3.1 µM | [2] |
| Hepatocyte Necrosis & Serum Enzymes | ICR Mice | 0.31 mg/kg (75% of LD50) daily for 1 week | Multifocal necrosis of hepatocytes, increased serum AST and ALT | |
| Glycogen Metabolism | Mice | 1.5 mg/kg for 24 hours | Depletion of hepatic glycogen; reduced PEPCK activity and mRNA levels | |
| Transcription Factor Levels | Mice | 1.5 mg/kg for 24 hours | Significantly reduced levels of phospho-CREB and C/EBPα in the liver | |
| Cytokine Secretion | Human hepatoma cells (HepG2, HuH-7) | ~40 µg/ml | Peak secretion of IL-8, M-CSF, and GM-CSF |
Core Mechanisms of this compound-Induced Hepatotoxicity
This compound exerts its toxic effects on liver cells through a multi-faceted approach, primarily involving the inhibition of key cellular enzymes, induction of oxidative stress, and subsequent triggering of apoptotic cell death.
Inhibition of Protein Phosphatase 2A (PP2A)
A primary molecular target of this compound is Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in regulating a wide array of cellular processes, including cell cycle progression and apoptosis. This compound acts as a specific, albeit weaker compared to its analog Rubratoxin A, inhibitor of PP2A with a Ki of 3.1 µM.
Inhibition of PP2A disrupts the phosphorylation-dephosphorylation balance within the cell, leading to the hyperphosphorylation of numerous proteins. This can have profound consequences for cell survival. For instance, PP2A is known to dephosphorylate and inactivate pro-apoptotic proteins of the Bcl-2 family, such as BAD. By inhibiting PP2A, this compound may promote the accumulation of phosphorylated, inactive BAD, thereby tipping the balance towards apoptosis.
Induction of Oxidative Stress and Mitochondrial Dysfunction
While direct studies on this compound-induced oxidative stress in liver cells are limited, the mechanisms of other hepatotoxic mycotoxins, such as Aflatoxin B1, which also target mitochondria, provide a strong comparative model. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.
Exposure of hepatocytes to toxins can lead to mitochondrial dysfunction, a major source of intracellular ROS. This can manifest as a decrease in the mitochondrial membrane potential (ΔΨm), which is a key indicator of mitochondrial health and a critical event in the early stages of apoptosis. The collapse of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, initiating the caspase cascade.
Modulation of CREB Signaling
This compound has been shown to reduce the levels of phosphorylated (active) cAMP response element-binding protein (phospho-CREB) in the liver of treated mice. CREB is a transcription factor that plays a vital role in regulating the expression of genes involved in gluconeogenesis, cell survival, and proliferation. The decrease in phospho-CREB levels is consistent with the observed reduction in the expression of its target gene, PEPCK, which is a key enzyme in gluconeogenesis. The disruption of CREB signaling likely contributes to the metabolic disturbances and cytotoxic effects observed with this compound exposure.
Signaling Pathways in this compound Hepatotoxicity
Based on the available evidence, two primary signaling pathways appear to be central to the hepatotoxic effects of this compound: the PP2A-mediated apoptotic pathway and the CREB-regulated metabolic and survival pathway.
Figure 1: Postulated signaling pathways affected by this compound in liver cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on liver cells.
Cell Culture and Treatment
-
Cell Line: Human hepatocellular carcinoma cell line, HepG2, is a commonly used model for in vitro hepatotoxicity studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Seed HepG2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Dilute the this compound stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Replace the existing medium with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Figure 2: General experimental workflow for studying this compound effects on liver cells.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Procedure:
-
Following treatment with this compound in a 96-well plate, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Procedure:
-
After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
This assay uses the cationic dye JC-1 to monitor mitochondrial health.
-
Principle: JC-1 exists as a monomer in the cytoplasm (green fluorescence) and accumulates as aggregates in healthy mitochondria with high membrane potential (red fluorescence). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Procedure:
-
After treatment, incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.
-
Red fluorescence (aggregates): Excitation ~535 nm, Emission ~590 nm.
-
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, Bcl-2, Bax, phospho-CREB, total CREB, PP2A).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a potent hepatotoxin that disrupts normal liver cell function through multiple mechanisms. Its ability to inhibit PP2A and modulate CREB signaling pathways leads to metabolic dysregulation, induction of oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate molecular details of this compound-induced hepatotoxicity and to develop potential strategies for mitigation and therapeutic intervention. Further research is warranted to obtain more precise quantitative data on the dose- and time-dependent effects of this compound in various liver cell models to better assess its risk to human and animal health.
References
Environmental Factors Affecting Rubratoxin B Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubratoxin B, a mycotoxin produced by Penicillium rubens (formerly P. purpurogenum), exhibits a range of biological activities that are of interest to researchers in toxicology and drug development. The production of this secondary metabolite is not constitutive but is instead intricately regulated by a variety of environmental and nutritional factors. Understanding these factors is critical for both maximizing its production for research purposes and for developing strategies to mitigate its contamination in food and feed. This technical guide provides a comprehensive overview of the key environmental determinants influencing this compound biosynthesis, including temperature, pH, water activity, aeration, and nutrient availability. It summarizes quantitative data, details experimental protocols for its production and extraction, and illustrates the known and putative regulatory signaling pathways involved.
Key Environmental and Nutritional Factors
The biosynthesis of this compound by Penicillium rubens is a complex process influenced by the interplay of several environmental and nutritional parameters. Optimal production is typically achieved under specific laboratory conditions, while deviations can significantly reduce or even abolish toxin yields.
Temperature
Temperature is a critical factor for both fungal growth and mycotoxin production, with the optimal temperature for this compound synthesis being narrower than that for mycelial growth. Production has been observed at ambient temperatures, with specific studies indicating an optimal range. For instance, (14)C-labeled this compound was successfully produced by culturing Penicillium rubrum Stoll for 13 days at 22 °C[1]. Mycotoxin production by many fungal species is generally favored in a temperature range of 25 to 30 °C.
pH
The pH of the culture medium has a profound effect on this compound production. Studies have shown that an acidic environment is generally favorable for the biosynthesis of this mycotoxin. Maximum yields of this compound have been reported at an initial pH of 5.5 in both yeast extract sucrose (YES) and Sabouraud dextrose yeast extract (SDYE) media[2]. As the initial pH is increased towards neutrality, the toxin yield decreases significantly[2]. This pH-dependent regulation is a common theme in fungal secondary metabolism and is often mediated by specific transcription factors.
Water Activity (aW)
Water activity (aW), a measure of the availability of water for microbial growth, is a crucial parameter. While specific optimal aW values for this compound production are not extensively documented, the growth of the producing organism, Penicillium rubens, provides an indication of the permissive range. P. rubens has a minimum water activity for growth of 0.82 at 25°C[3]. Generally, for mycotoxin production by Penicillium species, a water activity higher than 0.78 is considered favorable.
Aeration
Aeration is a critical but somewhat counterintuitive factor in this compound production. Unlike many fungal fermentations where high aeration rates enhance secondary metabolite production, this compound synthesis appears to be favored under conditions of limited aeration. It has been consistently reported that this compound is not produced in shake flask cultures or in fermentors with restricted aeration, whereas stationary (quiescent) cultures yield the highest amounts of the toxin[4]. This suggests that oxygen availability is a key regulatory switch for its biosynthesis.
Nutritional Factors
The composition of the growth medium, including carbon and nitrogen sources, as well as the presence of trace metals, significantly impacts this compound yields.
-
Carbon Source: Sucrose is a commonly used carbon source that supports good yields of this compound.
-
Nitrogen Source: The source and quantity of nitrogen can influence pigment formation, which is often linked to secondary metabolism, though its direct effect on this compound production is less clearly defined.
-
Trace Metals: The presence of specific trace metals is essential. Zinc is required at a concentration of at least 0.4 mg per liter. A dramatic 50-fold reduction in this compound production was observed in the absence of iron sulfate, without a corresponding decrease in fungal growth, highlighting its specific role in the toxin's biosynthetic pathway.
-
Supplements: Malt extract has been shown to be a crucial supplement for robust this compound production. Maximum yields have been obtained in Mosseray's simplified Raulin solution supplemented with 2.5% malt extract broth.
Data Presentation: Quantitative Effects of Environmental Factors
The following tables summarize the quantitative data on the impact of various factors on this compound production.
Table 1: Effect of pH on this compound Production
| Initial pH | Medium | Relative this compound Yield | Reference |
| 5.5 | YES and SDYE | Maximum | |
| Near Neutrality | YES and SDYE | Decreased |
Table 2: Effect of Aeration on this compound Production
| Culture Condition | Aeration Level | This compound Production | Reference |
| Stationary Culture | Low/Static | High | |
| Shake Flask Culture | High | None | |
| Fermentors | Restricted | None |
Table 3: Nutritional Requirements for this compound Production
| Nutrient/Supplement | Condition | Effect on this compound Production | Reference |
| Zinc | ≥ 0.4 mg/L | Required for production | |
| Iron Sulfate | Absence | 50-fold reduction | |
| Malt Extract | 2.5% Supplementation | Required for maximum production |
Experimental Protocols
Protocol for Bioproduction of this compound
This protocol is adapted from the methods described for the cultivation of Penicillium rubrum for this compound production.
3.1.1 Materials
-
Penicillium rubens (e.g., NRRL A-11785)
-
Mosseray's simplified Raulin solution
-
Malt extract broth
-
Sucrose
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
Ferrous sulfate (FeSO₄)
-
Sterile Fernbach flasks or similar vessels for stationary culture
-
Incubator set to ambient temperature (e.g., 22-25°C)
3.1.2 Culture Medium Preparation (per liter)
-
Prepare Mosseray's simplified Raulin solution. The composition of Raulin-Thom medium, from which Mosseray's is derived, typically includes:
-
Sucrose: 70 g
-
Tartaric acid: 4 g
-
Ammonium nitrate: 4 g
-
Potassium carbonate: 0.6 g
-
Ammonium phosphate: 0.6 g
-
Magnesium carbonate: 0.4 g
-
Ammonium sulfate: 0.25 g
-
Zinc sulfate: 0.07 g
-
Ferrous sulfate: 0.07 g
-
-
Supplement the medium with 2.5% (w/v) malt extract broth.
-
Adjust the initial pH of the medium to 5.5 using sterile HCl or NaOH.
-
Dispense the medium into Fernbach flasks (e.g., 500 mL of medium in a 2.8 L flask).
-
Autoclave the medium at 121°C for 15 minutes.
3.1.3 Inoculation and Incubation
-
Inoculate the sterile medium with a spore suspension or mycelial fragments of P. rubens.
-
Incubate the flasks as stationary (static) cultures at ambient temperature (22-25°C) in the dark.
-
Incubation is typically carried out for 14-21 days for maximum toxin yield.
Protocol for Extraction and Purification of this compound
This protocol is based on the liquid-liquid extraction method described in the literature.
3.2.1 Materials
-
Culture filtrate containing this compound
-
Concentrated HCl
-
Ethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, acetone, chloroform, methanol, acetic acid)
-
Acetone for recrystallization
3.2.2 Extraction Procedure
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Concentrate the culture filtrate to approximately one-tenth of the original volume using a rotary evaporator.
-
Acidify the concentrated filtrate to a pH of 1.5 with concentrated HCl. This may cause the solution to become turbid if this compound is abundant.
-
Perform liquid-liquid extraction of the acidified concentrate with an equal volume of ethyl ether. Repeat the extraction multiple times (e.g., 3 times) to ensure complete recovery.
-
Pool the ethyl ether extracts and dry over anhydrous sodium sulfate.
-
Evaporate the dried ethyl ether extract to dryness under vacuum to obtain the crude this compound.
3.2.3 Purification
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Purify the crude extract using column chromatography on silica gel. A typical solvent system for elution is a gradient of increasing polarity, for example, using mixtures of hexane, chloroform, and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) using a mobile phase such as chloroform:methanol:acetic acid (e.g., 90:10:2, v/v/v).
-
Pool the fractions containing pure this compound and evaporate the solvent.
-
Further purify the toxin by recrystallization from acetone to obtain crystalline this compound.
Signaling Pathways and Regulatory Networks
The regulation of mycotoxin biosynthesis in Penicillium species is complex, involving a hierarchical network of regulatory proteins that respond to environmental cues. While specific signaling pathways for this compound have not been fully elucidated, the general mechanisms of mycotoxin regulation in Penicillium provide a strong framework for understanding its control.
Global Regulators
Several global regulatory proteins that respond to broad environmental signals are known to affect secondary metabolism in Penicillium and are likely involved in the regulation of this compound production.
-
PacC: This transcription factor mediates the response to ambient pH. In many fungi, PacC is activated under alkaline conditions and represses the expression of genes that are optimally expressed at acidic pH, and vice versa. Given that this compound production is favored at an acidic pH of 5.5, it is plausible that PacC plays a role in its regulation, potentially by repressing its biosynthesis at neutral or alkaline pH.
-
CreA: This protein is the primary mediator of carbon catabolite repression, ensuring that preferred carbon sources like glucose are utilized first. In the presence of easily metabolizable carbon sources, CreA represses the expression of genes required for the utilization of alternative carbon sources and, in many cases, also represses the biosynthesis of secondary metabolites. The effect of CreA on mycotoxin production can be either positive or negative depending on the specific toxin and fungal species.
-
AreA: This GATA-type transcription factor controls nitrogen metabolite repression. When preferred nitrogen sources like ammonium or glutamine are abundant, AreA is inactive, leading to the repression of genes involved in the utilization of secondary nitrogen sources. AreA has been shown to influence the production of various mycotoxins.
-
Velvet Complex (VeA, VelB, LaeA): This is a key regulatory complex that links light sensing with the regulation of secondary metabolism and development in many fungi. The velvet protein VeA is a central component that, in the dark, forms a complex with VelB and the nuclear protein LaeA to activate the expression of secondary metabolite gene clusters.
Putative Regulatory Model for this compound
Based on the known environmental influences and the general regulatory networks in Penicillium, a putative model for the regulation of this compound biosynthesis can be proposed. Environmental signals such as acidic pH, low oxygen levels, and the presence of specific nutrients are sensed by the fungal cell and transduced through signaling cascades that ultimately converge on transcription factors. These transcription factors, including potentially a pathway-specific regulator within the this compound biosynthetic gene cluster, as well as global regulators like PacC and the velvet complex, then control the expression of the genes necessary for toxin production.
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. This compound | C26H30O11 | CID 11969548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regulation of rubratoxin-B biosynthesis: assessment of role of gamma-irradiation, pH and carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyphal growth of Penicillium rubens in changing relative humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
Methodological & Application
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Rubratoxin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rubratoxin B is a toxic secondary metabolite produced by fungi of the Penicillium genus, notably Penicillium rubrum and Penicillium purpurogenum. It is a known hepatotoxin and has been shown to be mutagenic and teratogenic.[1] The presence of this compound in food and feedstuffs poses a significant health risk to both humans and animals. Consequently, sensitive and reliable analytical methods are crucial for its detection and quantification. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other sample components. The toxin is extracted from the sample matrix using an appropriate organic solvent. The extract is then concentrated and injected into the HPLC system. Separation is achieved on a C18 column with an isocratic mobile phase. Detection and quantification are performed by monitoring the UV absorbance at 254 nm.[1][2]
Data Presentation
The following table summarizes the quantitative data for the HPLC analysis of this compound based on two different methods.
| Parameter | Method 1 | Method 2 |
| HPLC Column | µBondapak/C18 | Small-particle (10 µm) C18 |
| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid (55:45:2, v/v/v) | Acetonitrile:Water:Ethyl Acetate (11:9.9:3, v/v/v) |
| Detection Wavelength | 254 nm | 254 nm |
| Flow Rate | 1.0 mL/min | Not Specified |
| Retention Time | ~7.5 - 8.0 min (Varies with exact conditions) | ~3 min |
| Limit of Detection (LOD) | 5 ng | 3-5 ng |
| Linear Range | Not Specified | 0.05 - 5 µg |
Experimental Protocols
Materials and Reagents
-
This compound standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Ethyl Acetate (analytical grade)
-
Hydrochloric Acid (HCl)
-
Sodium Azide
-
Syringe filters (0.45 µm)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., µBondapak/C18 or equivalent)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., rotary evaporator or nitrogen stream)
Sample Preparation
4.2.1. Extraction from Feedstuffs
-
Weigh a representative sample of the ground feedstuff.
-
Add ethyl acetate to the sample. A modification of existing mycotoxin extraction procedures is necessary as this compound is not soluble in chloroform or benzene but is soluble in ethyl acetate.[2]
-
Homogenize or vortex the sample for a sufficient amount of time to ensure thorough extraction.
-
Centrifuge the mixture to pellet the solid material.
-
Carefully decant the ethyl acetate supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a known volume of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.
4.2.2. Extraction from Urine
-
Adjust the pH of the urine sample to 2 with HCl.[1]
-
Add ethyl acetate to the acidified urine sample.
-
Vortex the mixture vigorously for several minutes.
-
Centrifuge to separate the layers.
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate.
-
Combine the ethyl acetate extracts.
-
Evaporate the combined extracts to dryness.
-
Reconstitute the residue in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before analysis. Good recovery of this compound from spiked urine samples has been reported over a range of 5-40 µg/ml.
4.2.3. Extraction from Plasma
-
Treat the plasma sample with 3 N HCl.
-
Extract the acidified plasma with ethyl acetate.
-
Follow steps 3-10 from the urine extraction protocol. Good recovery of this compound has been obtained from spiked plasma samples using this method.
HPLC Analysis
Method 1 Protocol
-
HPLC System: A high-pressure liquid chromatography system equipped with a UV detector.
-
Column: µBondapak/C18 reversed-phase column.
-
Mobile Phase: Prepare a mixture of acetonitrile, water, and glacial acetic acid in a ratio of 55:45:2 (v/v/v). To prevent bacterial growth, 0.02% sodium azide can be added to the aqueous component.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Set the UV detector to a wavelength of 254 nm.
-
Injection Volume: Inject a suitable volume of the filtered sample extract.
-
Analysis: Run the analysis and record the chromatogram. The retention time for this compound is approximately 7.5 - 8.0 minutes, though this can vary. An artifact peak may appear before the main this compound peak.
Method 2 Protocol
-
HPLC System: A high-pressure liquid chromatography system with a UV detector.
-
Column: Small-particle (10 µm) reversed-phase C18 column.
-
Mobile Phase: Prepare a mixture of acetonitrile, water, and ethyl acetate in a ratio of 11:9.9:3 (v/v/v).
-
Detection: Set the UV detector to a wavelength of 254 nm.
-
Injection and Analysis: Inject the sample and run the analysis. Rubratoxins A and B are resolved as sharp peaks within 3 minutes.
Visualization
Caption: Experimental workflow for this compound analysis by HPLC.
References
Application Note: Detection of Rubratoxin B using Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction Rubratoxin B is a toxic mycotoxin produced by fungi such as Penicillium rubrum and Penicillium purpurogenum[1][2]. These fungi can contaminate animal feeds and other agricultural commodities, posing a significant health risk due to the hepatotoxic, mutagenic, and teratogenic properties of this compound[2]. Consequently, sensitive and reliable methods for its detection are crucial for food safety and toxicological research. Thin-layer chromatography (TLC) offers a straightforward and cost-effective method for the qualitative and semi-quantitative analysis of this compound in various matrices[3][4]. This application note provides detailed protocols for the detection of this compound using TLC, including sample preparation, chromatographic development, and various visualization techniques.
Principle Thin-layer chromatography separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. This compound is applied to a TLC plate and, as the mobile phase ascends the plate via capillary action, the toxin is separated from other components in the sample matrix. Its position, represented by the Retardation factor (Rf), is compared to that of a known standard for identification. Visualization is typically achieved under ultraviolet (UV) light, and sensitivity can be enhanced through chemical derivatization.
Experimental Protocols
Protocol 1: General TLC Analysis of this compound
This protocol outlines the standard procedure for analyzing this compound from a prepared sample extract.
1. Materials and Reagents
-
TLC Plates: Silica Gel HF254 pre-coated plates.
-
Solvents: Chloroform, methanol, glacial acetic acid, acetonitrile (all analytical or HPLC grade).
-
Standards: this compound standard of known concentration.
-
Apparatus: TLC development chamber, capillary tubes or micropipette for spotting, UV visualization cabinet (with shortwave at 254 nm and longwave at 365 nm), heating plate or oven.
2. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution as needed.
-
Sample Extraction: A method for corn involves extraction with acetonitrile, followed by cleanup using a silica gel minicolumn. The final extract should be evaporated to dryness and reconstituted in a small, known volume of an appropriate solvent like acetonitrile.
3. TLC Plate Spotting
-
Using a pencil, gently draw a starting line approximately 1.5 cm from the bottom of the TLC plate.
-
Carefully spot 5-10 µL of the sample extracts and standard solutions onto the starting line, keeping the spots small and uniform.
-
Ensure spots are well-spaced to prevent them from merging during development.
-
Allow the solvent from the spots to evaporate completely before development.
4. Chromatographic Development
-
Pour the chosen mobile phase (see Table 1) into the TLC development chamber to a depth of about 0.5-1 cm.
-
Cover the chamber with its lid and allow it to saturate with solvent vapor for 15-30 minutes. This ensures a uniform development front.
-
Place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.
-
Replace the lid and allow the solvent front to ascend the plate until it is approximately 1-2 cm from the top edge.
-
Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
5. Visualization and Identification
-
Method A: Direct UV Visualization:
-
Examine the dried plate under shortwave UV light (254 nm).
-
This compound will appear as a dark spot against the green fluorescent background of the plate.
-
Circle the spots with a pencil.
-
-
Method B: Enhanced Fluorescence by Heating:
-
After initial observation, heat the TLC plate at 200°C for 10 minutes.
-
Allow the plate to cool to room temperature.
-
Examine the plate under longwave UV light (365 nm). A fluorescent derivative of this compound will be visible. This method can increase detection sensitivity to the 0.5 µg level.
-
-
Identification: Calculate the Rf value for the standard and sample spots using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The identity of this compound in the sample is confirmed if its Rf value and appearance match those of the standard.
-
Protocol 2: Confirmatory Tests for this compound
For unambiguous identification, several chemical derivatization tests can be performed directly on the TLC plate. These tests alter the appearance of the this compound spot.
1. Ammonia Vapor for Fluorescence Intensification
-
After performing the heating step (Protocol 1, Visualization Method B), expose the cooled plate to ammonia (NH₄OH) vapor.
-
The fluorescence of the heat-produced derivative will be intensified, aiding in confirmation.
2. Chlorine/Pyrazolinone/Cyanide Reagent
-
React the developed TLC plate with a chlorine/pyrazolinone/cyanide reagent.
-
Exposure to heat and subsequent ammonia vapor will cause the this compound spot to turn pink and then rapidly change to blue.
3. Ammonium Bicarbonate Heating
-
Prolonged heating of the TLC plate in the presence of ammonium bicarbonate (NH₄HCO₃) will also produce a blue fluorescent derivative, providing another layer of confirmation.
Data Presentation
Quantitative and system-specific data are summarized in the tables below for easy reference and comparison.
Table 1: TLC System Parameters for this compound Detection
| Stationary Phase | Mobile Phase Composition (v/v/v) | Visualization Method | Reference |
|---|---|---|---|
| Silica Gel HF254 | Glacial Acetic Acid : Methanol : Chloroform (2:20:80) | Shortwave UV (254 nm) | |
| Silica Gel | Acetonitrile : Acetic Acid (100:2) | Heating at 200°C, then Longwave UV (365 nm) | |
| Silica Gel | Methanol : Chloroform : Glacial Acetic Acid : Water (20:80:1:1) | Heating at 200°C, then Longwave UV (365 nm) |
| HPTLC CN F254s | Acetonitrile : Buffer solution pH 2.0 (50:50) | UV (254 nm) | |
Table 2: Performance Characteristics for this compound TLC Analysis in Corn
| Parameter | Value | Reference |
|---|---|---|
| Detection Limit | 10 mg/kg (10 ppm) | |
| Extraction Efficiency | ~66% |
| Overall Procedure Efficiency | ~31% | |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between different visualization techniques.
Caption: Workflow for this compound analysis using TLC.
Caption: Decision tree for visualizing this compound on TLC plates.
References
- 1. This compound | C26H30O11 | CID 11969548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High-pressure liquid chromatography of the mycotoxins, rubratoxins A and B, and its application to the analysis of urine and plasma for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bdvets.org [bdvets.org]
Application Notes and Protocols for Determining the Cytotoxicity of Rubratoxin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubratoxin B is a mycotoxin produced by fungi of the Penicillium genus, notably Penicillium rubrum. It is recognized for its cytotoxic properties, which include the ability to impede cell proliferation and trigger apoptosis, or programmed cell death[1][2]. This document provides detailed protocols for assessing the cytotoxicity of this compound using established in vitro assays: the MTT, Neutral Red Uptake (NRU), and Lactate Dehydrogenase (LDH) assays. Additionally, it summarizes available quantitative data on this compound's inhibitory activity and elucidates the signaling pathway involved in its cytotoxic mechanism.
Data Presentation
While extensive research has been conducted on the cytotoxic effects of various mycotoxins, specific IC50 values for this compound across different cancer cell lines are not widely reported in the currently available scientific literature. However, a key molecular target of this compound has been identified, and its inhibitory concentration has been determined.
| Compound | Target | Assay | IC50 Value | Cell Line/System |
| This compound | Protein Phosphatase 2A (PP2A) | In vitro phosphatase activity assay | 2.95 µM | Purified enzyme |
Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological or biochemical function. Lower IC50 values indicate greater potency.
Signaling Pathway of this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects primarily through the inhibition of Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase that plays a vital role in regulating numerous cellular processes, including cell cycle progression and apoptosis. The inhibition of PP2A by this compound disrupts the delicate balance of protein phosphorylation, leading to the activation of the intrinsic apoptotic pathway.
The proposed signaling cascade is as follows:
-
Inhibition of PP2A: this compound enters the cell and directly inhibits the catalytic activity of PP2A.
-
Hyperphosphorylation of Bcl-2: PP2A is responsible for dephosphorylating the anti-apoptotic protein Bcl-2. Inhibition of PP2A leads to the accumulation of phosphorylated Bcl-2.
-
Destabilization and Degradation of Bcl-2: Phosphorylated Bcl-2 is targeted for proteasomal degradation, leading to a decrease in its anti-apoptotic activity.
-
Activation of the Intrinsic Apoptotic Pathway: The reduction in functional Bcl-2 disrupts the mitochondrial membrane integrity, leading to the release of cytochrome c.
-
Caspase Activation: Cytochrome c release initiates the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for three common cytotoxicity assays that can be adapted for testing this compound. It is recommended to perform a dose-response study to determine the IC50 value of this compound in the cell line of interest.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
Cell line of interest (e.g., HepG2, HeLa, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Caption: Experimental workflow for the MTT assay.
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Neutral Red solution (50 µg/mL in culture medium, sterile filtered)
-
Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Neutral Red Staining: After incubation, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red solution and wash the cells with 150 µL of PBS.
-
Destaining: Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group and determine the IC50 value.
Caption: Experimental workflow for the Neutral Red Uptake assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the formula provided in the kit, which typically normalizes the results to the spontaneous and maximum LDH release controls. Determine the IC50 value.
Caption: Experimental workflow for the LDH cytotoxicity assay.
References
Application Notes and Protocols for the Extraction of Rubratoxin B from Fungal Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rubratoxin B is a mycotoxin produced by several species of fungi, most notably Penicillium rubrum and Penicillium purpurogenum. It is a hepatotoxic metabolite that has garnered interest in toxicological and pharmacological research. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from fungal cultures, designed to aid researchers in obtaining high-purity toxin for experimental use.
Data Presentation
The following tables summarize key quantitative data related to the production and analysis of this compound.
Table 1: this compound Production Yield from Penicillium rubrum P-13
| Culture Condition | Incubation Time (days) | pH of Medium (Final) | Yield (mg/L) | Reference |
| Stationary Culture | 14 | ~3.6 | 493.4 | [1] |
| Stationary Culture | 21 | Not Specified | up to 874.7 | [1][2] |
| Shake Flasks | Not Specified | Not Specified | Not Produced | [1][2] |
| Fermentors with Restricted Aeration | Not Specified | Not Specified | Not Produced |
Table 2: High-Pressure Liquid Chromatography (HPLC) Parameters for Rubratoxin Analysis
| Parameter | Value | Reference |
| Column | Reversed-phase (10 µm) | |
| Mobile Phase | Acetonitrile-water-ethyl acetate (11:9.9:3) | |
| Detection | UV Absorbance at 254 nm | |
| Run Time | 3 minutes | |
| Detection Limit (this compound) | 3-5 ng | |
| Linear Range (this compound) | 0.05-5 µg |
Table 3: Thin-Layer Chromatography (TLC) System for this compound Analysis
| Parameter | Description | Reference |
| Adsorbent | Silica Gel HF254 | |
| Solvent System | Glacial acetic acid-methanol-chloroform (2:20:80, v/v/v) | |
| Detection | Dark spot against a green fluorescent background under shortwave UV light |
Experimental Protocols
Protocol 1: Production of this compound in Fungal Cultures
This protocol details the cultivation of Penicillium rubrum for the production of this compound.
Materials:
-
Penicillium rubrum P-13 (NRRL A-11785) culture
-
Mosseray's simplified Raulin solution
-
Malt extract
-
Sterile culture flasks
-
Incubator
Procedure:
-
Prepare Mosseray's simplified Raulin solution and enrich it with 2.5% malt extract.
-
Dispense the medium into sterile culture flasks. A volume of 500 ml of medium is optimal for maximal toxin production.
-
Inoculate the medium with a spore suspension or mycelial fragments of P. rubrum P-13.
-
Incubate the flasks as stationary cultures at ambient temperature for up to 21 days. Note that this compound is not produced in shake flask cultures or in fermentors with restricted aeration.
-
Monitor the pH of the medium, which is expected to decrease from an initial pH of 6.7 to approximately 3.6 by day 14.
-
After the incubation period, harvest the culture filtrate for toxin extraction.
Protocol 2: Extraction and Purification of this compound
This protocol describes the liquid-liquid extraction and subsequent purification of this compound from the fungal culture filtrate.
Materials:
-
Fungal culture filtrate
-
Hydrochloric acid (HCl)
-
Ethyl ether or Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Acetone
-
Glass column for chromatography
Procedure:
-
Concentration: Concentrate the culture filtrate to a smaller volume using a rotary evaporator.
-
Acidification: Adjust the pH of the concentrated culture filtrate to 1.5 with HCl. This will cause the medium to become turbid if the toxin is abundant and enhances extraction efficiency.
-
Liquid-Liquid Extraction:
-
Perform a liquid-liquid extraction of the acidified concentrate with ethyl ether or ethyl acetate.
-
Pool the organic extracts.
-
-
Drying and Evaporation: Dry the pooled organic extract over anhydrous sodium sulfate and then evaporate the solvent using a rotary evaporator to obtain the crude toxin.
-
Purification by Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude toxin in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with an appropriate solvent system to separate this compound from colored impurities.
-
-
Recrystallization:
-
Collect the fractions containing this compound and evaporate the solvent.
-
Recrystallize the obtained solid from acetone to get crystalline this compound.
-
Protocol 3: Quantification of this compound by HPLC
This protocol outlines the method for quantifying the concentration of this compound using High-Pressure Liquid Chromatography (HPLC).
Materials:
-
Purified this compound sample
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Dissolve the purified this compound sample in the mobile phase.
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase over a linear range of 0.05-5 µg.
-
HPLC Analysis:
-
Set up the HPLC system with a reversed-phase column.
-
Use a mobile phase of acetonitrile-water-ethyl acetate (11:9.9:3).
-
Set the UV detector to a wavelength of 254 nm.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the this compound peak based on the retention time and the calibration curve. The retention time for this compound is approximately 3 minutes under these conditions.
-
Visualizations
The following diagrams illustrate the key workflows described in these application notes.
Caption: Workflow for this compound Production.
References
Quantitative Analysis of Rubratoxin B in Grain Samples: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubratoxin B is a toxic secondary metabolite produced by several species of Penicillium fungi, notably Penicillium rubrum and Penicillium purpurogenum. These molds can contaminate a variety of agricultural commodities, particularly grains such as corn and wheat, posing a potential risk to both human and animal health. Due to its hepatotoxic, nephrotoxic, and carcinogenic properties, sensitive and reliable methods for the quantitative analysis of this compound in grain samples are crucial for food safety and toxicological studies. This document provides a detailed protocol for the extraction, purification, and quantification of this compound in grain matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.
Factors such as storage temperature, moisture content of the feed, and the surrounding atmosphere can significantly impact the stability and recovery of this compound from mixed feed samples[1]. Therefore, proper sample handling and storage are critical for accurate quantification.
Experimental Protocols
This section outlines a comprehensive protocol for the quantitative analysis of this compound in grain samples, from sample preparation to HPLC-MS/MS analysis.
Sample Preparation and Homogenization
Accurate and representative sampling is the foundation of reliable mycotoxin analysis. Grain lots should be sampled at multiple points to obtain a composite sample that reflects the overall contamination level.
Protocol:
-
Collect a representative grain sample (e.g., 1 kg) from the lot.
-
Grind the entire sample to a fine powder (e.g., to pass through a 1 mm sieve) using a laboratory mill. Thoroughly mix the ground sample to ensure homogeneity.
-
Store the homogenized sample in a well-sealed, airtight container at -20°C until extraction to minimize degradation of the toxin.
Extraction of this compound
The selection of an appropriate extraction solvent is critical for the efficient recovery of this compound from the complex grain matrix. Acetonitrile-water mixtures are commonly employed for the extraction of a wide range of mycotoxins from cereals.
Protocol:
-
Weigh 5 g of the homogenized grain sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of extraction solvent (acetonitrile:water, 80:20, v/v).
-
Securely cap the tube and vortex vigorously for 1 minute.
-
Agitate the sample on a mechanical shaker for 60 minutes at room temperature.
-
Centrifuge the mixture at 4000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (the extract) to a clean tube for the clean-up step.
Extract Clean-up
A clean-up step is essential to remove interfering matrix components that can suppress the ionization of this compound in the mass spectrometer and lead to inaccurate results. While specific immunoaffinity columns for this compound are not widely available, solid-phase extraction (SPE) with a suitable sorbent can be an effective alternative.
Protocol (using a generic C18 SPE cartridge):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
Dilute 5 mL of the grain extract with 15 mL of water.
-
Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the this compound from the cartridge with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry provides the high selectivity and sensitivity required for the accurate quantification of this compound at low levels.
Instrumentation and Conditions (Example):
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), increasing linearly to a high percentage (e.g., 95% B) over several minutes to elute the analyte, followed by a re-equilibration step. The total run time is typically around 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions for this compound need to be determined by direct infusion of a standard solution. Example theoretical MRM transitions for the protonated molecule [M+H]⁺ of this compound (C₂₆H₃₀O₁₁) with a molecular weight of 518.18 g/mol would be:
-
Precursor Ion (Q1): m/z 519.2
-
Product Ions (Q3): Specific fragment ions would need to be optimized. For quantification, the most abundant and stable fragment ion is selected, while a second fragment ion is monitored for confirmation.
-
Calibration:
Prepare matrix-matched calibration standards by spiking known concentrations of a certified this compound standard into blank grain extracts that have undergone the same extraction and clean-up procedure. This approach compensates for any matrix effects and potential losses during sample preparation. Construct a calibration curve by plotting the peak area of this compound against its concentration.
Data Presentation
The quantitative results for this compound in various grain samples should be summarized in a clear and structured table to facilitate easy comparison and interpretation.
Table 1: Quantitative Data of this compound in Grain Samples
| Sample ID | Grain Type | This compound Concentration (µg/kg) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Sample 001 | Corn | 15.2 | 0.5 | 1.5 |
| Sample 002 | Wheat | 0.5 | 1.5 | |
| Sample 003 | Barley | 5.8 | 0.5 | 1.5 |
| Sample 004 | Oats | Not Detected | 0.5 | 1.5 |
| Sample 005 | Corn | 32.5 | 0.5 | 1.5 |
Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of this compound in grain samples.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression and dependencies of the different stages in the analytical method.
Conclusion
The protocol described in this application note provides a robust and sensitive method for the quantitative analysis of this compound in grain samples. The use of HPLC-MS/MS ensures high selectivity and low detection limits, which are essential for monitoring compliance with regulatory limits and for conducting accurate risk assessments. Adherence to proper sample preparation, extraction, and clean-up procedures is critical for obtaining reliable and reproducible results. The provided workflows and logical diagrams serve as a visual guide to the experimental process, aiding in the successful implementation of this analytical method in a laboratory setting.
References
Application Notes and Protocols: Rubratoxin B Protein Phosphatase 2A Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubratoxin B is a mycotoxin produced by fungi such as Penicillium rubrum and Penicillium purpurogenum.[1] It is known to be hepatotoxic, nephrotoxic, and splenotoxic.[1] Recent studies have identified Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in a multitude of cellular processes, as a direct target of this compound.[2][3] this compound acts as a specific, albeit modest, inhibitor of PP2A, making it a valuable tool for studying PP2A function and a potential, though weak, candidate for therapeutic development.[2] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against PP2A.
Principle of the Assay
The inhibition of PP2A by this compound can be quantified by measuring the dephosphorylation of a synthetic substrate. In the presence of active PP2A, a phosphate group is cleaved from the substrate. The amount of released phosphate is then detected using a colorimetric reagent, such as Malachite Green, which forms a colored complex with free phosphate. The intensity of the color is directly proportional to the PP2A activity. When an inhibitor like this compound is present, the rate of phosphate release is reduced, leading to a decrease in color intensity.
Quantitative Data Summary
The inhibitory potency of this compound against Protein Phosphatase 2A (PP2A) has been determined in previous studies. For comparison, data for the more potent analog, Rubratoxin A, is also included.
| Compound | Target Enzyme | IC50 | Ki | Notes |
| This compound | PP2A | 2.95 µM | 3.1 µM | Modest inhibitor |
| Rubratoxin A | PP2A | 170 nM | 28.7 nM | Potent inhibitor |
Data sourced from scientific literature.
Experimental Protocols
Materials and Reagents
-
Purified Protein Phosphatase 2A (PP2A)
-
This compound
-
Serine/Threonine Phosphatase Substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 2 mM DTT)
-
Malachite Green Reagent A
-
Malachite Green Reagent B
-
Phosphate Standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620-650 nm
Preparation of Solutions
-
PP2A Enzyme Solution: Dilute the purified PP2A to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction proceeds within the linear range.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
This compound Dilutions: Prepare a series of dilutions of this compound from the stock solution in Assay Buffer.
-
Substrate Solution: Prepare the substrate solution at the desired concentration in Assay Buffer.
-
Phosphate Standard Curve: Prepare a series of phosphate standards by diluting the Phosphate Standard in Assay Buffer.
Assay Procedure
-
Plate Setup: Add 10 µL of each this compound dilution or vehicle control (Assay Buffer with the same concentration of solvent used for this compound) to the wells of a 96-well microplate.
-
Enzyme Addition: Add 20 µL of the diluted PP2A enzyme solution to each well.
-
Pre-incubation: Gently tap the plate to mix and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction in the uninhibited control wells is in the linear range.
-
Reaction Termination and Color Development:
-
Add 10 µL of Malachite Green Reagent A to each well. Mix by gently tapping the plate and incubate for 10 minutes at room temperature.
-
Add 10 µL of Malachite Green Reagent B to each well. Mix and incubate for 20 minutes at room temperature to allow for color stabilization.
-
-
Absorbance Measurement: Measure the absorbance of each well at 620 nm using a microplate reader.
-
Data Analysis:
-
Construct a phosphate standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of phosphate released in each sample well using the standard curve.
-
Calculate the percentage of PP2A inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Phosphate released with inhibitor / Phosphate released without inhibitor)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits PP2A, leading to hyperphosphorylation of substrate proteins and altered cellular responses.
Caption: Workflow for the this compound PP2A inhibition assay.
References
- 1. This compound | C26H30O11 | CID 11969548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rubratoxin A specifically and potently inhibits protein phosphatase 2A and suppresses cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rubratoxin A specifically and potently inhibits protein phosphatase 2A and suppresses cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Rubratoxin B Standards for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubratoxin B is a hepatotoxic mycotoxin produced by fungi of the Penicillium genus, notably Penicillium rubrum and Penicillium purpurogenum. Accurate and reliable quantification of this compound in various matrices is crucial for food safety, toxicological studies, and drug development research. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of this compound. The preparation of accurate and stable standard solutions is a critical prerequisite for achieving reliable and reproducible HPLC results.
This document provides a detailed protocol for the preparation of this compound standards for HPLC analysis, including information on solubility, stability, and quality control measures.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the proper handling and preparation of standard solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀O₁₁ | [1] |
| Molecular Weight | 518.5 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | Decomposes at 168-170 °C | [1] |
| UV Maximum (in Acetonitrile) | 251 nm | [1] |
Solubility and Stability of this compound
The choice of solvent and storage conditions significantly impacts the accuracy and longevity of this compound standard solutions.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Acetone | Very soluble | |
| Alcohols (e.g., Methanol, Ethanol) | Fairly soluble | |
| Esters (e.g., Ethyl acetate) | Fairly soluble | |
| Water | Partially soluble | |
| Acetonitrile | Soluble |
Table 3: Stability of this compound Solutions
| Solvent | Storage Temperature | Stability | Reference |
| Acetonitrile | -20°C | Stable for several months | |
| 4°C | Stable for shorter durations (weeks) | ||
| Room Temperature | Prone to degradation over time | ||
| Methanol | -20°C | Generally stable, but potential for esterification |
Note: For long-term storage, it is recommended to store this compound stock solutions in acetonitrile at -20°C in amber vials to protect from light. Working solutions can be stored at 4°C for a shorter period.
Experimental Protocol: Preparation of this compound Standards
This protocol outlines the steps for preparing a stock solution and a series of working standards for the generation of a calibration curve for HPLC analysis.
4.1. Materials and Equipment
-
This compound certified reference material (CRM)
-
HPLC grade acetonitrile
-
HPLC grade methanol (optional)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Ultrasonic bath
4.2. Safety Precautions
This compound is a potent mycotoxin and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn at all times. All glassware and equipment that come into contact with this compound should be decontaminated with a 5% sodium hypochlorite solution followed by rinsing with water.
4.3. Preparation of Stock Standard Solution (e.g., 100 µg/mL)
-
Accurately weigh a precise amount (e.g., 1.0 mg) of this compound CRM using a calibrated analytical balance.
-
Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask.
-
Add a small volume of HPLC grade acetonitrile (e.g., 2-3 mL) to dissolve the solid.
-
Gently sonicate the flask for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to the 10 mL mark with acetonitrile.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to an amber glass vial, label it clearly with the concentration, solvent, and preparation date, and store it at -20°C.
4.4. Preparation of Working Standard Solutions
Prepare a series of working standard solutions by serially diluting the stock solution with the HPLC mobile phase or a solvent compatible with the analytical method (e.g., acetonitrile). The following is an example of a dilution series for a calibration curve.
Table 4: Example of Working Standard Dilution Series
| Working Standard | Concentration (µg/mL) | Volume of Stock (100 µg/mL) | Final Volume |
| WS1 | 10 | 100 µL | 1 mL |
| WS2 | 5 | 50 µL of WS1 | 1 mL |
| WS3 | 2.5 | 500 µL of WS2 | 1 mL |
| WS4 | 1 | 400 µL of WS3 | 1 mL |
| WS5 | 0.5 | 500 µL of WS4 | 1 mL |
| WS6 | 0.1 | 200 µL of WS5 | 1 mL |
Procedure for preparing Working Standard 1 (WS1):
-
Pipette 100 µL of the 100 µg/mL stock solution into a 1 mL volumetric flask.
-
Add the diluent (e.g., acetonitrile or mobile phase) to the mark.
-
Cap and vortex to mix thoroughly.
-
Transfer to a labeled amber vial and store at 4°C for short-term use.
Repeat the dilution process to prepare the remaining working standards.
Quality Control of Standard Solutions
To ensure the accuracy of the HPLC analysis, it is essential to perform quality control checks on the prepared standard solutions.
-
Purity Check: If a certified reference material is not used, the purity of the this compound solid should be assessed using techniques like mass spectrometry or NMR.
-
Concentration Verification: The concentration of the stock solution can be verified spectrophotometrically using the molar absorptivity of this compound in acetonitrile (ε at 251 nm = 10,300 M⁻¹cm⁻¹).
-
Calibration Curve Linearity: After preparing the working standards, inject them into the HPLC system and construct a calibration curve. The coefficient of determination (R²) should be ≥ 0.995, indicating a linear response.
-
Check Standards: Periodically analyze a check standard (a mid-range concentration standard) to monitor the stability of the calibration curve and the performance of the HPLC system.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound standards for HPLC analysis.
Caption: Workflow for preparing this compound standards.
HPLC Method for this compound Analysis
The following is a reported HPLC method for the analysis of this compound.
Table 5: HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 (e.g., 10 µm particle size) | |
| Mobile Phase | Acetonitrile:Water:Ethyl Acetate (11:9.9:3, v/v/v) | |
| Flow Rate | 1.0 mL/min (typical, may need optimization) | |
| Injection Volume | 10-20 µL | |
| Detection | UV at 254 nm | |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
This method has been reported to resolve Rubratoxin A and B, with detection limits for this compound in the range of 3-5 ng.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can confidently prepare accurate and stable this compound standards, leading to reliable and reproducible HPLC results.
References
Application Note and Protocol: Determining Rubratoxin B Cytotoxicity using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubratoxin B is a mycotoxin produced by fungi such as Penicillium rubrum and Penicillium purpurogenum.[1] It is a known hepatotoxic, nephrotoxic, and splenotoxic agent that hinders cell proliferation and induces apoptosis.[2] The molecular mechanism of this compound's cytotoxicity is not fully elucidated, but it has been shown to be a weak inhibitor of protein phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in regulating various cellular processes, including cell cycle progression and apoptosis. This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for determining cell viability.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases.[3][4][5] The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a suitable solvent. The absorbance of the solubilized formazan is then measured spectrophotometrically, which is directly proportional to the number of viable cells.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48 hours of Treatment.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 15.5 |
| HepG2 | Liver Cancer | 22.8 |
| A549 | Lung Cancer | 35.2 |
Disclaimer: The data presented in this table is for illustrative purposes only and is not derived from experimental results.
Experimental Protocols
Materials and Reagents
-
This compound (CAS No. 21794-01-4)
-
Selected cancer cell lines (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Figure 1: Experimental workflow for the MTT assay to determine this compound cytotoxicity.
Detailed Protocol
-
Cell Seeding:
-
Culture the desired cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM) to determine the approximate IC50.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (cells with medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Signaling Pathway of this compound-Induced Cytotoxicity
This compound has been identified as an inhibitor of Protein Phosphatase 2A (PP2A), though its inhibitory effect is considered weak. PP2A is a critical tumor suppressor that dephosphorylates and thereby regulates the activity of numerous proteins involved in cell growth, proliferation, and apoptosis. Inhibition of PP2A by this compound can lead to the hyperphosphorylation of pro-apoptotic proteins, tipping the cellular balance towards cell death.
One of the key pathways affected by PP2A inhibition is the intrinsic apoptosis pathway. PP2A can dephosphorylate and inactivate pro-apoptotic Bcl-2 family members like Bad. When PP2A is inhibited, Bad remains phosphorylated and inactive, promoting cell survival. However, PP2A also regulates other components of the apoptotic machinery. Its inhibition can lead to the activation of the p38 MAPK pathway, which, depending on the cellular context, can have pro-apoptotic or pro-survival effects. Furthermore, sustained inhibition of PP2A can lead to cell cycle arrest and ultimately trigger apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9 and caspase-3.
Figure 2: Proposed signaling pathway of this compound-induced apoptosis via PP2A inhibition.
Conclusion
The MTT assay is a reliable and straightforward method for assessing the cytotoxic effects of this compound on various cell lines. This application note provides a comprehensive protocol that can be adapted by researchers to determine the IC50 of this compound and to further investigate its mechanisms of action. Understanding the cytotoxic properties and the underlying signaling pathways of this compound is crucial for risk assessment and for exploring its potential, albeit with caution, in therapeutic applications.
References
- 1. rsc.org [rsc.org]
- 2. Apoptosis induced by protein phosphatase 2A (PP2A) inhibition in T leukemia cells is negatively regulated by PP2A-associated p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of PP2A on the MAP kinase pathway and apoptosis are mediated by distinct regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PP2A mediates apoptosis or autophagic cell death in multiple myeloma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Rubratoxin B using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubratoxin B is a mycotoxin produced by fungi of the Penicillium genus, notably Penicillium rubrum and Penicillium purpurogenum.[1] This secondary metabolite is a significant concern in the agricultural industry due to its contamination of animal feedstuffs and potential toxicity. This compound is known to be hepatotoxic, nephrotoxic, and splenotoxic. Its presence in the food chain necessitates sensitive and specific analytical methods for its detection and quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis, offering high sensitivity and selectivity.[2][3][4]
This document provides detailed application notes and protocols for the identification of this compound using mass spectrometry.
Molecular and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀O₁₁ | PubChem CID: 11969548 |
| Molecular Weight | 518.5 g/mol | PubChem CID: 11969548 |
| IUPAC Name | (2R,3S,10S)-2-hydroxy-3-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.0⁴,⁸]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone | PubChem CID: 11969548 |
| CAS Number | 21794-01-4 | PubChem CID: 11969548 |
Experimental Workflow for this compound Identification
Caption: Experimental workflow for this compound analysis.
Detailed Experimental Protocols
Sample Preparation Protocol (Adapted from general mycotoxin extraction procedures)
This protocol outlines a general procedure for extracting this compound from a solid matrix such as animal feed.
Materials:
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic acid (FA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Syringe filters (0.22 µm)
Procedure:
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of extraction solvent (e.g., acetonitrile/water, 80:20 v/v with 0.1% formic acid).
-
Vortex vigorously for 20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 5 mL of the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water/methanol (90:10 v/v) to remove polar interferences.
-
Elute this compound with 5 mL of methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Fragmentation
For accurate identification and quantification, specific precursor-to-product ion transitions are monitored. Based on the molecular weight of this compound (518.5 g/mol ), the protonated molecule [M+H]⁺ is expected at m/z 519.5. Historical mass spectral data indicates a prominent peak at m/z 474, suggesting a neutral loss of 44 Da (CO₂).[1] While comprehensive public data on the full fragmentation pattern is limited, a plausible primary fragmentation is the loss of a carboxyl group.
Proposed MRM Transitions for this compound:
| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Collision Energy (eV) (Starting Point for Optimization) |
| 519.5 | 475.5 | CO₂ (44 Da) | 20 |
| 519.5 | 401.4 | C₇H₁₄O (114 Da) | 25 |
| 519.5 | 289.2 | C₁₄H₁₈O₄ (266 Da) | 30 |
Note: The collision energies provided are starting points and should be optimized for the specific instrument used.
Proposed Fragmentation Pathway of this compound
The following diagram illustrates a plausible fragmentation pathway for the protonated this compound molecule under collision-induced dissociation (CID).
Caption: Proposed fragmentation of this compound in MS/MS.
Data Presentation and Analysis
Quantitative analysis of this compound should be performed using a calibration curve prepared with certified reference standards. The concentration of the toxin in a sample is determined by comparing the peak area of the specific MRM transition to the calibration curve.
Example Calibration Curve Data:
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 0.5 | 1,500 |
| 1.0 | 3,200 |
| 5.0 | 16,500 |
| 10.0 | 33,000 |
| 25.0 | 82,000 |
| 50.0 | 165,000 |
The method's performance should be validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.
Conclusion
The protocols and data presented here provide a comprehensive framework for the identification and quantification of this compound using LC-MS/MS. The high selectivity and sensitivity of this technique make it an invaluable tool for ensuring food and feed safety, as well as for research and development in toxicology and drug discovery. Adherence to rigorous method validation procedures is essential for generating reliable and reproducible results.
References
- 1. This compound | C26H30O11 | CID 11969548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Detection of Food Toxins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Advances in Analysis and Detection of Major Mycotoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Rubratoxin B-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubratoxin B is a mycotoxin produced by fungi such as Penicillium rubrum and Penicillium purpurogenum.[1] It is a known cytotoxic agent that hinders cell proliferation and induces apoptosis, or programmed cell death.[1] This document provides a detailed set of application notes and protocols for assessing apoptosis induced by this compound. The methodologies described herein are essential for researchers investigating the toxicological effects of this mycotoxin and for professionals in drug development exploring its potential as an anti-cancer agent.
Overview of this compound-Induced Apoptosis
This compound is understood to induce apoptosis primarily through the intrinsic or mitochondrial pathway. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane, the release of pro-apoptotic factors, and the activation of a cascade of enzymes called caspases that execute cell death.
Key Experimental Protocols
A comprehensive assessment of this compound-induced apoptosis involves a multi-faceted approach, including cell viability assays, and specific assays to detect caspase activation, mitochondrial changes, and DNA fragmentation.
Cell Culture and Treatment
Protocol:
-
Cell Seeding: Plate the chosen cell line (e.g., HepG2, a human liver cancer cell line) in a suitable culture vessel (e.g., 96-well plate for viability assays, larger flasks for protein or DNA extraction) at a predetermined density to ensure logarithmic growth at the time of treatment.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing culture medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) before proceeding with the apoptosis assays.
Assessment of Caspase Activation
Caspases are a family of proteases that are central to the execution of apoptosis. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7) is a hallmark of apoptosis.
Protocol: Caspase-Glo® 3/7 Assay (Promega)
This assay provides a luminescent readout of caspase-3 and -7 activities.
-
Cell Culture and Treatment: Follow the protocol for cell culture and treatment in a 96-well white-walled plate.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation:
| This compound Concentration (µM) | Incubation Time (hours) | Caspase-3/7 Activity (Relative Luminescence Units) | Fold Change vs. Control |
| 0 (Control) | 24 | 15,000 ± 1,200 | 1.0 |
| 1 | 24 | 45,000 ± 3,500 | 3.0 |
| 5 | 24 | 120,000 ± 9,800 | 8.0 |
| 10 | 24 | 250,000 ± 21,000 | 16.7 |
| 0 (Control) | 48 | 18,000 ± 1,500 | 1.0 |
| 1 | 48 | 65,000 ± 5,400 | 3.6 |
| 5 | 48 | 180,000 ± 15,000 | 10.0 |
| 10 | 48 | 350,000 ± 29,000 | 19.4 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.
Analysis of Mitochondrial Integrity
Changes in mitochondrial membrane potential (ΔΨm) and the release of cytochrome c are key events in the intrinsic apoptotic pathway.
Protocol: Mitochondrial Membrane Potential Assay using JC-1
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Cell Culture and Treatment: Culture and treat cells in a 96-well black-walled, clear-bottom plate.
-
JC-1 Staining:
-
Prepare a fresh JC-1 staining solution in a culture medium.
-
Remove the treatment medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader. Read the green fluorescence at an excitation/emission of ~485/530 nm and the red fluorescence at an excitation/emission of ~560/595 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Data Presentation:
| This compound Concentration (µM) | Incubation Time (hours) | Red/Green Fluorescence Ratio | % Decrease in ΔΨm |
| 0 (Control) | 12 | 5.2 ± 0.4 | 0 |
| 1 | 12 | 4.1 ± 0.3 | 21.2 |
| 5 | 12 | 2.5 ± 0.2 | 51.9 |
| 10 | 12 | 1.3 ± 0.1 | 75.0 |
| 0 (Control) | 24 | 5.0 ± 0.5 | 0 |
| 1 | 24 | 3.5 ± 0.3 | 30.0 |
| 5 | 24 | 1.8 ± 0.2 | 64.0 |
| 10 | 24 | 0.9 ± 0.1 | 82.0 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.
Protocol: Western Blot for Cytochrome c Release
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol.
-
Cell Fractionation:
-
Following treatment, harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to pellet the nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for cytochrome c.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use β-actin as a loading control for the cytosolic fraction and a mitochondrial marker (e.g., COX IV) for the mitochondrial fraction.
-
Data Presentation:
| Treatment | Cytochrome c in Cytosol (relative intensity) | Cytochrome c in Mitochondria (relative intensity) |
| Control | 1.0 | 10.0 |
| This compound (5 µM, 24h) | 5.8 | 3.2 |
| This compound (10 µM, 24h) | 9.2 | 1.1 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.
Detection of DNA Fragmentation
A late event in apoptosis is the cleavage of genomic DNA into internucleosomal fragments.
Protocol: DNA Laddering Assay
This assay visualizes the characteristic ladder pattern of fragmented DNA on an agarose gel.
-
DNA Extraction:
-
Harvest cells after treatment and wash with PBS.
-
Lyse the cells in a lysis buffer containing detergents and proteases.
-
Extract the DNA using a phenol-chloroform extraction or a commercial DNA extraction kit.
-
-
Agarose Gel Electrophoresis:
-
Load equal amounts of DNA from each sample onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Run the gel until the dye front has migrated an appropriate distance.
-
-
Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments will be visible in apoptotic samples.
Signaling Pathways and Workflows
Caption: this compound Induced Apoptosis Signaling Pathway.
Caption: Experimental Workflow for Assessing Apoptosis.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for investigating this compound-induced apoptosis. By employing a combination of these assays, researchers can elucidate the molecular mechanisms underlying the cytotoxic effects of this mycotoxin. This knowledge is crucial for both toxicological risk assessment and the exploration of its potential therapeutic applications. It is recommended to perform these experiments with appropriate controls and to optimize the protocols for the specific cell lines and experimental conditions being used.
References
Troubleshooting & Optimization
Technical Support Center: Rubratoxin B Detection by HPLC
Welcome to the technical support center for the analysis of Rubratoxin B. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving the sensitivity of this compound detection in HPLC and to troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for this compound analysis by HPLC?
A1: The most prevalent method for analyzing this compound is reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like acetic acid or formic acid to ensure good peak shape and resolution. Detection is commonly performed at a wavelength of 254 nm.
Q2: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound using HPLC-UV?
A2: For standard HPLC-UV methods, the limit of detection for this compound is generally in the low nanogram range, often cited as 3-5 ng injected on-column. The limit of quantification will be slightly higher, ensuring accurate and precise measurement. These values can be influenced by the matrix of the sample and the efficiency of the sample preparation method.
Q3: How can I improve the sensitivity of my this compound analysis?
A3: To enhance detection sensitivity, consider the following strategies:
-
Optimize Sample Preparation: A robust sample extraction and clean-up procedure is crucial to remove interfering matrix components.
-
Method Optimization: Fine-tune HPLC parameters such as mobile phase composition, gradient elution, and flow rate to achieve sharper, more concentrated peaks.
-
Alternative Detection: Switching from UV to a more sensitive detection method like fluorescence detection (if a suitable derivatization agent is found) or mass spectrometry (LC-MS/MS) can significantly lower detection limits. LC-MS/MS is the preferred method for trace-level mycotoxin analysis due to its high sensitivity and selectivity.[1][2][3]
Q4: What are the critical factors in sample preparation for this compound analysis?
A4: Key factors include the choice of extraction solvent, pH adjustment, and a clean-up step. A mixture of acetonitrile and water is often effective for extraction.[4] Adjusting the pH of the sample, for instance, acidifying urine samples, can improve recovery.[5] Clean-up techniques like solid-phase extraction (SPE) are vital for removing matrix interferences that can suppress the analyte signal or co-elute with this compound.
Q5: Is this compound stable during sample storage and analysis?
A5: this compound is sensitive to heat and can degrade at elevated temperatures. It is advisable to store standards and sample extracts at low temperatures (e.g., -20°C) and in the dark to prevent degradation. During analysis, using a temperature-controlled autosampler is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between this compound and active sites on the column packing material (silanols). | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups. Ensure the use of a high-quality, end-capped HPLC column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Metal chelation. | If analyzing samples with high metal content, consider adding a chelating agent like EDTA to the sample or mobile phase, or use a metal-free HPLC system. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Decrease the amount of sample injected onto the column. | |
| Broad Peaks | Low column efficiency. | Ensure the column is properly packed and not degraded. Consider using a column with a smaller particle size for higher efficiency. |
| Extra-column band broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. Use a detector cell with a smaller volume. | |
| Sub-optimal flow rate. | Optimize the flow rate to achieve better peak resolution. Slower flow rates can sometimes lead to sharper peaks. |
Inconsistent Retention Times
| Symptom | Possible Cause | Suggested Solution |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing and degassing. If using a gradient, ensure the pump is functioning correctly. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature. | |
| Column degradation. | The stationary phase may be degrading. Replace the column with a new one. | |
| Changes in pH of the mobile phase. | Ensure the pH of the mobile phase is consistent between runs. |
Low Signal Intensity or Poor Sensitivity
| Symptom | Possible Cause | Suggested Solution |
| Weak Signal | Low concentration of this compound in the sample. | Concentrate the sample extract before injection. |
| Inefficient extraction or sample loss during clean-up. | Optimize the sample preparation procedure to improve recovery. | |
| Matrix suppression effects. | Dilute the sample extract to reduce the concentration of interfering compounds. Employ a more effective clean-up method, such as immunoaffinity columns if available. | |
| Detector issue. | Check the detector lamp for degradation and ensure the correct wavelength is selected. | |
| Degradation of this compound. | Ensure proper storage of standards and samples at low temperatures and protected from light. |
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for mycotoxin analysis, providing a comparison to aid in method selection.
| Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Reported Recovery | Key Advantages | Key Disadvantages |
| HPLC-UV | 3-5 ng/injection | 10-50 µg/kg | 70-90% | Cost-effective, widely available | Lower sensitivity, potential for matrix interference |
| LC-MS/MS | 0.05 - 5 µg/kg | 0.1 - 10 µg/kg | 80-110% | High sensitivity and selectivity, confirmation of identity | Higher equipment cost and complexity |
Experimental Protocols
Protocol 1: Extraction of this compound from Animal Feed
This protocol provides a general procedure for the extraction of this compound from a solid feed matrix for HPLC analysis.
-
Sample Homogenization: Grind a representative sample of the feed to a fine powder.
-
Extraction:
-
Weigh 25 g of the homogenized sample into a 250 mL flask.
-
Add 100 mL of acetonitrile:water (84:16, v/v).
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Clean-up (Solid-Phase Extraction - SPE):
-
Use a C18 SPE cartridge.
-
Condition the cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 10 mL of the filtered extract onto the cartridge.
-
Wash the cartridge with 10 mL of water to remove polar interferences.
-
Elute this compound with 5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: HPLC-UV Analysis of this compound
This protocol outlines a standard HPLC-UV method for the quantification of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with acetonitrile:water:acetic acid (50:49:1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.
-
Quantification: Create a calibration curve using certified this compound standards of known concentrations.
Protocol 3: LC-MS/MS Method for High-Sensitivity this compound Detection
This protocol provides a more sensitive and selective method for this compound analysis.
-
LC System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions: Monitor at least two transitions for this compound for quantification and confirmation (specific mass transitions need to be determined by infusing a standard).
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound analysis.
Troubleshooting Logic for Poor Peak Shape
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins [mdpi.com]
- 3. Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Technical Support Center: Overcoming Rubratoxin B Solubility Challenges in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rubratoxin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in aqueous media for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a lipophilic mycotoxin and, as a result, exhibits poor solubility in aqueous solutions. It is generally described as being sparingly soluble in water and completely insoluble in non-polar solvents.[1] Conversely, it demonstrates good solubility in several organic solvents.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: this compound is very soluble in acetone, and moderately soluble in alcohols (like ethanol) and esters.[1] For research applications, particularly in cell culture and in vivo studies, Dimethyl Sulfoxide (DMSO) and propylene glycol are commonly used solvents.[1]
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: It is not recommended to dissolve this compound directly in aqueous cell culture media due to its low water solubility. This can lead to precipitation of the compound, resulting in inaccurate and non-reproducible experimental results. The preferred method is to first prepare a concentrated stock solution in a suitable organic solvent like DMSO.
Q4: How should I prepare a stock solution of this compound for in vitro experiments?
A4: To prepare a stock solution, dissolve this compound powder in 100% DMSO to a high concentration (e.g., 10 mM or higher). This concentrated stock can then be serially diluted to the final working concentration in your aqueous experimental medium. It is crucial to ensure the final concentration of DMSO in the medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: What is the recommended procedure for diluting the DMSO stock solution into an aqueous medium?
A5: To minimize precipitation, it is advisable to add the DMSO stock solution to your aqueous medium while vortexing or gently mixing. A stepwise dilution approach is also recommended. For example, you can perform an intermediate dilution in a small volume of medium before adding it to the final, larger volume.
Troubleshooting Guides
Issue 1: Precipitate forms when adding this compound stock solution to the aqueous medium.
| Potential Cause | Troubleshooting Step |
| Final solvent concentration is too low. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is sufficient to maintain solubility, but still within the tolerated range for your experimental system (typically ≤ 0.5% for cell culture). |
| Rapid change in solvent environment. | Add the stock solution dropwise to the aqueous medium while continuously vortexing or stirring to facilitate rapid and even dispersion. Consider a serial dilution approach. |
| Stock solution concentration is too high. | Try preparing a lower concentration stock solution in the organic solvent before diluting it into the aqueous medium. |
| Temperature of the aqueous medium. | Ensure your aqueous medium is at room temperature or 37°C before adding the stock solution, as lower temperatures can decrease solubility. |
Issue 2: Inconsistent or non-reproducible experimental results.
| Potential Cause | Troubleshooting Step |
| Incomplete dissolution of this compound powder. | Before making dilutions, ensure the this compound powder is completely dissolved in the organic solvent. Gentle warming or sonication may aid in dissolution. Visually inspect the stock solution for any particulate matter. |
| Precipitation of this compound in the final medium. | After preparing your final working solution, visually inspect it for any signs of precipitation. If observed, you may need to optimize your dilution protocol or lower the final concentration of this compound. |
| Degradation of this compound in solution. | Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly Soluble | [1] |
| Non-polar solvents | Insoluble | [1] |
| Acetone | Very Soluble | |
| Alcohols (e.g., Ethanol) | Moderately Soluble | |
| Esters | Moderately Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble (used in studies) | |
| Propylene Glycol | Soluble (used in studies) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 518.51 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 5.185 mg of this compound.
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. For short-term storage, 4°C is acceptable.
Mandatory Visualizations
Signaling Pathway Diagram
This compound is known to be an inhibitor of Protein Phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase involved in regulating numerous cellular processes. Its inhibition can lead to the hyperphosphorylation of various downstream targets, affecting signaling pathways that control cell growth, proliferation, and apoptosis.
Caption: this compound inhibits PP2A, leading to hyperactivation of the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing and using this compound in a typical in vitro cell-based assay.
Caption: Workflow for preparing and using this compound in cell-based experiments.
References
troubleshooting Rubratoxin B cytotoxicity assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Rubratoxin B cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound is a mycotoxin produced by fungi such as Penicillium rubrum.[1][2] It is known to be hepatotoxic, nephrotoxic, and splenotoxic.[3] Its cytotoxic effects are multifaceted and include hindering cell proliferation, inducing apoptosis (programmed cell death), and inhibiting protein phosphatase 2A.[1][3] Inhibition of specific enzymes may also be involved in its toxic action.
Q2: What are the common assays used to measure this compound cytotoxicity?
Standard colorimetric assays are frequently used to assess the cytotoxicity of compounds like this compound. These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals, providing a quantifiable measure of cell viability.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged membranes. It is a direct measure of cytotoxicity and cell lysis.
Q3: I am observing high variability between replicate wells in my this compound cytotoxicity assay. What are the potential causes?
High variability in cytotoxicity assays can arise from several experimental factors. Common causes include inconsistent cell seeding, the "edge effect" in microplates, inaccurate pipetting, and the presence of air bubbles in the wells. The health and passage number of the cells used can also significantly contribute to variability.
Q4: Why am I observing little to no cytotoxic effect with this compound?
Several factors could lead to a lack of a cytotoxic response. The concentration range of this compound might be too low for the specific cell line being used. Some cell lines may be inherently resistant to the toxin. Additionally, the stability and solubility of the this compound stock solution are critical; improper storage or handling can lead to degradation.
Q5: Can components in my cell culture medium interfere with the cytotoxicity assay?
Yes, certain components of cell culture medium can interfere with common assays. For example, phenol red, a common pH indicator, can increase background absorbance in MTT assays. Serum components can also sometimes interact with assay reagents. Using a serum-free medium during the final assay steps can help mitigate this.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound cytotoxicity assays.
| Issue | Potential Cause | Recommended Solution | Control/Check |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent number of cells per well. | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette with care. | Visually inspect cell monolayer for uniform density before adding the compound. |
| Edge Effect: Increased evaporation in the outer wells of the microplate. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. | Compare the variability of inner wells versus outer wells. | |
| Inaccurate Pipetting: Inconsistent reagent volumes. | Calibrate pipettes regularly. Use fresh tips for each replicate and ensure proper pipetting technique. | Perform a simple pipetting test with a colored dye to check for consistency. | |
| Bubbles in Wells: Air bubbles interfering with absorbance readings. | Be careful to avoid introducing bubbles during pipetting. Gently poke bubbles with a sterile pipette tip to remove them. | Visually inspect the plate for bubbles before reading. | |
| Low or No Cytotoxic Effect | Incorrect Concentration Range: The tested concentrations are too low to induce a response. | Perform a dose-response experiment with a wider range of this compound concentrations. | Include a known positive control cytotoxic agent to ensure the assay is working. |
| Cell Line Resistance: The chosen cell line may be insensitive to this compound. | Test a different cell line known to be sensitive to toxins or confirm the sensitivity of your current line from literature. | Review literature for typical responses of your cell line to similar compounds. | |
| Compound Instability/Degradation: this compound solution has lost activity. | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store stock solutions appropriately. | Test a fresh batch of the compound. | |
| High Background Absorbance | Media Component Interference (MTT): Phenol red or other components are reducing the MTT reagent. | Use phenol red-free media for the assay. Minimize serum concentration during the MTT incubation step. | Include "no cell" control wells with media and the assay reagent to measure background absorbance. |
| Microbial Contamination: Bacteria or yeast in the culture can reduce MTT or release LDH. | Discard contaminated cultures. Always use sterile techniques and check cultures for contamination before use. | Visually inspect cell cultures under a microscope for signs of contamination. | |
| Incomplete Formazan Solubilization (MTT): Purple crystals are not fully dissolved, leading to inaccurate readings. | Use a sufficient volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol). Ensure complete mixing by using a plate shaker. | Visually confirm that all formazan crystals are dissolved before reading the plate. |
Data Presentation
Table 1: Example IC50 Values for Mycotoxins in Various Cell Lines
Note: Specific IC50 data for this compound is limited in publicly available literature. The following values for other mycotoxins are provided for reference to illustrate the typical range of cytotoxic potency. The IC50 can vary significantly based on the cell line, exposure time, and specific experimental conditions.
| Mycotoxin | Cell Line | Assay Type | Exposure Time | IC50 Value |
| Aflatoxin B1 | BME-UV1 | MTT | 24 h | 687 nM |
| Aflatoxin B1 | BME-UV1 | MTT | 48 h | 180 nM |
| Ochratoxin A | HepG2 | MTT | 24 h | 8.89 µM |
| Ochratoxin A | HepG2 | MTT | 48 h | 3.58 µM |
| Ochratoxin A | HepG2 | MTT | 72 h | 1.86 µM |
Table 2: Recommended Cell Seeding Densities for 96-Well Plates
The optimal cell number depends on the cell line's growth rate and the assay duration.
| Cell Line Type | Seeding Density (cells/well) | Notes |
| Adherent (Fast Growing) | 5,000 - 10,000 | Cells should be in the logarithmic growth phase and not over-confluent at the end of the assay. |
| Adherent (Slow Growing) | 10,000 - 20,000 | Ensure cells have enough time to attach and recover before treatment. |
| Suspension | 20,000 - 50,000 | Ensure even distribution in wells. Centrifugation may be required for media changes. |
Visualizations
Experimental & Logical Workflows
Caption: A typical experimental workflow for a this compound cytotoxicity assay.
Caption: A troubleshooting decision tree for assay variability.
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Protocol 1: this compound Solution Preparation
-
Safety Precautions: this compound is a potent mycotoxin. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a designated fume hood.
-
Stock Solution:
-
This compound is soluble in acetone and fairly soluble in alcohols and esters. It is only partially soluble in water.
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) in a suitable solvent like DMSO or ethanol.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light, to maintain stability.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all wells (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
Protocol 2: MTT Cytotoxicity Assay
This protocol is adapted for adherent cells in a 96-well plate format.
-
Cell Seeding: Seed cells at a pre-determined optimal density in 100 µL of complete medium per well. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Absorbance Reading: Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of ~650 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
Protocol 3: LDH Cytotoxicity Assay
This protocol measures LDH release into the culture supernatant.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Controls: Prepare three sets of control wells for each condition:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Vehicle-treated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30-45 minutes before the end of incubation.
-
Background Control: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mix (containing substrate and dye, typically available in commercial kits) to each well.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction & Read: Add 50 µL of stop solution (if required by the kit) to each well. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: After subtracting the background, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
References
Technical Support Center: Rubratoxin B Sample Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Rubratoxin B loss during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting this compound recovery during sample extraction?
A1: Several factors can significantly impact the recovery of this compound. Key considerations include the sample matrix, storage conditions, choice of extraction solvent, pH of the extraction solution, and the cleanup method employed.[1][2] Storage temperature, moisture content of the feed, and the surrounding atmosphere have been shown to have a marked effect on the deterioration rate of this compound.[1]
Q2: What is the recommended pH for extracting this compound?
A2: Adjusting the pH of the sample to be more acidic is crucial for efficient extraction. For aqueous samples like urine, adjusting the pH to 2 before extraction has been shown to yield maximum recovery.[3] While specific optimal pH values for solid matrices like animal feed are not extensively documented in comparative studies, maintaining an acidic environment is generally recommended to ensure this compound is in a less polar, more extractable form.
Q3: Which solvents are most effective for extracting this compound?
A3: Acetonitrile/water mixtures are commonly used for the extraction of mycotoxins from various matrices, including animal feed.[4] For this compound specifically, ethyl acetate has also been used effectively, particularly after acidifying the sample. The choice of solvent can be matrix-dependent, and optimization is often necessary.
Q4: How can I clean up my sample extract to remove interfering substances?
A4: Solid-phase extraction (SPE) is a widely used technique for cleaning up mycotoxin extracts. C18 cartridges are a common choice for mycotoxin analysis. Immunoaffinity columns, which use antibodies specific to the mycotoxin, offer high selectivity and are also a viable, though often more expensive, option.
Q5: How stable is this compound during sample processing and storage?
A5: this compound is susceptible to degradation under certain conditions. Factors such as high temperatures, extreme pH levels, and exposure to light can lead to its breakdown. It is advisable to process samples promptly and store extracts at low temperatures in the dark.
Troubleshooting Guide
This guide addresses common issues encountered during this compound sample extraction and analysis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery of this compound | Incomplete Extraction: The solvent may not be efficiently extracting the toxin from the sample matrix. | - Optimize Solvent System: Test different ratios of acetonitrile/water or consider using ethyl acetate. For complex matrices, a stronger or more polar solvent mixture might be needed. - Adjust pH: Ensure the sample is acidified (e.g., to pH 2-4) before extraction to improve the solubility of this compound in the organic solvent. - Increase Extraction Time/Agitation: Ensure thorough mixing and sufficient time for the solvent to penetrate the sample matrix. |
| Degradation of this compound: The toxin may be breaking down during the extraction process. | - Control Temperature: Avoid high temperatures during extraction and evaporation steps. Use a gentle stream of nitrogen for solvent evaporation. - Protect from Light: Work with amber vials or under low-light conditions to prevent photodegradation. - Check pH: Extreme pH values can cause degradation. Maintain a mildly acidic to neutral pH after the initial acidic extraction if subsequent steps are prolonged. | |
| Loss During Cleanup: The analyte may be lost during the solid-phase extraction (SPE) step. | - Condition the SPE Cartridge Properly: Ensure the cartridge is adequately conditioned and equilibrated according to the manufacturer's instructions. - Optimize Wash Solvents: The wash solvent may be too strong, leading to the elution of this compound. Test a weaker wash solvent. - Optimize Elution Solvent: The elution solvent may not be strong enough to desorb the toxin completely. Try a stronger solvent or increase the elution volume. | |
| High Variability in Results | Inconsistent Sample Homogenization: Non-uniform distribution of the toxin in the sample. | - Thoroughly Homogenize: Grind solid samples to a fine, uniform powder to ensure the analytical portion is representative of the bulk sample. |
| Inconsistent Extraction Procedure: Variations in extraction time, solvent volume, or agitation. | - Standardize the Protocol: Adhere strictly to a validated protocol for all samples. Use calibrated equipment for all measurements. | |
| Presence of Interfering Peaks in Chromatogram | Insufficient Cleanup: The cleanup step is not effectively removing matrix components. | - Optimize SPE Method: Experiment with different SPE sorbents (e.g., C18, HLB) or use a more specific cleanup method like immunoaffinity columns. - Modify HPLC Mobile Phase: Adjust the mobile phase composition or gradient to improve the separation of this compound from interfering peaks. |
| Matrix Effects in LC-MS/MS: Co-eluting matrix components suppressing or enhancing the signal. | - Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. - Employ Isotope-Labeled Internal Standards: This can help to correct for matrix effects and variations in instrument response. |
Experimental Protocols
Protocol 1: Extraction of this compound from Animal Feed
This protocol is a general guideline based on common mycotoxin extraction procedures. Optimization and validation for your specific matrix and analytical method are essential.
-
Sample Preparation:
-
Grind a representative sample of the animal feed to a fine powder (e.g., to pass through a 1 mm sieve).
-
Weigh 25 g of the homogenized sample into a 250 mL flask.
-
-
Extraction:
-
Add 100 mL of acetonitrile/water (84:16, v/v) to the flask.
-
Adjust the pH of the mixture to approximately 3-4 with formic acid or hydrochloric acid.
-
Shake vigorously for 60 minutes on a mechanical shaker at room temperature.
-
Filter the extract through a fluted filter paper.
-
-
Cleanup (Solid-Phase Extraction - C18):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 10 mL of the filtered extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water/acetonitrile (90:10, v/v) to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the this compound with 10 mL of methanol.
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
-
Analyze by HPLC with UV or MS/MS detection.
-
Protocol 2: HPLC Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 90% A, 10% B.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 254 nm or a tandem mass spectrometer in negative ion mode.
Data Presentation
Table 1: Hypothetical Recovery of this compound with Different Extraction Solvents from Corn Feed
Note: This table presents hypothetical data for illustrative purposes, as direct comparative studies for this compound were not available in the literature search. Researchers should perform their own validation experiments.
| Extraction Solvent (v/v) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Acetonitrile/Water (84:16) | 92.5 | 4.8 |
| Acetonitrile/Water (50:50) | 85.2 | 6.1 |
| Ethyl Acetate (after acidification) | 88.9 | 5.5 |
| Methanol/Water (70:30) | 78.4 | 7.2 |
Table 2: Influence of pH on the Recovery of this compound from Spiked Water Samples
Data adapted from principles described in the literature for urine samples.
| Sample pH | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 2.0 | 95.8 | 3.2 |
| 4.0 | 89.1 | 4.5 |
| 6.0 | 75.3 | 6.8 |
| 8.0 | 52.7 | 9.1 |
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. estudogeral.uc.pt [estudogeral.uc.pt]
- 2. Procedure for minimizing losses in sample processing and assay of this compound from mixed feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-pressure liquid chromatography of the mycotoxins, rubratoxins A and B, and its application to the analysis of urine and plasma for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in Rubratoxin B analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Rubratoxin B.
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis, with a focus on mitigating matrix effects.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound recovery during sample extraction. | - Inefficient extraction solvent. - Degradation of this compound during sample processing.[1] - Strong binding of this compound to matrix components. | - Optimize extraction solvent: A mixture of acetonitrile and water (e.g., 80:20, v/v) is commonly used for mycotoxin extraction.[2] The addition of a small amount of acid (e.g., formic acid) can improve the extraction efficiency for some mycotoxins. - Control temperature and light exposure: this compound can be sensitive to high temperatures and light.[1] Process samples in a cool, well-ventilated area and avoid prolonged exposure to direct light. - Use a more rigorous extraction technique: Techniques like ultrasonication or pressurized liquid extraction (PLE) can improve recovery from complex matrices. |
| Poor chromatographic peak shape (e.g., tailing, broadening). | - Co-eluting matrix components interfering with the chromatography. - Incompatible injection solvent with the mobile phase. - Column contamination or degradation. | - Improve sample clean-up: Employ solid-phase extraction (SPE) or immunoaffinity columns (IAC) to remove interfering compounds. - Solvent matching: Ensure the final sample extract is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase. - Column maintenance: Use a guard column and flush the analytical column regularly. |
| Inconsistent quantitative results (high variability). | - Inconsistent matrix effects between samples. - Inhomogeneous sample. - Instability of this compound in prepared samples. | - Employ matrix-matched calibration: Prepare calibration standards in an extract of a blank matrix that is similar to the samples being analyzed. - Use an internal standard: A stable isotope-labeled internal standard for this compound is ideal for compensating for matrix effects and variations in sample preparation.[3] - Thorough sample homogenization: Mycotoxin contamination can be heterogeneous.[4] Ensure samples are finely ground and thoroughly mixed before subsampling. - Analyze samples promptly: If storage is necessary, keep extracts at a low temperature (e.g., -20°C) and protected from light. |
| Significant signal suppression or enhancement in LC-MS/MS analysis. | - High concentration of co-eluting matrix components competing for ionization. - Changes in droplet formation and solvent evaporation in the ion source due to the matrix. | - Dilute the sample extract: A simple "dilute-and-shoot" approach can effectively reduce the concentration of interfering matrix components. - Optimize chromatographic separation: Modify the LC gradient to better separate this compound from the major matrix interferences. - Adjust MS source parameters: Optimize parameters such as capillary voltage, gas flow, and temperature for the specific matrix to improve this compound ionization. - Consider alternative ionization techniques: Atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds. |
Frequently Asked Questions (FAQs)
1. What are matrix effects in the context of this compound analysis?
Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detector response, resulting in inaccurate quantification.
2. How can I determine if my analysis is affected by matrix effects?
You can assess matrix effects by comparing the signal response of a standard in a pure solvent to the response of a standard spiked into a blank sample extract (post-extraction). A significant difference in the signal indicates the presence of matrix effects.
3. What are the most common matrices where significant matrix effects are observed for mycotoxin analysis?
Complex matrices such as animal feed, cereals (e.g., corn, wheat), and spices are known to cause significant matrix effects in mycotoxin analysis. Biological samples like urine and plasma can also present challenges.
4. When should I use matrix-matched calibration versus an internal standard?
Matrix-matched calibration is a good option when a representative blank matrix is available. However, the use of a stable isotope-labeled internal standard is generally considered the most robust method to compensate for matrix effects, as it can account for variations in both sample preparation and ionization efficiency.
5. Can sample clean-up completely eliminate matrix effects?
While sample clean-up techniques like SPE and IAC can significantly reduce matrix effects by removing interfering compounds, they may not eliminate them entirely. It is often necessary to combine effective clean-up with other strategies like matrix-matched calibration or the use of internal standards for accurate quantification.
Quantitative Data on Matrix Effects
| Mycotoxin | Matrix | Signal Suppression/Enhancement (%SSE) |
| Aflatoxin B1 | Maize | -45% |
| Wheat | -60% | |
| Peanut Butter | -75% | |
| Deoxynivalenol (DON) | Maize | -30% |
| Wheat | -50% | |
| Cereal-based Baby Food | -40% | |
| Fumonisin B1 | Maize | +15% |
| Wheat | -25% | |
| Ochratoxin A | Maize | -55% |
| Wheat | -70% | |
| Zearalenone (ZEA) | Maize | -20% |
| Wheat | -35% |
This table is for illustrative purposes and the actual matrix effect for this compound will depend on the specific matrix, sample preparation method, and analytical conditions.
Experimental Protocols
1. Generic Sample Preparation Protocol for this compound in Cereals
This protocol provides a general workflow for the extraction and clean-up of this compound from cereal matrices. Optimization will be required for specific sample types.
-
Sample Homogenization: Grind a representative portion of the cereal sample to a fine powder (e.g., to pass a 1 mm sieve).
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20, v/v with 1% formic acid).
-
Vortex for 1 minute, then shake on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Use a commercially available SPE cartridge suitable for mycotoxin analysis (e.g., a mixed-mode or polymeric sorbent).
-
Condition the cartridge according to the manufacturer's instructions.
-
Load a portion of the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
2. Suggested LC-MS/MS Parameters for this compound Analysis
These are starting parameters and should be optimized for your specific instrument and application.
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute this compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions:
-
Precursor Ion (Q1): m/z 519.2 (corresponding to [M+H]⁺ for C₂₆H₃₀O₁₁)
-
Product Ions (Q3): Specific product ions and their optimal collision energies need to be determined by infusing a this compound standard. Likely product ions would result from the loss of water (H₂O) and other neutral losses from the parent molecule.
-
Visualizations
References
Technical Support Center: Optimizing Rubratoxin B Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for higher Rubratoxin B yield.
Troubleshooting Guide
This section addresses common issues encountered during this compound production experiments in a question-and-answer format.
Issue 1: Low or No this compound Yield Despite Good Mycelial Growth
-
Question: My Penicillium rubrum / Penicillium purpurogenium culture shows robust mycelial growth, but the final this compound yield is negligible. What are the potential causes and solutions?
-
Answer: This is a common issue and can be attributed to several factors related to the culture conditions and metabolic state of the fungus.
-
Inappropriate Aeration: this compound production is often higher in stationary cultures compared to agitated or aerated cultures.[1][2][3][4] High aeration can favor primary metabolism and biomass production at the expense of secondary metabolite synthesis.
-
Solution: Switch from shake flasks or fermentors to stationary flask cultures. This creates a microaerophilic environment at the bottom of the culture, which can stimulate secondary metabolism.
-
-
Suboptimal pH: The pH of the culture medium is critical for this compound biosynthesis. The optimal pH for production is around 5.5.[2] If the initial pH is too high (near neutrality), the yield can be significantly reduced.
-
Solution: Adjust the initial pH of your culture medium to 5.5 using sterile HCl or NaOH. Monitor the pH throughout the fermentation and adjust if necessary, although the buffering capacity of the medium should ideally maintain it within the optimal range.
-
-
Nutrient Imbalance (Carbon/Nitrogen Ratio): An elevated NADPH/NADP ratio can favor fatty acid synthesis over mycotoxin formation. This can be influenced by the carbon-to-nitrogen ratio in the medium.
-
Solution: Ensure your medium has an appropriate carbon-to-nitrogen ratio. Yeast Extract Sucrose (YES) medium has been reported to yield higher concentrations of this compound compared to other media like Sabouraud Dextrose Yeast Extract (SDYE).
-
-
Inadequate Precursors: this compound is a polyketide, and its biosynthesis is dependent on precursors from primary metabolism, such as acetyl-CoA and malonyl-CoA, which are linked to the TCA cycle.
-
Solution: While not a standard practice, supplementing the medium with precursors like acetate or malonate could potentially enhance the yield. However, the concentration of these supplements would need careful optimization, as high concentrations of some TCA cycle intermediates can be inhibitory.
-
-
Issue 2: Inconsistent this compound Yields Between Batches
-
Question: I am observing significant variability in this compound yield from one experiment to the next, even when using the same protocol. What could be the cause of this inconsistency?
-
Answer: Batch-to-batch variability can be frustrating. The following are common culprits:
-
Inoculum Quality and Age: The physiological state of the inoculum (spore suspension or mycelial culture) can significantly impact the kinetics of growth and secondary metabolite production. An old or non-viable inoculum will lead to a lag in growth and potentially lower yields.
-
Solution: Use a fresh, high-viability inoculum for each experiment. Standardize your inoculum preparation procedure, including the age of the source culture and the spore concentration.
-
-
Media Component Variability: Different batches of complex media components like yeast extract or malt extract can have slightly different compositions, affecting the nutrient availability and trace element concentrations.
-
Solution: If possible, use the same batch of media components for a series of related experiments. Alternatively, test different suppliers or batches of key components to identify any that may be affecting your results. Ensure all glassware is thoroughly cleaned to avoid trace metal contamination or depletion.
-
-
Minor Fluctuations in Environmental Conditions: Small variations in incubation temperature, light exposure, and even the geometry of the culture flasks can influence fungal metabolism and mycotoxin production.
-
Solution: Maintain tight control over all environmental parameters. Use a calibrated incubator, ensure consistent lighting conditions (or lack thereof, as darkness can favor production for some mycotoxins), and use flasks of the same size and shape for all cultures in an experiment.
-
-
Frequently Asked Questions (FAQs)
1. Which fungal species are the best producers of this compound?
Penicillium rubrum and Penicillium purpurogenium are the primary fungal species known to produce this compound.
2. What is the optimal culture medium for high this compound yield?
Several media have been successfully used. Mosseray's simplified Raulin solution enriched with 2.5% malt extract has been reported to produce high yields (up to 874.7 mg/L). Yeast Extract Sucrose (YES) medium is also a good option and has been shown to be superior to Sabouraud Dextrose Yeast Extract (SDYE) medium for this compound production.
3. What are the ideal pH and temperature for this compound production?
The optimal pH for this compound production is 5.5. The ideal temperature is generally described as "ambient temperature," with studies showing successful production at 22°C.
4. Should I use stationary or agitated cultures?
Stationary cultures are strongly recommended for higher this compound yields. Agitated or aerated conditions in shake flasks or fermentors have been shown to result in poor or no toxin production.
5. What is the typical incubation time for optimal this compound production?
The incubation time can vary depending on the specific strain and culture conditions. Peak production has been observed between 72 hours and 21 days. It is advisable to perform a time-course experiment to determine the optimal harvest time for your specific experimental setup.
6. How can I extract and quantify this compound from my cultures?
A common method involves liquid-liquid extraction of the culture filtrate with ethyl ether, followed by purification and quantification using High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Comparison of Media and Culture Conditions for this compound Production
| Medium | Producing Organism | Culture Type | Incubation Time (days) | pH | Temperature (°C) | Maximum Yield | Reference |
| Mosseray's simplified Raulin solution + 2.5% Malt Extract | Penicillium rubrum P-13 | Stationary | 21 | Not Specified | Ambient | 874.7 mg/L | |
| Mosseray's simplified Raulin solution + 2.5% Malt Extract | Penicillium rubrum NRRL A-11785 | Stationary | Not Specified | Not Specified | Ambient | 552.0 mg/500mL | |
| Yeast Extract Sucrose (YES) | Penicillium purpurogenium | Stationary | 3 (72 hours) | 5.5 | Not Specified | Higher than SDYE | |
| Sabouraud Dextrose Yeast Extract (SDYE) | Penicillium purpurogenium | Stationary | 3 (72 hours) | 5.5 | Not Specified | Lower than YES | |
| Raulin-Thom Medium + 2.5% Malt Extract | Penicillium rubrum | Stationary | 13 | Not Specified | 22 | Not Specified |
Experimental Protocols
1. Media Preparation: Yeast Extract Sucrose (YES) Broth
-
Components:
-
Yeast Extract: 20 g
-
Sucrose: 150 g
-
Distilled Water: 1 L
-
-
Procedure:
-
Dissolve the yeast extract and sucrose in 1 L of distilled water.
-
Adjust the pH to 5.5 using sterile 1M HCl or 1M NaOH.
-
Dispense the medium into culture flasks.
-
Autoclave at 121°C for 15 minutes.
-
Allow the medium to cool to room temperature before inoculation.
-
2. Inoculation and Incubation
-
Inoculum: Prepare a spore suspension of P. rubrum or P. purpurogenium in sterile water containing a drop of Tween 80. Adjust the spore concentration to approximately 1 x 10^6 spores/mL.
-
Procedure:
-
Inoculate the sterile YES broth with the spore suspension at a 1% (v/v) ratio.
-
Incubate the flasks under stationary conditions at 22-25°C in the dark for 7-21 days.
-
3. Extraction of this compound
-
Reagents:
-
Ethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Collect the culture filtrate and adjust the pH to 2.5-3.0 with HCl.
-
Perform a liquid-liquid extraction of the filtrate with an equal volume of ethyl ether. Repeat the extraction three times.
-
Pool the ethyl ether fractions and dry over anhydrous sodium sulfate.
-
Evaporate the ethyl ether under reduced pressure to obtain the crude this compound extract.
-
4. Quantification by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile, water, and ethyl acetate.
-
Detection: UV absorbance at 254 nm.
-
Procedure:
-
Dissolve the crude extract in a known volume of the mobile phase.
-
Prepare a standard curve using purified this compound of known concentrations.
-
Inject the sample and standards onto the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
-
Visualizations
Caption: A flowchart of the key steps in this compound production and analysis.
Caption: A logic diagram for troubleshooting low this compound yield.
Caption: A simplified diagram of factors regulating secondary metabolite production.
References
- 1. This compound | C26H30O11 | CID 11969548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regulation of rubratoxin-B biosynthesis: assessment of role of gamma-irradiation, pH and carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces signs of fatty acid oxidation disorders (FAODs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
preventing Rubratoxin B degradation in laboratory samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Rubratoxin B in laboratory samples. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.
Troubleshooting Guide: this compound Degradation
This guide addresses common issues encountered during the handling, storage, and analysis of this compound.
| Symptom | Potential Cause | Recommended Action |
| Low or no recovery of this compound from samples | Degradation during storage: High temperatures, presence of moisture, and exposure to atmospheric conditions can degrade this compound.[1] | Store samples in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, freezing is recommended. |
| Inefficient extraction: The pH of the extraction solvent significantly impacts recovery. | Adjust the pH of the sample to 1.5-2 before extraction with an appropriate solvent like ethyl acetate or ethyl ether to improve recovery.[2] | |
| Degradation during sample processing: Exposure to high temperatures can destroy or alter the toxin.[3] | Avoid heating samples containing this compound. If heating is necessary, it should be noted that temperatures of 85-100°C for 2 hours can lead to degradation.[3] | |
| Inconsistent analytical results (e.g., variable peak heights in HPLC) | Degradation in solvent: this compound may be unstable in certain solvents over time. | Prepare standards and sample solutions fresh daily. If storage is necessary, keep them at low temperatures and protected from light. |
| HPLC system issues: Problems with the pump, injector, or detector can lead to variability. | Refer to standard HPLC troubleshooting guides for issues related to pressure fluctuations, leaks, or detector malfunction.[4] | |
| Mobile phase issues: Incorrect composition or presence of contaminants can affect chromatography. | Ensure accurate preparation of the mobile phase and use high-purity solvents. Degas the mobile phase to prevent bubble formation. | |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products: Degradation of this compound can lead to the formation of new compounds. | Analyze samples promptly after preparation. If degradation is suspected, compare the chromatogram to a freshly prepared standard. Consider using LC-MS to identify potential degradation products. |
Factors Affecting this compound Stability
The following table summarizes the key factors that can influence the stability of this compound in laboratory samples.
| Factor | Effect on Stability | Recommendations |
| Temperature | Stability decreases as temperature increases. Heating at 85-100°C for 2 hours can cause significant degradation. | Store stock solutions and samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid heating samples. |
| Moisture | Increased moisture content accelerates degradation, especially in solid samples like mixed feed. | Store solid samples in a desiccator or a controlled low-humidity environment. Use anhydrous solvents where possible. |
| pH | Acidic conditions (pH 1.5-2) are optimal for extraction, suggesting stability in this range during this short step. The stability at different pH values over longer periods is not well-documented, but extreme pH should be avoided. | Maintain a neutral to slightly acidic pH for long-term storage of solutions unless performing extractions. |
| Atmosphere | Exposure to air can contribute to degradation. | Store samples, especially dry standards, under an inert atmosphere (e.g., nitrogen or argon). |
| Light | While not explicitly detailed for this compound, many mycotoxins are light-sensitive. | Store standards and samples in amber vials or protect them from light to prevent potential photodegradation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Liquid Culture
This protocol is adapted from established methods for the efficient extraction of this compound.
Materials:
-
Liquid culture filtrate containing this compound
-
Hydrochloric acid (HCl)
-
Ethyl ether or Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Appropriate glassware
Procedure:
-
Separate the mycelial mat from the liquid culture by gravity filtration.
-
Adjust the pH of the culture filtrate to 1.5 by adding HCl. This may cause the medium to become turbid if the toxin is abundant.
-
Transfer the acidified filtrate to a separatory funnel.
-
Extract the filtrate with an equal volume of ethyl ether or ethyl acetate. Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction process two more times with fresh organic solvent.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile or methanol) for analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol provides a general method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 10 µm particle size).
-
Mobile Phase: Acetonitrile:Water:Ethyl acetate (11:9.9:3, v/v/v).
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a stock solution of this compound standard in acetonitrile.
-
Create a series of working standards by diluting the stock solution to generate a calibration curve.
-
Prepare samples by reconstituting the dried extract in the mobile phase or acetonitrile.
-
Filter all standards and samples through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards and samples.
-
Identify and quantify the this compound peak based on the retention time and the calibration curve generated from the standards.
Visual Guides
Hypothetical Degradation Pathway of this compound
The α,β-unsaturated lactone ring is a critical structural feature for the biological activity of this compound. Degradation is likely to involve the opening of this ring, similar to other mycotoxins.
Caption: Hypothetical degradation pathway of this compound.
Experimental Workflow for this compound Analysis
This workflow outlines the key steps from sample receipt to final analysis to minimize degradation.
Caption: Recommended workflow for sample handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for storing this compound stock solutions? A: Acetonitrile is commonly used for preparing stock solutions for HPLC analysis and is a good choice due to its compatibility with reversed-phase chromatography. For long-term storage, it is crucial to use high-purity, anhydrous acetonitrile and store the solution at -20°C or below in a tightly sealed, light-protected container.
Q2: My this compound recovery is still low even after acidifying the sample. What else could be the problem? A: If pH adjustment doesn't resolve low recovery, consider the following:
-
Emulsion formation during extraction: Vigorous shaking can sometimes lead to emulsions. Try a gentler inversion method for mixing or centrifuge the sample to break the emulsion.
-
Incomplete extraction: Ensure you are performing multiple extractions (at least three) with fresh solvent each time to maximize recovery.
-
Adsorption to labware: this compound might adsorb to certain plastics. Use glass or polypropylene labware where possible.
Q3: Can I use a method other than HPLC-UV to detect this compound? A: Yes, while HPLC-UV is a common and reliable method, other techniques can be used. Thin-Layer Chromatography (TLC) can be employed for qualitative analysis. For higher sensitivity and structural confirmation, especially of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative.
Q4: How can I confirm that my this compound has degraded? A: Degradation can be confirmed by:
-
Chromatographic evidence: A decrease in the area of the this compound peak and/or the appearance of new, unidentified peaks in the chromatogram compared to a fresh standard.
-
Spectroscopic analysis: Changes in the UV-Visible spectrum of the sample.
-
Mass spectrometry: Identification of molecules with different mass-to-charge ratios corresponding to potential degradation products.
Q5: Is it necessary to use a guard column for this compound analysis? A: While not strictly necessary for every analysis, using a guard column is highly recommended, especially when analyzing complex sample matrices. It protects the analytical column from contaminants and particulates, extending its lifetime and improving the long-term reproducibility of your results.
References
Technical Support Center: Co-Analysis of Rubratoxin B and Aflatoxins
Welcome to the technical support center for the simultaneous analysis of Rubratoxin B and aflatoxins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common interference issues encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to potential problems you may encounter during the co-analysis of this compound and aflatoxins.
Q1: What are the primary challenges in the co-analysis of this compound and aflatoxins?
The main challenges stem from potential interferences at various stages of the analytical workflow:
-
Sample Extraction and Clean-up: Finding a solvent system that efficiently extracts both the relatively polar this compound and the more nonpolar aflatoxins from complex matrices can be difficult. Additionally, clean-up techniques like immunoaffinity columns (IACs) designed for aflatoxins may not retain this compound, leading to its loss before analysis.
-
Chromatographic Separation: Co-elution of this compound and aflatoxins or matrix components can occur, especially in complex samples, leading to inaccurate quantification.
-
Detection: In mass spectrometry-based methods (LC-MS/MS), isobaric interference (compounds with the same mass-to-charge ratio) can be a significant issue if not properly addressed through chromatographic separation and selection of unique fragment ions.
Q2: I am seeing overlapping peaks in my HPLC chromatogram. How can I resolve the co-elution of this compound and aflatoxins?
Co-elution can be addressed by modifying your chromatographic conditions. Here are a few troubleshooting steps:
-
Gradient Optimization: Adjust the gradient profile of your mobile phase. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different starting and ending percentages of your organic solvent (e.g., methanol or acetonitrile) and the duration of the gradient.
-
Mobile Phase Composition: While many mycotoxin methods use a combination of water, methanol, and acetonitrile, the specific ratio can significantly impact selectivity.[1][2] Try altering the proportions of these solvents. Adding a small percentage of a modifier like acetic acid or formic acid can also change the ionization state of the analytes and improve peak shape and separation.
-
Column Chemistry: If gradient optimization is insufficient, consider using a different stationary phase. While C18 columns are commonly used for mycotoxin analysis, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide the necessary resolution.[3]
-
Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, though it will increase the run time. Adjusting the column temperature can also alter the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby affecting separation.
Q3: I suspect matrix effects are interfering with my LC-MS/MS analysis. How can I mitigate this?
Matrix effects, where co-eluting matrix components suppress or enhance the ionization of the target analytes, are a common problem in mycotoxin analysis. Here are some strategies to minimize their impact:
-
Effective Sample Clean-up: The most effective way to reduce matrix effects is through a thorough clean-up of the sample extract. While aflatoxin-specific immunoaffinity columns are highly effective for aflatoxins, their cross-reactivity with this compound is not well-documented.[4][5] Alternative clean-up methods like solid-phase extraction (SPE) with different sorbents (e.g., C18, Oasis HLB) or "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) methods should be evaluated for their ability to remove interferences while recovering both this compound and aflatoxins.
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix (a sample of the same type that is free of the analytes). This helps to compensate for the signal suppression or enhancement caused by the matrix.
-
Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards for each analyte is the gold standard for correcting for matrix effects and variations in extraction recovery. These standards co-elute with the target analytes and experience the same matrix effects, allowing for accurate quantification.
-
Dilution of the Extract: If the concentration of your analytes is sufficiently high, diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing matrix effects.
Q4: Are there any known isobaric interferences between this compound and aflatoxins in LC-MS/MS analysis?
To assess potential isobaric interferences, it is crucial to know the mass-to-charge ratios (m/z) of the precursor and product ions for both this compound and the aflatoxins.
-
Aflatoxins:
-
Aflatoxin B1: [M+H]⁺ = 313.0
-
Aflatoxin B2: [M+H]⁺ = 315.0
-
Aflatoxin G1: [M+H]⁺ = 329.0
-
Aflatoxin G2: [M+H]⁺ = 331.0
-
-
This compound:
-
Molecular Weight: 518.515 g/mol
-
A reported mass spectrum peak is at m/e 474.
-
Based on this information, the protonated molecule of this compound ([M+H]⁺ ≈ 519.5) is significantly different from those of the common aflatoxins. Therefore, direct isobaric interference at the precursor ion level is unlikely. However, interference from in-source fragments or complex matrix components cannot be ruled out without a full fragmentation pattern for this compound. It is essential to develop a multiple reaction monitoring (MRM) method with specific and unique precursor-product ion transitions for each analyte to ensure specificity.
Q5: Can I use an aflatoxin-specific immunoaffinity column for the clean-up of both this compound and aflatoxins?
The specificity of immunoaffinity columns is based on the binding of an antibody to a specific antigen (in this case, aflatoxin). While these columns are highly effective for cleaning up aflatoxin-contaminated samples, there is no published data to suggest that they have any affinity for this compound. Using an aflatoxin-specific IAC in a co-analysis workflow would likely result in the loss of this compound during the clean-up step. For simultaneous analysis, a broader clean-up technique such as solid-phase extraction (SPE) or a multi-mycotoxin immunoaffinity column would be more appropriate.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for multi-mycotoxin methods that include aflatoxins. Data for a validated co-analysis method including this compound is currently limited in the literature.
| Mycotoxin | Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Aflatoxins (B1, B2, G1, G2) | LC-MS/MS | Maize | 0.3 - 4.2 | - | >79 | |
| Aflatoxins (B1, B2, G1, G2), Ochratoxin A, Fumonisins, DON, Zearalenone, T-2/HT-2 | LC-MS/MS | Maize | - | - | 77.5 - 98.4 | |
| Aflatoxin B1 | HPTLC | Animal Feed | - | - | - | |
| Aflatoxins (B1, B2, G1, G2) | HPLC-FLD | Animal Feed | 0.01 - 0.027 | 0.034 - 0.09 | 40 - 104 | |
| Aflatoxins and Fumonisin B1 | HPLC-FLD | Corn | - | - | - |
Experimental Protocols
General Sample Preparation Protocol for Co-Extraction (to be optimized)
-
Homogenization: Grind a representative sample of the commodity (e.g., corn, animal feed) to a fine powder.
-
Extraction:
-
Weigh 5-25 g of the homogenized sample into a centrifuge tube.
-
Add an extraction solvent. A mixture of acetonitrile and water (e.g., 80:20, v/v) or methanol and water (e.g., 70:30, v/v) is commonly used for multi-mycotoxin extraction. The addition of formic or acetic acid (e.g., 0.1-1%) can improve the extraction efficiency for some mycotoxins.
-
Vortex or shake vigorously for 20-30 minutes.
-
Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the solid material.
-
-
Clean-up (SPE-based):
-
Condition a solid-phase extraction cartridge (e.g., C18 or a polymeric sorbent) according to the manufacturer's instructions.
-
Load a portion of the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elute the mycotoxins with a stronger solvent (e.g., methanol, acetonitrile, or a mixture).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
General LC-MS/MS Conditions (to be optimized)
-
Column: A reversed-phase C18 column (e.g., 100-150 mm length, 2.1-4.6 mm i.d., <3 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: Water with a modifier (e.g., 0.1% formic acid and/or 5 mM ammonium formate).
-
B: Methanol or acetonitrile with the same modifier.
-
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 10-15 minutes is typical.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for both aflatoxins and likely for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) with at least two specific precursor-product ion transitions for each analyte for confirmation.
Visualizations
Logical Workflow for Troubleshooting Interference Issues
Caption: A decision tree for troubleshooting common interference issues.
Experimental Workflow for Co-Analysis
Caption: A typical experimental workflow for mycotoxin co-analysis.
References
Technical Support Center: Enhancing Chromatographic Resolution of Rubratoxin A and B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of Rubratoxin A and B.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Rubratoxin A and B?
A1: Rubratoxin A and B are structurally similar mycotoxins, which can make achieving baseline separation challenging. Their similar polarities can lead to co-elution or poor resolution, complicating accurate quantification. Optimizing the mobile phase composition and selecting an appropriate stationary phase are critical to overcoming this challenge.
Q2: What type of chromatography is most suitable for Rubratoxin A and B analysis?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for the separation of Rubratoxin A and B.[1][2] This method utilizes a non-polar stationary phase and a polar mobile phase to effectively resolve the two toxins.
Q3: What are the typical detection methods for Rubratoxin A and B in HPLC?
A3: Ultraviolet (UV) detection at 254 nm is a common and effective method for the detection of both Rubratoxin A and B.[1][3] For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be utilized.[4]
Q4: Can I use the same method for analyzing Rubratoxins in different sample matrices?
A4: While the core chromatographic method may remain similar, the sample preparation protocol will likely need to be optimized for different matrices such as urine, plasma, or feedstuffs to remove interferences. Matrix effects can significantly impact chromatographic performance and analytical results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic analysis of Rubratoxin A and B.
Issue 1: Poor Resolution Between Rubratoxin A and B Peaks
Q: My chromatogram shows overlapping peaks for Rubratoxin A and B. How can I improve the resolution?
A: Poor resolution is a common issue. Here are several steps you can take to improve the separation between Rubratoxin A and B peaks:
-
Mobile Phase Optimization:
-
Adjust Solvent Strength: Modifying the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase can significantly impact resolution. Decreasing the organic solvent percentage will generally increase retention times and may improve separation.
-
Incorporate a Third Solvent: The addition of a small amount of a third solvent, such as ethyl acetate, to the mobile phase can alter the selectivity of the separation and enhance resolution. A reported mobile phase for good resolution is a mixture of acetonitrile, water, and ethyl acetate.
-
Modify pH: For ionizable compounds, adjusting the pH of the aqueous component of the mobile phase with additives like acetic or formic acid can alter retention and improve peak shape and resolution.
-
-
Stationary Phase Selection:
-
Column Chemistry: Ensure you are using a suitable reversed-phase column, such as a C18 column. The choice of stationary phase is a critical factor in achieving good separation.
-
Particle Size: Columns with smaller particle sizes (e.g., < 5 µm) generally provide higher efficiency and better resolution.
-
-
Flow Rate Adjustment:
-
Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to improved resolution, although this will also increase the analysis time.
-
Issue 2: Peak Tailing for Rubratoxin Peaks
Q: The peaks for Rubratoxin A and/or B are showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing can be caused by several factors, from column issues to chemical interactions. Here’s a systematic approach to troubleshoot this problem:
-
Check for Column Contamination or Degradation:
-
Sample Matrix Effects: Components from the sample matrix can accumulate on the column, leading to active sites that cause tailing. Using a guard column can help protect the analytical column.
-
Column Age: Over time, the stationary phase can degrade. If the column is old or has been used extensively, replacing it may be necessary.
-
-
Optimize Mobile Phase:
-
pH Adjustment: Secondary interactions between the analytes and the silica backbone of the stationary phase can cause tailing. Adjusting the mobile phase pH with an acidic modifier can suppress these interactions.
-
Ionic Strength: For some applications, increasing the ionic strength of the mobile phase by adding a salt can reduce peak tailing.
-
-
Sample Overload:
-
Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume to see if the peak shape improves.
-
Issue 3: Inconsistent Retention Times
Q: The retention times for Rubratoxin A and B are shifting between injections. What is causing this variability?
A: Retention time instability can compromise the reliability of your analysis. The following are common causes and their solutions:
-
Inadequate Column Equilibration:
-
Ensure the column is properly equilibrated with the mobile phase before each injection, especially when using a gradient or after changing the mobile phase composition. It is recommended to pass 10-15 column volumes of the mobile phase through the column for equilibration.
-
-
Mobile Phase Preparation Issues:
-
Inconsistent Composition: Ensure the mobile phase is prepared accurately and consistently for each batch.
-
Degassing: Air bubbles in the mobile phase can cause pressure fluctuations and lead to retention time shifts. Degas the mobile phase before use.
-
-
Pump Performance:
-
Inconsistent pump flow can lead to variable retention times. Check for leaks in the pump and ensure the check valves are functioning correctly.
-
Experimental Protocols
HPLC-UV Method for Resolution of Rubratoxin A and B
This protocol is based on a reported method for the separation of Rubratoxin A and B.
-
Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., µBondapak/C18).
-
Mobile Phase: Acetonitrile:Water:Ethyl Acetate (11:9.9:3, v/v/v).
-
Flow Rate: 1.0 mL/min (example, can be optimized).
-
Detection: UV at 254 nm.
-
Injection Volume: 5-20 µL (example, can be optimized).
-
Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample or standard solution.
-
Monitor the separation at 254 nm. Rubratoxin A will elute before Rubratoxin B.
-
Data Presentation
| Parameter | Rubratoxin A | This compound | Reference |
| Detection Wavelength | 254 nm | 254 nm | |
| Elution Order | First | Second | |
| Linear Range | 0.25 - 5 µg | 0.05 - 5 µg | |
| Detection Limit | 15-20 ng | 3-5 ng |
Visualizations
Caption: Experimental workflow for Rubratoxin A and B analysis.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. High-pressure liquid chromatography of the mycotoxins, rubratoxins A and B, and its application to the analysis of urine and plasma for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C26H30O11 | CID 11969548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
Technical Support Center: Mycotoxin Cell Viability Assay Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell viability assays for mycotoxin analysis.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for assessing mycotoxin cytotoxicity?
The most commonly used and well-documented assay for assessing the cytotoxicity of mycotoxins is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3] This is followed by other assays such as the LDH (lactate dehydrogenase), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), and neutral red uptake assays.[1] The choice of assay can depend on the specific mycotoxin, cell line, and experimental goals. For instance, for aflatoxins, the MTT assay is frequently used, followed by the LDH release assay.
Q2: How do I select an appropriate cell line for mycotoxin cytotoxicity testing?
The selection of a cell line should be based on the target organ or tissue of the mycotoxin being investigated. For example, HepG2 (human liver cancer cell line) and Caco-2 (human colorectal adenocarcinoma cell line) are frequently used for studying mycotoxins that affect the liver and gastrointestinal tract, respectively. It is crucial to consider the metabolic capabilities of the cell line, as some mycotoxins require metabolic activation to exert their toxic effects.
Q3: What are the critical parameters to optimize for a mycotoxin cell viability assay?
Optimization is key to obtaining reliable and reproducible results. Critical parameters to consider include:
-
Cell Seeding Density: An optimal cell number ensures that the cells are in the logarithmic growth phase during the experiment.
-
Mycotoxin Concentration Range: A wide range of concentrations should be tested to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Incubation Time: The duration of mycotoxin exposure can significantly impact cytotoxicity. Time-course experiments (e.g., 24, 48, and 72 hours) are recommended.
-
Solvent Effects: Ensure the solvent used to dissolve the mycotoxin (e.g., DMSO, ethanol) does not affect cell viability at the final concentration used in the assay.
Q4: Can mycotoxins interfere with the assay chemistry?
Yes, some mycotoxins may interfere with the assay components. For example, compounds with reducing properties could potentially reduce the MTT or MTS reagent, leading to false-positive results. It is important to include proper controls, such as wells with the mycotoxin but without cells, to check for any direct chemical interference.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background absorbance in control wells (no cells) | - Contamination of media or reagents.- Mycotoxin directly reduces the assay reagent. | - Use sterile techniques and fresh reagents.- Run a control with mycotoxin in cell-free media to measure direct reduction. Subtract this background from all readings. |
| Low or no signal in untreated (vehicle control) cells | - Low cell seeding density.- Poor cell health or viability before treatment.- Incorrect assay wavelength. | - Optimize cell seeding density to ensure a robust signal.- Ensure cells are healthy and in the exponential growth phase before starting the experiment.- Verify the correct absorbance wavelength for the specific assay (e.g., ~570 nm for MTT). |
| High variability between replicate wells | - Uneven cell seeding.- Incomplete solubilization of formazan crystals (MTT assay).- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Mix thoroughly after adding the solubilization solution to ensure all formazan is dissolved.- Use calibrated pipettes and be consistent with pipetting technique. |
| Unexpectedly high cell viability at high mycotoxin concentrations | - Mycotoxin precipitation at high concentrations.- Mycotoxin has a cytostatic rather than cytotoxic effect.- Assay incubation time is too short. | - Check the solubility of the mycotoxin in the culture medium.- Consider using an assay that measures cell proliferation (e.g., BrdU incorporation) in addition to viability.- Increase the incubation time to allow for cytotoxic effects to manifest. |
Experimental Protocols
MTT Assay Protocol for Mycotoxin Cytotoxicity
This protocol is a generalized guideline and should be optimized for your specific cell line and mycotoxin.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Mycotoxin Treatment:
-
Prepare a stock solution of the mycotoxin in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the mycotoxin in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different mycotoxin concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest mycotoxin concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the mycotoxin concentration to determine the IC50 value.
-
LDH Release Assay Protocol for Mycotoxin-Induced Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Mycotoxin Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is crucial to have appropriate controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100).
-
Vehicle control: Cells treated with the solvent used for the mycotoxin.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
-
Quantitative Data Summary
The following table provides a summary of reported IC50 values for various mycotoxins on different cell lines. It is important to note that these values can vary depending on the experimental conditions.
| Mycotoxin | Cell Line | Incubation Time (h) | Assay | IC50 Value |
| Aflatoxin B1 | Caco-2 | 48 | MTT | 38.8 µM |
| Aflatoxin B1 | BME-UV1 | 24 | Not Specified | 687 nM |
| Aflatoxin B1 | BME-UV1 | 48 | Not Specified | 180 nM |
| T-2 toxin | Non-CYP-introduced control cells | Not Specified | MTT | 0.0057 µg/ml |
| Fumonisin B1 | Non-CYP-introduced control cells | Not Specified | MTT | 476.2 µg/ml |
Visualizations
Caption: General workflow for assessing mycotoxin cytotoxicity using a cell viability assay.
Caption: Decision tree for troubleshooting unexpected cell viability assay results.
References
Technical Support Center: In Vivo Administration of Rubratoxin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vivo administration of Rubratoxin B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo administration?
A1: this compound is poorly soluble in water. Common vehicles used for in vivo administration include dimethyl sulfoxide (DMSO) and propylene glycol.[1][2][3] It is crucial to first dissolve the toxin in a minimal amount of the organic solvent and then, if necessary, dilute it with a suitable aqueous solution like saline or phosphate-buffered saline (PBS) to the final desired concentration. Always prepare fresh solutions before each experiment.
Q2: What are the known toxic effects of this compound in vivo?
A2: this compound is a potent mycotoxin with significant hepatotoxic, nephrotoxic, and splenotoxic effects.[4] Acute exposure can lead to congestive, hemorrhagic, and degenerative lesions in these organs.[4] It has also been shown to be cytotoxic, hinder cell proliferation, and induce apoptosis.
Q3: What are the typical LD50 values for this compound in animal models?
A3: The median lethal dose (LD50) of this compound varies depending on the animal species and the route of administration. It is important to consult the literature for the specific model being used. See the table below for a summary of reported LD50 values.
Troubleshooting Guides
Problem 1: High mortality rate in experimental animals even at low doses.
-
Possible Cause: Inaccurate dosing due to improper dissolution of this compound.
-
Solution: Ensure this compound is fully dissolved in the vehicle before administration. Vortex or sonicate the solution if necessary. Prepare fresh solutions for each experiment to avoid degradation or precipitation.
-
-
Possible Cause: Synergistic toxicity with other substances.
-
Solution: Be aware of potential interactions. For example, the lethal action of this compound can be potentiated by aflatoxin B1. Review all compounds being administered to the animals to rule out potential synergistic effects.
-
-
Possible Cause: Animal strain susceptibility.
-
Solution: Different strains of the same species may exhibit varying sensitivity to this compound. If high mortality is observed, consider using a more resistant strain or performing a dose-response study to determine a safer dose range for the specific strain.
-
Problem 2: Animals are exhibiting signs of hypoglycemia.
-
Possible Cause: this compound can induce hypoglycemia and deplete hepatic glycogen stores.
-
Solution: Monitor blood glucose levels in treated animals, especially during the first 24 hours post-administration. If hypoglycemia is observed, administration of a 5% dextrose solution subcutaneously can help manage this adverse effect. Ensure animals have free access to food and water.
-
Problem 3: Inconsistent or unexpected experimental results.
-
Possible Cause: Instability of this compound in the dosing solution.
-
Solution: While this compound is generally stable at room temperature, its stability in solution, especially at low concentrations, may vary. It is recommended to prepare fresh solutions immediately before use. Storing stock solutions at -20°C or below may help maintain stability, but their integrity should be verified if stored for extended periods.
-
-
Possible Cause: Improper administration technique leading to variable dosing.
-
Solution: Ensure proper training in the administration technique being used (e.g., intraperitoneal injection). For intraperitoneal injections, it is crucial to inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Data Presentation
Table 1: Summary of In Vivo LD50 Values for this compound
| Animal Species | Route of Administration | Vehicle | LD50 (mg/kg body weight) | Reference |
| Mouse (ICR) | Intraperitoneal (IP) | Dimethyl sulfoxide (DMSO) | 0.31 (0.22-0.43) | |
| Mouse (Male) | Intraperitoneal (IP) | Propylene glycol | 1.42 | |
| Hamster (Syrian Golden) | Intraperitoneal (IP) | Dimethyl sulfoxide (DMSO) | 0.4 (0.2-0.8) |
Table 2: Key Toxicological Findings Associated with this compound Administration
| Parameter | Observation | Animal Model | Reference |
| Organ Toxicity | Hepatotoxic, Nephrotoxic, Splenotoxic | General | |
| Congestion of liver, spleen, and kidneys | Mouse, Hamster | ||
| Renal tubular degeneration and necrosis | Mouse, Hamster | ||
| Biochemical Changes | Increased serum AST and ALT | Mouse | |
| Hypoglycemia | Mouse | ||
| Depleted hepatic glycogen stores | Mouse | ||
| Cellular Effects | Cytotoxic, hinders cell proliferation, induces apoptosis | In vitro / General | |
| Inhibition of protein phosphatase 2A | General | ||
| Inhibition of ATPase activity | In vivo |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice
-
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (25-27 gauge)
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile, amber microcentrifuge tube.
-
Add a minimal volume of DMSO to dissolve the this compound completely. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is fully dissolved.
-
For the final dosing solution, dilute the stock solution with sterile saline or PBS to the desired concentration. For example, to achieve a final dose of 0.3 mg/kg in a 25g mouse with an injection volume of 100 µL, the final concentration of the dosing solution would be 0.075 mg/mL.
-
Prepare the final dosing solution fresh on the day of the experiment.
-
Warm the final solution to room temperature before injection to minimize discomfort to the animal.
-
Protocol 2: Monitoring for Acute Toxicity Following this compound Administration in Mice
-
Clinical Observations:
-
Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours) after administration.
-
Record observations of posture, activity level, grooming, and any signs of distress such as piloerection, half-shut eyes, or dyspnea.
-
Monitor body weight daily. A significant drop in body weight can be an early indicator of toxicity.
-
-
Blood Collection and Analysis:
-
At predetermined time points, collect blood samples via an appropriate method (e.g., submandibular or retro-orbital bleeding).
-
Measure blood glucose levels immediately using a glucometer.
-
Process the remaining blood to obtain serum or plasma.
-
Analyze serum/plasma for markers of liver and kidney damage, such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and blood urea nitrogen (BUN).
-
-
Histopathology:
-
At the end of the study or at specified time points, euthanize the animals and perform a necropsy.
-
Collect liver, kidneys, and spleen for histopathological examination.
-
Fix the tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the tissues for pathological changes such as congestion, necrosis, and cellular degeneration.
-
Visualizations
Caption: Workflow for in vivo this compound experiments.
Caption: this compound's effect on PEPCK and blood glucose.
Caption: Troubleshooting high mortality in animal studies.
References
- 1. This compound mycotoxicosis in the Swiss ICR mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mycotoxicosis in the Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of this compound and pentobarbital in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C26H30O11 | CID 11969548 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Rubratoxin B Research: A Technical Support Guide for Cell Line Selection and Experimental Design
For researchers, scientists, and drug development professionals investigating the effects of the mycotoxin Rubratoxin B, selecting the appropriate cell line and experimental models is paramount to obtaining robust and reproducible data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies of this compound.
This compound is a mycotoxin produced by fungi of the Penicillium genus, notably Penicillium rubrum and Penicillium purpurogenum. It is a known hepatotoxic, nephrotoxic, and splenotoxic agent that can induce cytotoxicity, inhibit cell proliferation, and trigger apoptosis. Understanding the cellular and molecular mechanisms underlying this compound toxicity is crucial for risk assessment and the development of potential therapeutic interventions. This guide offers insights into appropriate cell line selection, experimental protocols, and the signaling pathways implicated in this compound's mode of action.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most suitable for studying the hepatotoxicity of this compound?
Q2: What are the recommended cell lines for investigating the nephrotoxicity of this compound?
A2: For studying the effects of this compound on the kidneys, the porcine kidney epithelial cell line LLC-PK1 is a widely used and appropriate model. These cells exhibit many characteristics of proximal tubular epithelial cells, a key target of nephrotoxic compounds. Although specific IC50 data for this compound in LLC-PK1 cells is scarce, research on other nephrotoxic mycotoxins can offer guidance for initial concentration ranges[2].
Q3: Are there suitable cell line models to study the neurotoxic potential of this compound?
A3: To investigate the potential neurotoxic effects of this compound, the human neuroblastoma cell line SH-SY5Y is a suitable choice. These cells can be differentiated into a neuronal phenotype and are commonly used in neurotoxicity studies. While direct IC50 values for this compound in SH-SY5Y are not well-documented, studies with other mycotoxins provide a framework for designing cytotoxicity assays[3][4].
Q4: What are the known molecular targets of this compound?
A4: Research has identified two primary molecular targets of this compound:
-
Protein Phosphatase 2A (PP2A): this compound is a specific inhibitor of PP2A, a crucial serine/threonine phosphatase involved in regulating numerous cellular processes, including cell cycle progression and apoptosis. The inhibition constant (Ki) for this compound against PP2A is approximately 3.1 μM[5].
-
(Na+-K+)-ATPase: This enzyme, also known as the sodium-potassium pump, is vital for maintaining cellular ion homeostasis. This compound inhibits its activity in a dose-dependent manner, with a reported IC50 of approximately 6 x 10⁻⁶ M in mouse brain microsomes.
Troubleshooting Guide
Issue: High variability in cytotoxicity assay results.
Possible Causes & Solutions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and sensitivity to toxins can change with prolonged culturing.
-
Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Over-confluent or sparse cultures can exhibit altered metabolic activity and drug sensitivity.
-
Mycotoxin Solubility: this compound may have limited solubility in aqueous solutions. Prepare stock solutions in an appropriate solvent like DMSO and ensure complete dissolution before diluting in culture medium. Include a vehicle control (medium with the same concentration of DMSO) in all experiments.
-
Incubation Time: The duration of exposure to this compound can significantly impact cytotoxicity. Optimize the incubation time (e.g., 24, 48, 72 hours) based on preliminary time-course experiments.
Issue: Difficulty in detecting apoptosis.
Possible Causes & Solutions:
-
Apoptosis Stage: Apoptosis is a dynamic process. Ensure you are using assays that can detect both early (e.g., Annexin V staining) and late (e.g., DNA fragmentation, caspase-3 activation) stages of apoptosis.
-
Concentration of this compound: The concentration of the toxin will influence the mode of cell death. At very high concentrations, necrosis may predominate over apoptosis. Perform a dose-response analysis to identify concentrations that induce a clear apoptotic phenotype.
-
Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough for your experimental conditions. Consider using multiple methods to confirm apoptosis, such as flow cytometry with Annexin V/Propidium Iodide (PI) staining and western blotting for cleaved caspases.
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory activity of this compound. It is important to note the absence of whole-cell IC50 values for cytotoxicity, highlighting a significant knowledge gap in the field.
| Target | Assay System | Parameter | Value | Reference |
| (Na+-K+)-ATPase | Mouse Brain Microsomes | IC50 | 6 µM | |
| Protein Phosphatase 2A | Enzyme Inhibition Assay | Ki | 3.1 µM |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
Selected cell line (e.g., HepG2, LLC-PK1, SH-SY5Y)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described for the cytotoxicity assay.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and a general experimental workflow for its investigation.
References
- 1. Proapoptotic activity of aflatoxin B1 and sterigmatocystin in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of nephrotoxic fungal toxins to kidney-derived LLC-PK1 and OK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Acrylamide and Mycotoxins in SH-SY5Y Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Cytotoxicity of the Phycotoxin Okadaic Acid and Mycotoxins on Intestinal and Neuroblastoma Human Cell Models [mdpi.com]
- 5. Cytotoxic Effects of Major and Emerging Mycotoxins on HepaRG Cells and Transcriptomic Response after Exposure of Spheroids to Enniatins B and B1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Rubratoxin B vs. Aflatoxin B1: A Comparative Guide to Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the hepatotoxic effects of two potent mycotoxins: rubratoxin B and aflatoxin B1. The information presented is curated from experimental data to assist researchers in understanding their relative toxicities, mechanisms of action, and the experimental models used for their evaluation.
Executive Summary
Aflatoxin B1 (AFB1) is a well-established, potent hepatocarcinogen, extensively studied for its mechanisms of liver damage. Its toxicity is primarily mediated by metabolic activation in the liver to a reactive epoxide that forms DNA adducts, leading to mutations and cell death. This compound, while also a known hepatotoxin, is generally considered less potent than AFB1. Its mechanisms of toxicity are less clearly defined but are understood to involve the inhibition of key cellular enzymes and disruption of metabolic processes. Co-exposure to both mycotoxins may result in synergistic or potentiated toxic effects.
Quantitative Comparison of Hepatotoxicity
The following tables summarize key quantitative data from various experimental studies. It is important to note that direct comparisons of LD50 values across different studies can be challenging due to variations in animal models, routes of administration, and experimental conditions.
Table 1: Comparative Acute Toxicity (LD50 Values)
| Mycotoxin | Animal Model | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Aflatoxin B1 | Male Rats | Oral | 7.2 | [1](2) |
| Aflatoxin B1 | Female Rats | Oral | 17.9 | [1](2) |
| Aflatoxin B1 | Male Rats | Intraperitoneal | 6.0 | [1](2) |
| This compound | Mouse | Intraperitoneal | 0.22-0.43 | [3](3) |
| This compound | Syrian Hamster | Intraperitoneal | 0.4 | [4](5) |
Table 2: Comparative Effects on Liver Function Markers in Dogs (Intraperitoneal Administration)
| Mycotoxin/Combination | Serum Glutamic-oxaloacetic Transaminase (SGOT) | Serum Lactic Dehydrogenase (SLDH) | Serum Alkaline Phosphatase (SAP) |
| Aflatoxin B1 | Elevated | Elevated | Elevated |
| This compound | Elevated | Elevated | Elevated |
| Aflatoxin B1 + this compound | Markedly Elevated | Elevated | Markedly Elevated |
Source: Adapted from a study on the acute toxicity of aflatoxin B1 and this compound in dogs. The study highlights a potential synergistic effect on liver enzymes when the toxins are combined.(6)
Table 3: Summary of Histopathological Liver Lesions
| Mycotoxin | Key Histopathological Findings |
| Aflatoxin B1 | Centrilobular necrosis, fatty infiltration, bile duct proliferation, hepatocellular carcinoma (chronic exposure).(2) |
| This compound | Congestion, hemorrhagic and degenerative lesions, focal necrosis of hepatocytes.(7) |
Mechanisms of Hepatotoxicity
The hepatotoxic mechanisms of aflatoxin B1 are complex and involve multiple signaling pathways, ultimately leading to oxidative stress, apoptosis, and carcinogenesis. This compound's mechanisms are centered on enzymatic inhibition and metabolic disruption.
Aflatoxin B1 Signaling Pathways
Aflatoxin B1 requires metabolic activation by cytochrome P450 enzymes in the liver to its reactive form, AFB1-8,9-exo-epoxide. This epoxide can bind to DNA, forming adducts that lead to mutations, particularly in the p53 tumor suppressor gene.(2) Key signaling pathways implicated in AFB1-induced hepatotoxicity include the PI3K/AKT/FOXO1 and EGFR/ERK pathways, which regulate cell survival and apoptosis.
Caption: Aflatoxin B1 metabolic activation and downstream signaling pathways leading to hepatotoxicity.
This compound Mechanism of Action
The hepatotoxic mechanism of this compound is less elucidated but is known to involve the inhibition of Na+/K+-ATPase, leading to disruptions in cellular ion homeostasis. It also appears to induce a state resembling fatty acid oxidation disorders, characterized by hypoglycemia and fatty liver.(8)
Caption: Proposed mechanisms of this compound-induced hepatotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of mycotoxin-induced hepatotoxicity. Below are generalized protocols for in vivo and in vitro studies.
In Vivo Hepatotoxicity Assessment in Rodents
This protocol outlines a typical approach for evaluating the hepatotoxicity of mycotoxins in a rat model.
-
Animal Model: Male Sprague-Dawley or Wistar rats (150-200g) are commonly used. Animals are acclimatized for at least one week before the experiment.
-
Mycotoxin Administration:
-
Aflatoxin B1 is often dissolved in a vehicle like dimethyl sulfoxide (DMSO) and then diluted with saline for intraperitoneal injection, or in corn oil for oral gavage.(1)
-
This compound can be dissolved in DMSO for intraperitoneal injection.
-
Dose ranges are determined based on preliminary dose-finding studies to establish sublethal doses that induce hepatotoxicity.
-
-
Experimental Groups:
-
Control group (vehicle only)
-
Mycotoxin-treated groups (different dose levels)
-
-
Duration: Acute studies typically last 24-72 hours, while sub-chronic studies can extend for several weeks.
-
Sample Collection:
-
Blood is collected via cardiac puncture or tail vein for serum biochemistry.
-
Liver tissue is harvested, weighed, and sections are fixed in 10% neutral buffered formalin for histopathology, while other portions are snap-frozen in liquid nitrogen for molecular analysis.
-
-
Endpoints:
-
Serum Biochemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, and albumin are measured using standard automated analyzers.(9)
-
Histopathology: Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) to assess for necrosis, inflammation, steatosis, and other morphological changes.
-
Oxidative Stress Markers: Malondialdehyde (MDA) and glutathione (GSH) levels are measured in liver homogenates.
-
Gene and Protein Expression: RT-qPCR and Western blotting can be used to analyze the expression of genes and proteins involved in apoptosis (e.g., caspases, Bcl-2 family), inflammation (e.g., cytokines), and specific signaling pathways.
-
In Vitro Hepatotoxicity Assay Using HepG2 Cells
The human hepatoma cell line HepG2 is a widely used in vitro model for screening hepatotoxicity.
-
Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density that ensures they are in the exponential growth phase during treatment.
-
Mycotoxin Treatment:
-
Stock solutions of mycotoxins are prepared in DMSO and diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture should be non-toxic (typically ≤ 0.5%).
-
Cells are exposed to a range of mycotoxin concentrations for a specified duration (e.g., 24, 48, or 72 hours).(10)
-
-
Cytotoxicity Assessment:
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. After treatment, MTT solution is added to the wells, and the resulting formazan crystals are dissolved in a solvent. Absorbance is read on a microplate reader.(11)
-
LDH Leakage Assay: Lactate dehydrogenase (LDH) is released from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is measured to quantify cytotoxicity.
-
-
Mechanistic Assays:
-
ROS Detection: Cellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA.
-
Apoptosis Assays: Apoptosis can be assessed by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
High-Content Screening (HCS): HCS platforms can be used to simultaneously measure multiple parameters of hepatotoxicity, including nuclear size, mitochondrial membrane potential, and cytoskeletal integrity.(12)
-
Experimental Workflow
The following diagram illustrates a general workflow for the investigation of mycotoxin-induced hepatotoxicity.
Caption: General workflow for investigating mycotoxin-induced hepatotoxicity.
Conclusion
Both this compound and aflatoxin B1 are significant hepatotoxins, with aflatoxin B1 demonstrating a higher potency and a well-characterized carcinogenic mechanism. This compound, while less studied, exhibits clear hepatotoxic effects, likely through enzymatic inhibition and metabolic disruption. The potential for synergistic toxicity underscores the importance of considering co-contaminations in risk assessment. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation of these and other mycotoxins, contributing to a deeper understanding of their impact on liver health and the development of potential therapeutic interventions.
References
- 1. Non-invasive in vivo magnetic resonance imaging assessment of acute aflatoxin B1 hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aflatoxin B1 - Wikipedia [en.wikipedia.org]
- 3. This compound | C26H30O11 | CID 11969548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A comprehensive review of mycotoxins, their toxicity, and innovative detoxification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound mycotoxicosis in the Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute toxicity of aflatoxin B1 and this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C26H30O11 | CID 11969548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C26H30O11 | CID 11969548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting the Acute Liver Toxicity of Aflatoxin B1 in Rats and Humans by an In Vitro–In Silico Testing Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Rubratoxin B and Okadaic Acid as PP2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rubratoxin B and okadaic acid as inhibitors of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in a myriad of cellular processes. Understanding the distinct properties of these inhibitors is crucial for their effective application in research and potential therapeutic development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate a comprehensive understanding.
At a Glance: Quantitative Comparison
The inhibitory potency of this compound and okadaic acid against PP2A and other protein phosphatases differs significantly. Okadaic acid is a highly potent and well-characterized inhibitor of PP2A, with inhibitory constants in the nanomolar to picomolar range. In contrast, this compound is a considerably weaker inhibitor, with activity observed at micromolar concentrations.
| Inhibitor | Target | IC50 | Ki | Specificity Notes |
| Okadaic Acid | PP2A | 0.1 - 0.3 nM[1][2] | 32 pM - 0.2 nM[2][3][4] | Highly potent inhibitor of PP2A. Also inhibits PP1 (IC50 = 15-50 nM), PP3 (IC50 = 3.7-4 nM), PP4 (IC50 = 0.1 nM), and PP5 (IC50 = 3.5 nM). |
| This compound | PP2A | 2.95 µM | 3.1 µM | A weak, but specific, inhibitor of PP2A. Does not significantly inhibit PP1, PP2B, PTP-1B, or CIP at concentrations up to 200 µM. |
| Rubratoxin A | PP2A | 170 nM | 28.7 nM | Significantly more potent than this compound and also specific for PP2A over other tested phosphatases. |
Mechanism of Action and Cellular Effects
Both okadaic acid and rubratoxins act as inhibitors of the PP2A catalytic subunit, leading to a hyperphosphorylated state of numerous intracellular proteins. This inhibition can trigger a range of cellular responses, including cell cycle arrest, apoptosis, and alterations in key signaling pathways.
Okadaic acid is a well-established tool for studying cellular processes regulated by reversible phosphorylation. Its potent inhibition of PP2A leads to the activation of various signaling pathways, including the MAP kinase cascade, and can induce apoptosis in multiple cell lines.
Rubratoxin A, a structural analog of this compound, has been shown to induce protein phosphorylation patterns in cells that are similar to those caused by okadaic acid, suggesting they affect a common set of PP2A substrates. One such shared target is the oncoprotein c-Myc, whose phosphorylation and accumulation are increased by both Rubratoxin A and okadaic acid. Given its weaker potency, higher concentrations of this compound are required to achieve similar intracellular effects.
Experimental Protocols
Precise and reproducible experimental protocols are essential for studying PP2A inhibition. Below are outlines of common methodologies used for evaluating this compound and okadaic acid.
In Vitro PP2A Inhibition Assay (pNPP Dephosphorylation Assay)
This assay measures the ability of an inhibitor to block the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), by purified PP2A.
Materials:
-
Purified Protein Phosphatase 2A (PP2A)
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 2 mM DTT)
-
Inhibitor (this compound or okadaic acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing the assay buffer and purified PP2A enzyme.
-
Add varying concentrations of the inhibitor (this compound or okadaic acid) to the wells of the microplate. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the phosphatase reaction by adding the pNPP substrate to each well.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at the same temperature.
-
Stop the reaction by adding a stop solution (e.g., Na2CO3).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.
Cell-Based Assay for PP2A Inhibition
This method assesses the effect of the inhibitors on the phosphorylation state of specific PP2A substrates within intact cells.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
Inhibitor (this compound or okadaic acid)
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Primary antibodies against phosphorylated and total forms of a known PP2A substrate (e.g., phospho-c-Myc, total c-Myc)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Western blotting equipment and reagents
Protocol:
-
Plate cells and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with varying concentrations of this compound or okadaic acid for a specific duration (e.g., 3 hours).
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent (e.g., ECL for HRP).
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities to determine the change in phosphorylation status.
Signaling Pathways and Visualizations
The inhibition of PP2A by compounds like okadaic acid and rubratoxins has profound effects on numerous signaling pathways that control cell fate.
Inhibition of PP2A by either this compound or okadaic acid prevents the dephosphorylation of key substrates like the oncoprotein c-Myc. This leads to the accumulation of the active, phosphorylated form of c-Myc, which in turn promotes cell proliferation and can contribute to tumorigenesis.
The provided workflow illustrates the two primary experimental approaches for comparing PP2A inhibitors. The in vitro assay provides a direct measure of enzyme inhibition, while the cell-based assay confirms the inhibitor's activity in a biological context and allows for the investigation of downstream signaling events.
Conclusion
Okadaic acid stands out as a highly potent and extensively studied inhibitor of PP2A, making it an invaluable tool for dissecting cellular signaling pathways. Its high affinity allows for the use of low concentrations to achieve significant and specific inhibition of PP2A.
This compound, in contrast, is a much weaker PP2A inhibitor. While it demonstrates specificity for PP2A over other phosphatases at higher concentrations, its low potency may limit its utility in certain applications. Its structural analog, Rubratoxin A, offers a more potent alternative for researchers interested in this class of mycotoxins.
The choice between this compound and okadaic acid will ultimately depend on the specific experimental goals. For researchers requiring potent and acute inhibition of PP2A to study downstream effects, okadaic acid remains the inhibitor of choice. This compound may be of interest in studies focused on the toxicology of mycotoxins or for experiments where a less potent inhibitor is desired. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their specific research needs.
References
- 1. Rubratoxin A specifically and potently inhibits protein phosphatase 2A and suppresses cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein phosphatases 1 and 2A and their naturally occurring inhibitors: current topics in smooth muscle physiology and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of rubratoxin A, a potent inhibitor of protein phosphatase 2, on the Ca2+-dependent contraction of skinned carotid artery from guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of okadaic acid to type-1 and type-2A protein phosphatases is markedly reduced by oxidation of its 27-hydroxyl group - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Rubratoxin B and Fumonisin B1: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The co-occurrence of mycotoxins in food and feed is a significant concern for human and animal health. Understanding the synergistic interactions between these toxins is crucial for accurate risk assessment and the development of effective mitigation strategies. This guide provides a comparative analysis of the toxicological profiles of Rubratoxin B and Fumonisin B1, exploring potential synergistic effects based on their known mechanisms of action. While direct experimental data on the combined effects of this compound and Fumonisin B1 is limited, this document aims to provide a framework for future research by highlighting areas of potential interaction.
Individual Toxicological Profiles
Both this compound and Fumonisin B1 are potent mycotoxins that induce a range of adverse health effects. A summary of their individual toxicities is presented below.
| Feature | This compound | Fumonisin B1 |
| Producing Fungi | Penicillium rubrum, Penicillium purpurogenum[1] | Fusarium verticillioides, Fusarium proliferatum[2][3] |
| Primary Target Organs | Liver, kidney, spleen[4] | Liver, kidney, nervous system[5] |
| Key Mechanisms of Action | Inhibition of protein phosphatase 2A (PP2A), induction of apoptosis, inhibition of Na+-K+-ATPase and Mg++-ATPase, induction of fatty acid oxidation disorders | Inhibition of ceramide synthase, leading to disruption of sphingolipid metabolism, induction of oxidative stress, induction of apoptosis |
| Reported Health Effects | Hepatotoxicity, nephrotoxicity, splenotoxicity, congestive, hemorrhagic, and degenerative lesions | Esophageal cancer in humans, neural tube defects, liver and kidney cancer in animals |
Potential for Synergistic Interactions
Based on the individual mechanisms of action, several potential synergistic interactions between this compound and Fumonisin B1 can be hypothesized.
Enhanced Induction of Apoptosis
Both mycotoxins are known to induce apoptosis, or programmed cell death. Their combined exposure could lead to an amplified apoptotic response in target cells, such as hepatocytes and renal cells. This could occur through the simultaneous activation of different pro-apoptotic pathways or the inhibition of anti-apoptotic mechanisms.
Amplified Oxidative Stress
Fumonisin B1 is a known inducer of oxidative stress. While the direct effect of this compound on oxidative stress is less characterized, its toxicity to mitochondria, as evidenced by the inhibition of ATPase activity, could lead to increased production of reactive oxygen species (ROS). The co-exposure to both toxins could, therefore, result in a synergistic increase in oxidative stress, leading to enhanced cellular damage.
Disruption of Cellular Signaling
This compound's inhibition of protein phosphatase 2A (PP2A) and Fumonisin B1's disruption of sphingolipid metabolism both interfere with critical cellular signaling pathways that regulate cell growth, differentiation, and death. The simultaneous perturbation of these distinct but interconnected pathways could lead to unpredictable and potentially synergistic toxic outcomes.
Experimental Protocols for Investigating Synergism
To validate the hypothesized synergistic effects, a series of in vitro and in vivo experiments are necessary.
In Vitro Studies
-
Cell Viability Assays: Utilize cell lines such as HepG2 (human hepatoma) and HEK293 (human embryonic kidney) to assess the cytotoxic effects of individual and combined mycotoxin exposure. Assays like MTT, LDH, and neutral red uptake can provide quantitative data on cell viability.
-
Apoptosis Assays: Employ techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, TUNEL assays, and Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) to quantify and characterize the induction of apoptosis.
-
Oxidative Stress Measurement: Measure intracellular ROS levels using fluorescent probes like DCFH-DA. Assess lipid peroxidation via MDA assays and evaluate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
-
Signaling Pathway Analysis: Use Western blotting and other molecular biology techniques to investigate the effects of the mycotoxins on key signaling molecules within the PP2A and sphingolipid pathways.
In Vivo Studies
-
Animal Models: Rodent models (mice or rats) are suitable for studying the systemic effects of this compound and Fumonisin B1 co-exposure.
-
Experimental Design: Animals would be divided into control, this compound only, Fumonisin B1 only, and combined exposure groups. Doses should be selected based on known LD50 values and relevant exposure levels.
-
Toxicological Endpoints: Monitor animal body weight, food and water consumption, and clinical signs of toxicity. At the end of the study, collect blood for clinical chemistry analysis (e.g., liver and kidney function markers) and tissues (liver, kidney, spleen) for histopathological examination and analysis of apoptosis and oxidative stress markers.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the potential synergistic mechanisms and a general experimental workflow for their investigation.
References
- 1. Rubratoxin - Wikipedia [en.wikipedia.org]
- 2. In vitro metabolism of fumonisin B1 by ruminal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C26H30O11 | CID 11969548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fumonisin B1: Mechanisms of toxicity and biological detoxification progress in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Rubratoxin B and Penicillic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two common mycotoxins, Rubratoxin B and penicillic acid. Produced by various species of Penicillium and Aspergillus fungi, these secondary metabolites are contaminants of food and feed, posing potential health risks. This document summarizes their cytotoxic effects, mechanisms of action, and the experimental protocols used to assess their toxicity.
Quantitative Cytotoxicity Data
A direct comparison of the cytotoxicity of this compound and penicillic acid is challenging due to the limited number of studies that have evaluated both compounds under identical experimental conditions. However, by compiling data from various studies on different cell lines, a comparative overview can be established. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound, representing the concentration required to inhibit a biological process by 50%.
| Mycotoxin | Cell Line | Assay | IC50/EC50/Ki | Source |
| Penicillic Acid | L5178Y (Mouse lymphoma) | Not Specified | 8.9 µM | [1] |
| Tetrahymena pyriformis | MTT Assay | 343.19 µM (EC50) | [2] | |
| This compound | Not Specified (in vitro) | PP2A Inhibition Assay | 3.1 µM (Ki) | [3][4] |
Mechanisms of Cytotoxicity and Apoptotic Signaling Pathways
This compound and penicillic acid induce cytotoxicity through distinct molecular mechanisms, primarily by triggering apoptosis, or programmed cell death.
This compound: Inducing Apoptosis through Protein Phosphatase 2A Inhibition
This compound is known to be a potent inhibitor of protein phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in regulating various cellular processes, including cell cycle progression and apoptosis.[3] Inhibition of PP2A by this compound leads to the hyperphosphorylation of several downstream target proteins, disrupting normal cellular signaling and ultimately triggering the intrinsic apoptotic pathway. This cascade of events involves the activation of pro-apoptotic proteins and the release of mitochondrial factors that lead to the activation of caspases, the executioners of apoptosis. Additionally, this compound has been reported to inhibit Na+/K+-transporting ATPases, further contributing to cellular stress and toxicity.
Penicillic Acid: Targeting the Extrinsic Apoptotic Pathway
In contrast to this compound, penicillic acid primarily interferes with the extrinsic apoptotic pathway. Specifically, it has been shown to inhibit Fas ligand (FasL)-induced apoptosis by directly targeting and blocking the self-processing of pro-caspase-8. Caspase-8 is a critical initiator caspase in the death receptor-mediated apoptotic pathway. By preventing the activation of caspase-8, penicillic acid effectively halts the downstream signaling cascade that would normally lead to the activation of executioner caspases (e.g., caspase-3) and subsequent cell death.
Experimental Protocols for Cytotoxicity Assessment
Several in vitro assays are commonly employed to evaluate the cytotoxicity of mycotoxins. The following are detailed methodologies for three widely used assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the mycotoxin (e.g., this compound or penicillic acid) and a vehicle control. Incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells. The assay measures LDH activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully collect a portion of the cell culture supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of the formed formazan at a wavelength of approximately 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (maximum LDH release from lysed cells) and a negative control (spontaneous LDH release from untreated cells).
Neutral Red (NR) Assay
The Neutral Red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.
Principle: Viable cells take up and accumulate the neutral red dye in their lysosomes. Damage to the cell membrane or lysosomes results in a decreased uptake and retention of the dye. The amount of dye extracted from the cells is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Dye Incubation: After the treatment period, remove the culture medium and add a medium containing a known concentration of neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake.
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of the viable cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells in each treatment group relative to the control group and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the cytotoxicity of mycotoxins using in vitro cell-based assays.
Conclusion
This compound and penicillic acid are mycotoxins with distinct cytotoxic mechanisms. This compound primarily induces apoptosis through the inhibition of protein phosphatase 2A, affecting the intrinsic pathway. In contrast, penicillic acid targets the extrinsic apoptotic pathway by preventing the activation of caspase-8. While direct comparative cytotoxicity data is limited, the available information suggests that both compounds are potent inducers of cell death. The choice of experimental model and cytotoxicity assay is crucial for obtaining reliable and comparable data. The detailed protocols provided in this guide offer a foundation for researchers to design and execute robust in vitro cytotoxicity studies. Further research directly comparing the cytotoxic potency of these mycotoxins in relevant cell models is warranted to better understand their relative health risks.
References
- 1. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. The mycotoxin penicillic acid inhibits Fas ligand-induced apoptosis by blocking self-processing of caspase-8 in death-inducing signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rubratoxin A specifically and potently inhibits protein phosphatase 2A and suppresses cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Rubratoxin B and Tautomycin: A Comparative Guide to their Differential Inhibition of Protein Phosphatases 1 and 2A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activities of Rubratoxin B and tautomycin against protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs in studying cellular signaling pathways.
Data Presentation: Quantitative Inhibition of PP1 and PP2A
The following table summarizes the inhibitory potency of this compound and tautomycin against the catalytic subunits of PP1 and PP2A. The data clearly demonstrates the differential inhibition profiles of these two mycotoxins.
| Compound | Target Phosphatase | IC50 | Ki | Selectivity |
| This compound | PP1 | > 200 µM[1] | - | Highly selective for PP2A |
| PP2A | 2.95 µM[1] | 3.1 µM[1] | ||
| Tautomycin | PP1 | - | 0.16 nM[2] | Prefers PP1 over PP2A |
| PP2A | - | 0.4 nM[2] |
Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki (inhibition constant) is a more specific measure of the binding affinity of an inhibitor to an enzyme. A lower value indicates a higher potency or affinity.
Key Findings from Experimental Data
-
This compound is a highly selective inhibitor of protein phosphatase 2A (PP2A). It exhibits modest potency against PP2A with an IC50 value in the micromolar range and shows negligible inhibition of protein phosphatase 1 (PP1) at concentrations up to 200 µM. This makes this compound a useful tool for specifically studying PP2A-mediated cellular processes.
-
Tautomycin , in contrast, is a potent inhibitor of both PP1 and PP2A, with a clear preference for PP1. Its Ki values are in the nanomolar range for both enzymes, indicating very high affinity. The differential potency allows for the dissection of PP1- and PP2A-dependent signaling pathways by using varying concentrations of the inhibitor.
Experimental Protocols
The determination of the inhibitory activity of this compound and tautomycin on PP1 and PP2A is typically performed using an in vitro colorimetric protein phosphatase assay. A common and straightforward method utilizes the substrate p-nitrophenylphosphate (pNPP).
Protocol: Colorimetric Protein Phosphatase Inhibition Assay using pNPP
This protocol outlines the general steps to determine the IC50 values of inhibitors against PP1 and PP2A.
Materials:
-
Purified recombinant catalytic subunits of human PP1 and PP2A.
-
Inhibitors: this compound and tautomycin, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM MnCl2, 0.1% β-mercaptoethanol.
-
Substrate: p-nitrophenylphosphate (pNPP).
-
Stop Solution: 1 M NaOH.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Enzyme Preparation: Dilute the purified PP1 or PP2A enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the incubation period.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and tautomycin in the assay buffer. A final concentration range spanning several orders of magnitude around the expected IC50 value should be used. Include a solvent control (e.g., DMSO) without the inhibitor.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate for each inhibitor concentration and control:
-
Assay Buffer
-
Diluted inhibitor solution (or solvent control)
-
Diluted enzyme solution
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the phosphatase reaction by adding a pre-warmed solution of pNPP to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution (1 M NaOH) to each well. The addition of the alkaline solution will also induce the development of a yellow color from the dephosphorylated pNPP (p-nitrophenol).
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by the differential inhibition of PP1 and PP2A by this compound and tautomycin, as well as a general workflow for the experimental determination of their inhibitory activity.
References
A Comparative Analysis of Rubratoxin A and B Bioactivity: A Guide for Researchers
An in-depth examination of the biochemical and cellular effects of Rubratoxin A and Rubratoxin B, two mycotoxins produced by Penicillium species. This guide provides a comparative analysis of their bioactivity, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Rubratoxin A and this compound are structurally related mycotoxins that have garnered significant interest in the scientific community for their potent biological activities. While both are recognized as hepatotoxic, nephrotoxic, and splenotoxic agents, recent research has unveiled their potential as specific inhibitors of Protein Phosphatase 2A (PP2A), a critical enzyme in cellular signaling.[1][2] This discovery has opened new avenues for their use as molecular probes and potential anticancer agents. This guide offers a comprehensive comparison of the bioactivities of Rubratoxin A and B, focusing on their differential effects on enzyme inhibition, cytotoxicity, and cellular signaling pathways.
Quantitative Bioactivity Comparison
The primary mechanism underlying the bioactivity of Rubratoxins is the inhibition of Protein Phosphatase 2A (PP2A).[2] Rubratoxin A has been identified as a significantly more potent inhibitor of PP2A compared to this compound.[2] The inhibitory concentration (IC50) and inhibition constant (Ki) values clearly demonstrate this difference in potency.
| Toxin | Target | IC50 | Ki | Reference |
| Rubratoxin A | PP2A | 170 nM | 28.7 nM | [2] |
| This compound | PP2A | 2.95 µM | 3.1 µM |
Table 1: Comparative Inhibitory Activity of Rubratoxin A and B against Protein Phosphatase 2A (PP2A). This table summarizes the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for each toxin, highlighting the approximately 100-fold greater inhibitory activity of Rubratoxin A against PP2A.
In terms of acute toxicity, limited comparative data is available. However, the median lethal dose (LD50) for this compound has been established in mice.
| Toxin | Animal Model | Route of Administration | LD50 | Reference |
| This compound | Mouse | Intraperitoneal | 0.22-0.43 mg/kg | |
| Rubratoxin A | Mouse | Intraperitoneal | Data not available |
Experimental Protocols
A key experiment to determine the inhibitory activity of Rubratoxins against PP2A is the p-Nitrophenyl Phosphate (pNPP) dephosphorylation assay.
Protocol: p-Nitrophenyl Phosphate (pNPP) Assay for PP2A Inhibition
Objective: To quantify the inhibitory effect of Rubratoxin A and B on the catalytic activity of PP2A.
Materials:
-
Purified PP2A enzyme
-
Rubratoxin A and B stock solutions (in a suitable solvent like DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 2 mM MnCl2, 1 mM DTT
-
p-Nitrophenyl Phosphate (pNPP) substrate solution (10 mM in Assay Buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Rubratoxin A and B in the Assay Buffer.
-
In a 96-well plate, add 25 µL of the Assay Buffer (for control) or the Rubratoxin dilutions to respective wells.
-
Add 25 µL of the purified PP2A enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the toxins to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a suitable stop solution if necessary (e.g., 50 µL of 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which indicates enzyme activity.
-
Calculate the percentage of inhibition for each toxin concentration relative to the control and determine the IC50 values.
Signaling Pathways and Mechanisms of Action
The differential potency of Rubratoxin A and B in inhibiting PP2A directly translates to their impact on downstream signaling pathways. PP2A is a crucial serine/threonine phosphatase that regulates numerous cellular processes by dephosphorylating key signaling proteins. Inhibition of PP2A by Rubratoxins leads to the hyperphosphorylation of these substrates, thereby altering their activity and downstream signaling cascades.
Two key pathways affected are the c-Myc and CREB (cAMP response element-binding protein) signaling pathways.
-
c-Myc Pathway: PP2A is known to dephosphorylate and destabilize the oncoprotein c-Myc. Inhibition of PP2A by Rubratoxins leads to the accumulation of phosphorylated c-Myc, which can promote cell proliferation and tumorigenesis. However, the potent antitumor and antimetastatic effects observed with Rubratoxin A suggest a more complex interplay of signaling events.
-
CREB Pathway: PP2A can also dephosphorylate CREB, a transcription factor involved in cell proliferation, survival, and differentiation. Inhibition of PP2A can lead to increased phosphorylation of CREB, which may contribute to the observed anticancer effects of Rubratoxin A.
Conclusion
The comparative analysis of Rubratoxin A and B reveals a significant difference in their bioactivity, primarily driven by the much higher potency of Rubratoxin A as a PP2A inhibitor. This translates to more pronounced effects on downstream signaling pathways and potentially greater efficacy in therapeutic applications such as cancer treatment. While this compound also exhibits bioactivity, its effects are considerably weaker. Further research is warranted to fully elucidate the therapeutic potential and toxicological profiles of these mycotoxins, particularly through direct comparative studies on cytotoxicity in various cancer cell lines and in vivo toxicity assessments for Rubratoxin A. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the multifaceted biological effects of Rubratoxins.
References
A Comparative Guide to the Validation of HPLC Methods for Mycotoxin Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the sensitive and specific quantification of mycotoxins in various matrices, including food, feed, and biological samples. The validation of these analytical methods is critical to ensure the reliability and accuracy of the results, which is paramount for regulatory compliance and public health safety. This guide provides a comparative overview of HPLC-based methods, focusing on key validation parameters and experimental protocols for the quantification of aflatoxins, a prevalent and highly toxic class of mycotoxins.
The choice of an HPLC method often involves a trade-off between sensitivity, cost, and complexity. The most common detectors used for mycotoxin analysis are the Fluorescence Detector (FLD) and Mass Spectrometry (MS). HPLC-FLD is a cost-effective and sensitive technique, particularly for naturally fluorescent mycotoxins like aflatoxins.[1][2] However, for aflatoxins B1 and G1, a derivatization step is often required to enhance their fluorescence. In contrast, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers superior sensitivity and selectivity, allowing for the simultaneous detection of multiple mycotoxins without derivatization, though it comes with higher equipment costs.[3][4]
Performance Comparison of HPLC Methods for Aflatoxin Analysis
The performance of an HPLC method is assessed through a series of validation parameters. Below is a comparative summary of these parameters for different HPLC configurations used in aflatoxin analysis.
| Validation Parameter | HPLC-FLD (with Derivatization) | UPLC-FLD (no Derivatization) | HPLC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| LOD (µg/kg) | 0.01 - 0.02 | 0.008 - 0.07 | 0.01 - 0.05 |
| LOQ (µg/kg) | 0.03 - 0.05 | 0.01 - 0.1 | 0.25 - 0.5 |
| Recovery (%) | 84.2 - 96.9 | 82 - 119 | 72.2 - 101.1 |
| Precision (RSDr %) | 0.6 - 11.4 | < 8 | < 16.3 |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSDr: Relative Standard Deviation for repeatability. Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are outlines of common experimental protocols for aflatoxin analysis using HPLC.
1. Sample Preparation: Immunoaffinity Column (IAC) Cleanup
A critical step in mycotoxin analysis is the sample preparation, which aims to extract and purify the analytes from the complex sample matrix. Immunoaffinity column cleanup is a highly selective method widely used for aflatoxin analysis.
-
Extraction: A known weight of the homogenized sample (e.g., 25 g) is extracted with a solvent mixture, commonly methanol/water or acetonitrile/water.
-
Filtration and Dilution: The extract is filtered, and an aliquot is diluted with a phosphate-buffered saline (PBS) solution.
-
IAC Cleanup: The diluted extract is passed through an immunoaffinity column containing antibodies specific to aflatoxins. The aflatoxins bind to the antibodies, while interfering compounds are washed away.
-
Elution: The bound aflatoxins are then eluted from the column using a solvent like methanol. The eluate is collected for HPLC analysis.
2. HPLC-FLD with Post-Column Derivatization
This method is a widely adopted standard for aflatoxin quantification.
-
HPLC System: An HPLC system equipped with a C18 column, an isocratic pump, an autosampler, and a fluorescence detector.
-
Mobile Phase: A mixture of water, methanol, and acetonitrile is commonly used.
-
Derivatization: After separation on the column, the aflatoxins pass through a post-column derivatization unit (e.g., a Kobra Cell or photochemical reactor) to enhance the fluorescence of aflatoxin B1 and G1.
-
Detection: The fluorescence detector is set at an excitation wavelength of approximately 365 nm and an emission wavelength of around 440 nm.
-
Quantification: A calibration curve is constructed by injecting standard solutions of known concentrations.
3. HPLC-MS/MS Analysis
This method offers high sensitivity and specificity, making it ideal for multi-mycotoxin analysis.
-
LC System: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate, is used for optimal separation.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for mycotoxins.
-
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each mycotoxin, ensuring highly selective and sensitive detection.
-
Quantification: Matrix-matched calibration curves are often used to compensate for matrix effects and ensure accurate quantification.
Workflow for HPLC Method Validation
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an HPLC method for mycotoxin quantification.
Caption: A flowchart of the HPLC method validation process.
This guide provides a foundational comparison of HPLC methods for mycotoxin quantification. The choice of a specific method will depend on various factors, including the regulatory limits, the complexity of the sample matrix, the number of mycotoxins to be analyzed, and the available resources.
References
- 1. Validation of High Performance Liquid Chromatography with Fluorescence Detector Methods for Determination of Aflatoxins in Different Food and Animal Feed Samples [scirp.org]
- 2. office2.jmbfs.org [office2.jmbfs.org]
- 3. researchgate.net [researchgate.net]
- 4. A high‐performance method for quantitation of aflatoxins B1, B2, G1, G2: Full validation for raisin, peanut matrices, and survey of related products at Ho Chi Minh City - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Genotoxicity of Rubratoxin B and Other Major Mycotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genotoxicity of Rubratoxin B alongside other significant mycotoxins: Aflatoxin B1, Ochratoxin A, Fumonisin B1, Deoxynivalenol, and Zearalenone. While robust quantitative genotoxicity data for this compound is notably limited in publicly available literature, this guide summarizes the existing qualitative information and contrasts it with the more extensive quantitative data available for the other mycotoxins. This comparison highlights a critical knowledge gap and underscores the need for further research into the genotoxic potential of this compound.
Data Presentation: Genotoxicity Profile
The following table summarizes the available genotoxicity data for the selected mycotoxins. It is important to note the qualitative nature of the data for this compound compared to the quantitative data for the other mycotoxins.
| Mycotoxin | Ames Test (Mutagenicity) | Comet Assay (DNA Strand Breaks) | Micronucleus Test (Chromosomal Damage) |
| This compound | Reported as mutagenic[1], but quantitative data is not readily available. | No quantitative data found. | No quantitative data found. |
| Aflatoxin B1 | Positive. Dose-dependent increase in revertant colonies in various Salmonella typhimurium strains (e.g., TA98 and TA100) with metabolic activation (S9).[2] | Positive. Dose-dependent increase in % tail DNA in various cell lines (e.g., HepG2) and in vivo (e.g., rat liver). | Positive. Dose-dependent increase in the frequency of micronucleated cells in vitro (e.g., bone marrow cells) and in vivo. |
| Ochratoxin A | Generally considered negative in the standard Ames test, but some studies report positive results under specific conditions. | Positive. Induces DNA strand breaks in various cell types, including kidney and liver cells. | Positive. Induces micronucleus formation in a dose-dependent manner in several cell lines and in vivo. |
| Fumonisin B1 | Generally considered negative in the Ames test. | Positive. Induces DNA damage in various cell lines, including human lymphocytes and HepG2 cells. | Reports are conflicting, with some studies showing a weak positive effect. |
| Deoxynivalenol | Generally considered negative in the Ames test. | Positive. Induces DNA strand breaks in various cell types, including intestinal and immune cells. | Reports are conflicting, with some studies indicating a potential for chromosomal damage at high concentrations. |
| Zearalenone | Generally considered non-mutagenic in the Ames test. | Positive. Induces DNA damage in various cell lines, including liver and reproductive tract cells. | Positive. Induces micronucleus formation in various cell types in vitro and in vivo. |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited are provided below. These protocols represent standardized approaches and may be adapted based on the specific mycotoxin and test system.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium.
Methodology:
-
Strain Selection: Tester strains such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to mimic metabolic processes in mammals.
-
Exposure: The tester strains are exposed to various concentrations of the mycotoxin in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[3][4][5]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells or tissues from treated animals).
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage, typically as the percentage of DNA in the tail (% tail DNA) or tail moment.
In Vitro Micronucleus Test
The in vitro micronucleus test detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.
Principle: Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division. They are formed from chromosome fragments or whole chromosomes that lag behind during anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., human lymphocytes, CHO, or HepG2 cells) is cultured and treated with various concentrations of the mycotoxin.
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis (cytoplasmic division) while allowing nuclear division to proceed. This results in the accumulation of binucleated cells, making it easier to identify micronuclei in cells that have completed one round of mitosis.
-
Harvesting and Staining: The cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: The frequency of micronucleated cells is determined by scoring a large population of cells (typically 1000-2000) under a microscope. The number of micronuclei per cell can also be recorded.
-
Cytotoxicity Assessment: A measure of cell proliferation, such as the cytokinesis-block proliferation index (CBPI), is often included to ensure that the observed genotoxicity is not a secondary effect of excessive cytotoxicity.
Visualizations
The following diagrams illustrate the fundamental workflows of the described genotoxicity assays.
Workflow of the Ames test for mutagenicity assessment.
Workflow of the Comet assay for detecting DNA strand breaks.
Workflow of the in vitro micronucleus assay for chromosomal damage.
References
- 1. High-pressure liquid chromatography of the mycotoxins, rubratoxins A and B, and its application to the analysis of urine and plasma for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity of aflatoxins related to their metabolism and carcinogenic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the performance of the Ames II assay: a collaborative study with 19 coded compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Rubratoxin B: A Comparative Analysis of In Vitro and In Vivo Toxicity
A comprehensive guide for researchers, scientists, and drug development professionals detailing the toxicological profiles of Rubratoxin B in both laboratory-based cellular models and whole-organism studies.
This compound, a mycotoxin produced by fungi of the Penicillium genus, has been identified as a significant contaminant in animal feeds and has demonstrated potent toxic effects. Understanding the correlation between its toxicity in cellular (in vitro) and animal (in vivo) models is crucial for accurate risk assessment and the development of potential therapeutic interventions. This guide provides a comparative overview of the quantitative toxicity data, experimental methodologies, and known mechanisms of action of this compound.
Quantitative Toxicity Data: A Comparative Summary
The toxicity of this compound exhibits a notable difference between direct cellular assays and systemic administration in animal models. The following tables summarize the key quantitative findings from various studies.
Table 1: In Vivo Acute Toxicity of this compound
| Animal Model | Route of Administration | Vehicle | LD50 (Median Lethal Dose) | Key Pathological Findings |
| Mouse (ICR) | Intraperitoneal (i.p.) | Dimethylsulphoxide | 0.31 mg/kg (0.22-0.43 mg/kg range)[1] | Congestion of liver and spleen; renal tubular degeneration[1]. |
| Mouse (Male) | Intraperitoneal (i.p.) | Propylene Glycol | 1.42 mg/kg[2] | Hepatic mid-zonal necrosis[2]. |
| Rat (Male, 60g) | Oral | Dimethyl Sulphoxide | 400 mg/kg[3] | Data suggests lower toxicity via oral route in this specific study. |
| Hamster (Syrian Golden) | Intraperitoneal (i.p.) | Dimethylsulphoxide | 0.4 mg/kg | Congestion of liver, spleen, and kidneys; mild degenerative changes in hepatocytes. |
Table 2: In Vitro Toxicity and Inhibitory Concentrations of this compound
| System/Cell Line | Assay Type | Endpoint | Concentration/Value | Notes |
| Tetrahymena pyriformis | Growth Inhibition | Inhibition of cell growth | 25 µg/mL | Demonstrates general cytotoxic potential. |
| HeLa Cells | Cytotoxicity Assay | Not Specified | Toxic effects observed | Early study confirming cytotoxicity; no quantitative IC50 provided. |
| Yoshida Ascites Sarcoma Cells | Cytotoxicity Assay | Not Specified | Antitumor effect observed | Demonstrates cytotoxic activity against cancer cells. |
Mechanistic Insights into this compound Toxicity
The toxic effects of this compound are believed to be initiated by the inhibition of key cellular enzymes, leading to a cascade of events culminating in apoptosis and organ damage.
One of the primary molecular targets of this compound is Protein Phosphatase 2A (PP2A) , a crucial serine/threonine phosphatase that regulates a multitude of cellular processes, including cell cycle progression and apoptosis. Inhibition of PP2A disrupts the phosphorylation-dephosphorylation balance, leading to the hyperphosphorylation of numerous proteins. This can trigger pro-apoptotic signaling pathways.
Additionally, this compound has been shown to inhibit Na+/K+-transporting ATPases , which are vital for maintaining cellular membrane potential and transport processes. Disruption of these ion pumps can lead to cellular stress and contribute to cell death. The toxin also inhibits phosphoenolpyruvate carboxykinase (PEPCK) , an enzyme critical for gluconeogenesis, which can result in hypoglycemia and fatty liver, as observed in animal models.
The following diagram illustrates a proposed signaling pathway for this compound-induced apoptosis, based on its known inhibitory actions.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of toxicological data. Below are representative methodologies for assessing the in vivo and in vitro toxicity of this compound.
In Vivo Acute Toxicity Protocol (Mouse Model)
This protocol is based on methodologies described in studies determining the LD50 of this compound.
-
Animal Model: Male Swiss ICR mice, typically 6-8 weeks old.
-
Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Access to standard rodent chow and water is provided ad libitum.
-
Test Substance Preparation: this compound is dissolved in a suitable vehicle, such as dimethylsulphoxide (DMSO), to the desired concentrations.
-
Dose Administration: A single dose is administered via intraperitoneal (i.p.) injection. A control group receives the vehicle only. At least three dose levels of this compound are used to determine the dose-response relationship.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Observations include changes in behavior, appearance, and physiological functions.
-
Endpoint Measurement: The primary endpoint is the calculation of the LD50 value. At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed. Target organs (liver, kidneys, spleen) are collected for histopathological examination. Blood samples may be collected for serum biochemistry analysis (e.g., ALT, AST levels).
In Vitro Cytotoxicity Protocol (General)
This is a general protocol for assessing cytotoxicity using a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of viability.
-
Cell Culture: A suitable cell line (e.g., HepG2, human hepatoma cells) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a series of dilutions). Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the toxin dilutions.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then calculated from the dose-response curve.
Conclusion
The available data indicates that this compound is a potent toxin both in vivo and in vitro. The intraperitoneal LD50 in mice is consistently low, in the range of 0.31-1.42 mg/kg, highlighting its high systemic toxicity when bypassing the gastrointestinal tract. The significantly higher oral LD50 reported in one rat study suggests that absorption from the gut may be limited or that first-pass metabolism plays a protective role, though more data is needed to confirm this across species.
In vitro, this compound demonstrates clear cytotoxic effects, though a lack of standardized IC50 values in mammalian cell lines makes direct potency comparisons with in vivo data challenging. The primary mechanism of toxicity appears to be the inhibition of PP2A, which disrupts cellular signaling and leads to apoptosis.
For professionals in drug development and toxicology, these findings underscore the importance of multi-faceted toxicity assessments. While in vitro assays are invaluable for high-throughput screening and mechanistic studies, the significant toxicity observed in animal models highlights the necessity of in vivo testing to understand the systemic effects, target organ toxicity, and toxicokinetics of compounds like this compound. Future research should aim to bridge the existing data gap by determining IC50 values in relevant human cell lines to better correlate in vitro potency with in vivo outcomes.
References
Unveiling the Antitumor Potential of Rubratoxin B: A Comparative Analysis with Other Natural Compounds
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the antitumor efficacy of Rubratoxin B, a mycotoxin produced by Penicillium species, reveals its potential as a subject for further oncological research. This guide provides a comparative overview of this compound's performance against other natural compounds and the conventional chemotherapeutic agent, Doxorubicin, supported by available experimental data. The primary mechanism of action for this compound's antitumor activity is believed to be its inhibitory effect on protein phosphatase 2A (PP2A), a crucial enzyme in cellular signaling pathways.
Quantitative Comparison of Antitumor Efficacy
The following table summarizes the available quantitative data for this compound and selected natural compounds, as well as the standard chemotherapeutic drug, Doxorubicin. It is important to note the variability in experimental conditions, including cell lines and assay durations, which can influence the reported values.
| Compound | Target/Mechanism | Cancer Cell Line | IC50/Ki Value | Efficacy Metric | Reference |
| This compound | Protein Phosphatase 2A (PP2A) Inhibitor | Not Available | Ki = 3.1 µM | In vivo: 80% survival rate in rats with Yoshida ascites sarcoma | [1][2] |
| Rubratoxin A | Protein Phosphatase 2A (PP2A) Inhibitor | Not Available | Ki = 28.7 nM | N/A | [1] |
| Cantharidin | Protein Phosphatase 2A (PP2A) Inhibitor | Hep 3B (Hepatocellular Carcinoma) | 2.2 µM | N/A | |
| Okadaic Acid | Protein Phosphatase 2A (PP2A) Inhibitor | Sw480 (Colon Cancer) | 89.1 nM | N/A | |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | MCF-7 (Breast Cancer) | 0.1 - 4 µM | N/A | [3] |
| MDA-MB-231 (Breast Cancer) | 1 µM | N/A | [3] |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) indicates the binding affinity of an inhibitor to an enzyme. A lower value for both indicates higher potency. Data for this compound's direct cytotoxicity (IC50) against cancer cell lines was not available in the reviewed literature; its efficacy is presented based on its enzymatic inhibition and in vivo studies.
Signaling Pathway and Experimental Workflow
The antitumor effects of this compound and other compared natural compounds that target Protein Phosphatase 2A (PP2A) are rooted in the disruption of key cellular signaling pathways that control cell growth, proliferation, and apoptosis. The following diagram illustrates a simplified representation of the PP2A signaling pathway and its role in cancer.
Caption: Simplified PP2A signaling pathway in cancer.
The experimental workflow for assessing antitumor efficacy typically involves a combination of in vitro and in vivo studies.
Caption: General experimental workflow for antitumor drug screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the comparison.
In Vitro Cytotoxicity Assessment (MTT Assay)
The half-maximal inhibitory concentration (IC50) of a compound is commonly determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Doxorubicin). A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Efficacy in Yoshida Ascites Sarcoma Model
The in vivo antitumor activity of this compound was evaluated using a rat model of Yoshida ascites sarcoma.
-
Tumor Cell Preparation: Yoshida ascites sarcoma cells are harvested from a donor rat.
-
In Vitro Treatment: The harvested tumor cells are incubated in vitro with a solution of this compound for a defined period (e.g., 30 minutes).
-
Tumor Implantation: Following the in vitro treatment, the tumor cells are injected intraperitoneally into young rats.
-
In Vivo Treatment (for comparison): In a separate experimental group, rats are first implanted with the tumor cells and then administered this compound intraperitoneally 24 hours later.
-
Monitoring: The animals are monitored daily for signs of tumor development and survival.
-
Efficacy Evaluation: The primary endpoint is the survival rate of the animals. The median survival time of the treated groups is compared to that of the control group (which receives untreated tumor cells). An 80% survival rate was observed in the group where tumor cells were pre-treated with this compound before implantation.
This comparative guide underscores the potential of this compound as an antitumor agent, warranting further investigation to elucidate its full therapeutic and toxicological profile. The data presented here serves as a valuable resource for researchers and drug development professionals in the field of oncology.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Rubratoxin B Disposal
For researchers, scientists, and drug development professionals, the proper disposal of Rubratoxin B is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this hepatotoxic mycotoxin, ensuring the protection of personnel and the environment. Adherence to these protocols is paramount due to the potential for liver and spleen damage, as well as reported teratogenic and reproductive effects associated with this compound.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for this compound. All handling of this compound and contaminated materials should be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on the nature of the waste: liquid or solid. The following protocols are based on general mycotoxin and biohazardous waste management guidelines.
Disposal of Liquid this compound Waste:
-
Initial Decontamination: All liquid waste containing this compound, including culture media and solutions, must be decontaminated before final disposal. A common and effective method for mycotoxin inactivation is treatment with sodium hypochlorite (bleach).[2][3] Add a sufficient volume of concentrated bleach to the liquid waste to achieve a final concentration of at least 10% (a 1:10 ratio of bleach to waste).[3]
-
Contact Time: Allow the bleach solution to react with the this compound for a minimum of 30 minutes to ensure complete inactivation.[3]
-
Neutralization (if required): Depending on local regulations, it may be necessary to neutralize the bleach solution before drain disposal. Consult your EHS guidelines for specific procedures.
-
Final Disposal: After the required contact time and any necessary neutralization, the decontaminated liquid waste can typically be poured down a designated laboratory sink with copious amounts of water.
Disposal of Solid this compound Waste:
-
Collection: All solid waste contaminated with this compound, such as pipette tips, culture plates, gloves, and paper towels, must be collected in a designated, leak-proof, and puncture-resistant container. The container must be clearly labeled with the biohazard symbol and as "this compound Waste."
-
Inactivation: For solid waste, particularly materials that can withstand the process, autoclaving is a recommended inactivation method. Place the sealed waste container in a secondary, autoclavable container before autoclaving.
-
Final Disposal: Following inactivation, the waste should be disposed of through an approved waste disposal plant or in accordance with national and local regulations. Do not mix with general laboratory waste.
Quantitative Data for this compound Inactivation
For effective decontamination, specific parameters must be met. The following table summarizes key quantitative data for common inactivation methods.
| Inactivation Method | Agent | Concentration/Dosage | Contact Time/Duration | Temperature | Efficacy | Source(s) |
| Chemical Inactivation | Sodium Hypochlorite (Bleach) | 1% (for spills), 10% final concentration (for liquids) | 10 minutes (for spills), 30 minutes (for liquids) | Ambient | Effective for mycotoxins | |
| Thermal Inactivation | Heat | N/A | 2 hours | 85-100 °C | May destroy or alter the toxin in feedstuffs | |
| Autoclaving | Steam | N/A | Varies by load | Standard autoclave cycles (e.g., 121°C) | Recommended for solid biohazardous waste |
Experimental Protocol: Spill Decontamination
In the event of a this compound spill, immediate action is crucial to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the area and evacuate the immediate vicinity of the spill. Restrict access to the contaminated area.
-
Don PPE: Before addressing the spill, don appropriate PPE, including a respirator if the spill involves a powder.
-
Containment: For liquid spills, cover with absorbent material. For powder spills, gently cover with a damp paper towel to avoid aerosolization.
-
Inactivation: Carefully apply a 1% sodium hypochlorite solution to the spill area, starting from the perimeter and working inwards.
-
Contact Time: Allow the bleach to remain in contact with the spill for at least 10 minutes.
-
Clean-up: Using absorbent materials, clean the decontaminated spill area.
-
Final Wipe-Down: Wipe the area with 5% aqueous acetone.
-
Disposal: All materials used for spill clean-up must be disposed of as solid this compound waste.
This compound Disposal Workflow
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rubratoxin B
Essential safety protocols and logistical plans are critical for researchers, scientists, and drug development professionals handling Rubratoxin B, a potent mycotoxin. This guide provides immediate, procedural, and step-by-step guidance to ensure the safe management of this hazardous compound from receipt to disposal.
This compound is a toxic secondary metabolite produced by fungi, known to be hepatotoxic, nephrotoxic, and splenotoxic. Exposure can occur through inhalation, dermal contact, ingestion, and parenteral routes, making stringent safety measures paramount in a laboratory setting. Adherence to the following operational and disposal plans will minimize risk and ensure a safe research environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment, which should be donned before entering the designated handling area and removed before exiting.
| PPE Category | Item | Specifications and Use |
| Primary Protection | Disposable Nitrile Gloves | Double-gloving is required. Use gloves with a minimum thickness of 5 mil. Inspect for tears or punctures before use. Change gloves immediately if contaminated and every two hours during extended procedures. |
| Lab Coat | A dedicated, long-sleeved lab coat with elastic cuffs is required. The lab coat should be buttoned completely and not be worn outside of the designated work area. | |
| Safety Goggles | ANSI Z87.1-compliant safety goggles with side shields are mandatory to protect against splashes and aerosols. | |
| Secondary Protection (Required for handling powdered form or when generating aerosols) | Respiratory Protection | A NIOSH-approved N95, R95, or P95 respirator is the minimum requirement. For procedures with a high potential for aerosol generation, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is strongly recommended. |
| Face Shield | A full-face shield should be worn in addition to safety goggles when there is a significant risk of splashes. | |
| Disposable Gown | A disposable, fluid-resistant gown should be worn over the lab coat for added protection during high-risk procedures. | |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are required in all laboratory areas where this compound is handled. |
Operational Plan: A Step-by-Step Workflow
This operational plan outlines the key stages of handling this compound, from initial receipt to the completion of experimental procedures.
A designated and clearly marked area within the laboratory must be established for all work involving this compound. Access to this area should be restricted to authorized personnel who have received specific training on handling this toxin.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage within a chemical fume hood.
-
The primary container of this compound should be stored in a clearly labeled, sealed, and unbreakable secondary container.
-
Store in a locked, dedicated, and ventilated cabinet away from incompatible materials.
-
Maintain an accurate inventory of the toxin, documenting amounts used and disposal dates.
2. Preparation of Solutions:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of airborne particles.
-
When weighing the powdered form, use a tared and sealed container to minimize the risk of aerosolization. If the balance is outside the fume hood, the container must be securely closed before being moved.
-
Dissolve the toxin in the desired solvent within the fume hood.
3. Experimental Procedures:
-
Conduct all experiments involving this compound, including the preparation of dilutions and addition to cell cultures or animal models, within a chemical fume hood or biological safety cabinet.
-
Use disposable plastic-backed absorbent pads on work surfaces to contain any potential spills.
-
Utilize needle-locking syringes or disposable syringe-needle units to minimize the risk of accidental injection.
-
After use, immediately decontaminate all non-disposable equipment that has come into contact with the toxin.
4. Emergency Procedures:
-
Spills: In the event of a spill, evacuate the immediate area and alert others. For small spills within a fume hood, cover the spill with absorbent material and decontaminate using a freshly prepared 10% bleach solution (1:9 dilution of household bleach) with a contact time of at least 30 minutes. For larger spills or spills outside of a fume hood, evacuate the laboratory, restrict access, and contact the institutional safety officer immediately.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. Segregate waste into the following categories and dispose of according to institutional and local regulations.
1. Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Aqueous waste can be decontaminated by adding household bleach to a final concentration of 10% and allowing a contact time of at least 30 minutes before disposal as hazardous chemical waste.
2. Solid Waste:
-
All disposable items that have come into contact with this compound, including gloves, lab coats, absorbent pads, and plasticware, must be collected in a designated, puncture-resistant biohazard bag.
-
These bags should be sealed and placed in a rigid hazardous waste container.
-
Incineration is the preferred method of disposal for solid waste contaminated with mycotoxins.
3. Sharps Waste:
-
All sharps, including needles, syringes, and scalpel blades, that are contaminated with this compound must be placed in a puncture-resistant, leak-proof sharps container that is clearly labeled as "Hazardous Waste - Sharps."[1][2][3][4]
-
Do not recap, bend, or break needles.[2]
-
Once the sharps container is three-quarters full, it should be sealed and placed in the designated hazardous waste accumulation area for pickup and disposal by a licensed hazardous waste contractor.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound. This information underscores the high toxicity of the compound and the importance of the safety measures outlined in this guide.
| Endpoint | Species | Route of Administration | Value | Reference |
| LD50 | Mouse | Intraperitoneal | 0.22-0.43 mg/kg |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of procedures for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
